MI-538
Descripción
Propiedades
IUPAC Name |
6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLJOBRSTCFLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of MI-538
Introduction
This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3][4] By disrupting this key interaction, this compound represents a targeted therapeutic strategy for these aggressive hematological malignancies. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.
Core Mechanism of Action
This compound functions by directly binding to the scaffold protein menin, occupying the binding pocket that would otherwise be engaged by the N-terminal fragment of MLL or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9).[3][4] This competitive inhibition prevents the recruitment of the MLL fusion protein complex to chromatin, thereby abrogating its leukemogenic activity. The disruption of the menin-MLL interaction leads to a significant downregulation of key downstream target genes, most notably HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][4] Consequently, treatment with this compound inhibits the proliferation of MLL leukemia cells, induces apoptosis, and promotes their differentiation into more mature cell types.[4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 21 nM | Inhibition of menin-MLL fusion protein interaction | [1][2] |
| GI50 | 83 nM | Inhibition of MLL leukemia cell proliferation | [1] |
| Kd | 6.5 nM | Binding affinity to menin | [1] |
| Selectivity | No effect up to 6 µM | Growth of control cell lines (HL-60, HM-2) without MLL translocations | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the molecular mechanism of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
-
Principle: This assay quantitatively measures the disruption of the menin-MLL interaction. A small, fluorescently labeled peptide derived from the MLL protein (MBM1) is used. When unbound, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its rotation slows, leading to a high polarization signal. This compound competes with the MLL peptide for binding to menin, causing a decrease in polarization.
-
Materials:
-
Purified recombinant human menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare a solution of menin and FITC-MBM1 in the assay buffer. The final concentrations should be optimized, but are typically in the low nanomolar range (e.g., 20 nM menin and 10 nM FITC-MBM1).
-
Serially dilute this compound in DMSO and then in assay buffer to create a range of concentrations.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the menin/FITC-MBM1 mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
2. Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
-
3. Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
-
Principle: This technique measures the amount of a specific RNA. Total RNA is first reverse-transcribed into complementary DNA (cDNA), and then the cDNA is amplified using a PCR machine that measures the amplification in real-time. The level of gene expression is quantified relative to a housekeeping gene.
-
Materials:
-
Treated and untreated MLL-rearranged leukemia cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
-
-
Protocol:
-
Treat MLL-rearranged leukemia cells with this compound (e.g., 100 nM) or vehicle control for 48-72 hours.[1]
-
Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the master mix.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.
-
4. Mouse Xenograft Model of MLL Leukemia
-
Principle: This in vivo model is used to assess the anti-leukemic efficacy of this compound. Immunocompromised mice are engrafted with human MLL-rearranged leukemia cells, which then proliferate and cause disease. The mice are then treated with this compound, and the effects on tumor growth and survival are monitored.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human MLL-rearranged leukemia cells (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject MLL-rearranged leukemia cells (e.g., 5-10 x 10^6 cells) subcutaneously or intravenously into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
For survival studies, monitor the mice until they meet a defined humane endpoint.
-
This compound is a highly specific inhibitor of the menin-MLL interaction, a critical dependency in MLL-rearranged leukemias. Its mechanism of action is well-characterized, involving the direct binding to menin, disruption of the oncogenic MLL fusion protein complex, and subsequent downregulation of pro-leukemic genes. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other menin-MLL inhibitors as a promising therapeutic strategy for this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of MI-538
Introduction
This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3][4] By disrupting this key interaction, this compound represents a targeted therapeutic strategy for these aggressive hematological malignancies. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.
Core Mechanism of Action
This compound functions by directly binding to the scaffold protein menin, occupying the binding pocket that would otherwise be engaged by the N-terminal fragment of MLL or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9).[3][4] This competitive inhibition prevents the recruitment of the MLL fusion protein complex to chromatin, thereby abrogating its leukemogenic activity. The disruption of the menin-MLL interaction leads to a significant downregulation of key downstream target genes, most notably HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][4] Consequently, treatment with this compound inhibits the proliferation of MLL leukemia cells, induces apoptosis, and promotes their differentiation into more mature cell types.[4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 21 nM | Inhibition of menin-MLL fusion protein interaction | [1][2] |
| GI50 | 83 nM | Inhibition of MLL leukemia cell proliferation | [1] |
| Kd | 6.5 nM | Binding affinity to menin | [1] |
| Selectivity | No effect up to 6 µM | Growth of control cell lines (HL-60, HM-2) without MLL translocations | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the molecular mechanism of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
-
Principle: This assay quantitatively measures the disruption of the menin-MLL interaction. A small, fluorescently labeled peptide derived from the MLL protein (MBM1) is used. When unbound, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its rotation slows, leading to a high polarization signal. This compound competes with the MLL peptide for binding to menin, causing a decrease in polarization.
-
Materials:
-
Purified recombinant human menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare a solution of menin and FITC-MBM1 in the assay buffer. The final concentrations should be optimized, but are typically in the low nanomolar range (e.g., 20 nM menin and 10 nM FITC-MBM1).
-
Serially dilute this compound in DMSO and then in assay buffer to create a range of concentrations.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the menin/FITC-MBM1 mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
2. Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
-
3. Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
-
Principle: This technique measures the amount of a specific RNA. Total RNA is first reverse-transcribed into complementary DNA (cDNA), and then the cDNA is amplified using a PCR machine that measures the amplification in real-time. The level of gene expression is quantified relative to a housekeeping gene.
-
Materials:
-
Treated and untreated MLL-rearranged leukemia cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
-
-
Protocol:
-
Treat MLL-rearranged leukemia cells with this compound (e.g., 100 nM) or vehicle control for 48-72 hours.[1]
-
Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the master mix.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.
-
4. Mouse Xenograft Model of MLL Leukemia
-
Principle: This in vivo model is used to assess the anti-leukemic efficacy of this compound. Immunocompromised mice are engrafted with human MLL-rearranged leukemia cells, which then proliferate and cause disease. The mice are then treated with this compound, and the effects on tumor growth and survival are monitored.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human MLL-rearranged leukemia cells (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject MLL-rearranged leukemia cells (e.g., 5-10 x 10^6 cells) subcutaneously or intravenously into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
For survival studies, monitor the mice until they meet a defined humane endpoint.
-
This compound is a highly specific inhibitor of the menin-MLL interaction, a critical dependency in MLL-rearranged leukemias. Its mechanism of action is well-characterized, involving the direct binding to menin, disruption of the oncogenic MLL fusion protein complex, and subsequent downregulation of pro-leukemic genes. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other menin-MLL inhibitors as a promising therapeutic strategy for this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
MI-538: A Technical Guide to the Potent Menin-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MI-538, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This document details the mechanism of action, quantitative biological data, key experimental protocols, and relevant signaling pathways, serving as a critical resource for researchers in oncology, hematology, and drug discovery.
Core Concepts: Mechanism of Action
This compound is a thienopyrimidine-based compound that disrupts the critical interaction between menin and the N-terminal region of MLL. In leukemias characterized by MLL gene rearrangements, various MLL fusion proteins are generated. These fusion proteins retain the menin-binding domain of MLL and require this interaction for their oncogenic activity. Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin, which leads to the aberrant expression of downstream target genes, most notably the HOXA9 and MEIS1 homeobox genes.[1] This sustained upregulation of HOXA9 and MEIS1 is crucial for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3]
This compound competitively binds to a hydrophobic pocket on menin that is normally occupied by MLL, thereby preventing the formation of the menin-MLL fusion protein complex.[4][5] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and related menin-MLL inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Interaction | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| This compound | menin-MLL | Fluorescence Polarization | 21 | 6.5 | [6] |
| MI-463 | menin-MLL | Fluorescence Polarization | ~15 | ~10 | [7] |
| MI-503 | menin-MLL | Fluorescence Polarization | ~15 | ~10 | [7] |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | Assay Type | GI50 (nM) | Reference |
| This compound | MV4;11 | MLL-AF4 | Proliferation | 83 | [6] |
| This compound | MOLM13 | MLL-AF9 | Proliferation | Not Specified | [8] |
| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | 230 | [7] |
| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | 220 | [7] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | ~1.6 hours | Mouse | [6] |
| Oral Bioavailability | ~50% | Mouse | [6] |
| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | [6] |
Signaling Pathways and Experimental Workflows
The Menin-MLL Signaling Pathway in Leukemia
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.
Experimental Workflow for Evaluating Menin-MLL Inhibitors
Caption: A typical experimental workflow for the discovery and preclinical evaluation of menin-MLL inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the ability of a test compound to disrupt the interaction between purified menin protein and a fluorescently labeled MLL-derived peptide. When the small fluorescent peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. An effective inhibitor will displace the peptide, leading to faster tumbling and a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Recombinant full-length human menin protein is diluted to a working concentration (e.g., 20 nM) in the assay buffer.
-
A fluorescein-labeled MLL peptide (e.g., fluorescein-MBM1) is diluted to a working concentration (e.g., 10 nM) in the assay buffer.
-
Test compounds (e.g., this compound) are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the menin protein solution to each well.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled MLL peptide to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.
-
The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no menin) polarization controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Culture:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control) for 72 to 96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to DMSO-treated control cells.
-
GI50 (the concentration that causes 50% growth inhibition) values are determined from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., a tagged MLL fusion protein) is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it (e.g., menin) will be pulled down as well. The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Cell Culture and Lysis:
-
HEK293T cells are transiently transfected with an expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).
-
Treat the transfected cells with this compound or DMSO for a specified period (e.g., 24 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the FLAG tag (to detect the MLL fusion protein) and menin.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Mouse Xenograft Model
Principle: This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism. Human leukemia cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.
Protocol:
-
Cell Implantation:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a suspension of human MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV4;11 cells).
-
-
Compound Administration:
-
Once tumors are established (e.g., reach a palpable size), mice are randomized into treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) or vehicle control daily via an appropriate route (e.g., intraperitoneal or oral gavage) for a defined period (e.g., 2-3 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., gene expression studies).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used to characterize its activity. As research in the field of menin-MLL inhibitors continues to evolve, this information will serve as a valuable resource for the scientific community dedicated to developing novel therapies for MLL-rearranged leukemias.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of MLL-associated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular mechanisms of leukemogenesis mediated by MLL fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of leukemogenesis by MLL fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-538: A Technical Guide to the Potent Menin-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MI-538, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This document details the mechanism of action, quantitative biological data, key experimental protocols, and relevant signaling pathways, serving as a critical resource for researchers in oncology, hematology, and drug discovery.
Core Concepts: Mechanism of Action
This compound is a thienopyrimidine-based compound that disrupts the critical interaction between menin and the N-terminal region of MLL. In leukemias characterized by MLL gene rearrangements, various MLL fusion proteins are generated. These fusion proteins retain the menin-binding domain of MLL and require this interaction for their oncogenic activity. Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin, which leads to the aberrant expression of downstream target genes, most notably the HOXA9 and MEIS1 homeobox genes.[1] This sustained upregulation of HOXA9 and MEIS1 is crucial for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3]
This compound competitively binds to a hydrophobic pocket on menin that is normally occupied by MLL, thereby preventing the formation of the menin-MLL fusion protein complex.[4][5] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and related menin-MLL inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Interaction | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| This compound | menin-MLL | Fluorescence Polarization | 21 | 6.5 | [6] |
| MI-463 | menin-MLL | Fluorescence Polarization | ~15 | ~10 | [7] |
| MI-503 | menin-MLL | Fluorescence Polarization | ~15 | ~10 | [7] |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | Assay Type | GI50 (nM) | Reference |
| This compound | MV4;11 | MLL-AF4 | Proliferation | 83 | [6] |
| This compound | MOLM13 | MLL-AF9 | Proliferation | Not Specified | [8] |
| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | 230 | [7] |
| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | 220 | [7] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | ~1.6 hours | Mouse | [6] |
| Oral Bioavailability | ~50% | Mouse | [6] |
| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | [6] |
Signaling Pathways and Experimental Workflows
The Menin-MLL Signaling Pathway in Leukemia
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.
Experimental Workflow for Evaluating Menin-MLL Inhibitors
Caption: A typical experimental workflow for the discovery and preclinical evaluation of menin-MLL inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the ability of a test compound to disrupt the interaction between purified menin protein and a fluorescently labeled MLL-derived peptide. When the small fluorescent peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. An effective inhibitor will displace the peptide, leading to faster tumbling and a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Recombinant full-length human menin protein is diluted to a working concentration (e.g., 20 nM) in the assay buffer.
-
A fluorescein-labeled MLL peptide (e.g., fluorescein-MBM1) is diluted to a working concentration (e.g., 10 nM) in the assay buffer.
-
Test compounds (e.g., this compound) are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the menin protein solution to each well.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled MLL peptide to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.
-
The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no menin) polarization controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control) for 72 to 96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to DMSO-treated control cells.
-
GI50 (the concentration that causes 50% growth inhibition) values are determined from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., a tagged MLL fusion protein) is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it (e.g., menin) will be pulled down as well. The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Cell Culture and Lysis:
-
HEK293T cells are transiently transfected with an expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).
-
Treat the transfected cells with this compound or DMSO for a specified period (e.g., 24 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the FLAG tag (to detect the MLL fusion protein) and menin.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Mouse Xenograft Model
Principle: This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism. Human leukemia cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.
Protocol:
-
Cell Implantation:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a suspension of human MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV4;11 cells).
-
-
Compound Administration:
-
Once tumors are established (e.g., reach a palpable size), mice are randomized into treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) or vehicle control daily via an appropriate route (e.g., intraperitoneal or oral gavage) for a defined period (e.g., 2-3 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., gene expression studies).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used to characterize its activity. As research in the field of menin-MLL inhibitors continues to evolve, this information will serve as a valuable resource for the scientific community dedicated to developing novel therapies for MLL-rearranged leukemias.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of MLL-associated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular mechanisms of leukemogenesis mediated by MLL fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of leukemogenesis by MLL fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-538: A Technical Guide to Targeting the Hoxa9 and Meis1 Axis in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MI-538, a potent small-molecule inhibitor of the Menin-MLL interaction, and its effects on the key oncogenic drivers Hoxa9 and Meis1 in the context of acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for MLL-rearranged leukemias.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the protein Menin, a critical cofactor, to chromatin, which in turn drives the overexpression of downstream target genes, most notably the homeobox genes Hoxa9 and Meis1.[1]
Hoxa9 and Meis1 are transcription factors that play crucial roles in hematopoietic stem cell self-renewal and proliferation.[2] Their sustained, high-level expression is a hallmark of MLL-rearranged leukemias and is strongly associated with a poor prognosis. The Hoxa9/Meis1 axis is a critical driver of leukemogenesis, promoting cell survival and blocking differentiation.[3]
This compound is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between Menin and the MLL fusion protein.[4] This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of Hoxa9 and Meis1 expression and subsequent inhibition of leukemia cell growth.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (Kd) | 6.5 nM | Binding to Menin | [4] |
| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization Assay | [4] |
| GI50 (Growth Inhibition) | 83 nM | MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) | [4] |
| Selectivity | No effect up to 6 µM | Non-MLL rearranged cell lines (e.g., HL-60) | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4-11)
| Parameter | Value | Dosing Regimen | Reference |
| Dose | 45 mg/kg | Once daily intraperitoneal (i.p.) injection | [5] |
| Tumor Volume Reduction | ~80% | Treatment for 2 weeks | [4] |
| Effect on Body Weight | <10% reduction | Indicating low toxicity | [4] |
Table 3: Effect of this compound on Target Gene Expression
| Gene | Fold Change | Cell Line | This compound Concentration | Time Point |
| Hoxa9 | ~50% reduction | MLL-AF9 transformed cells | 100 nM | Not specified |
| Meis1 | More pronounced reduction than Hoxa9 | MLL-AF9 transformed cells | 100 nM | Not specified |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the disruption of the Menin-MLL interaction, which leads to the downregulation of Hoxa9 and Meis1 and affects downstream signaling pathways critical for leukemia cell survival and proliferation.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the Menin-MLL interaction, leading to the downregulation of Hoxa9 and Meis1 and subsequent inhibition of pro-leukemic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and non-MLL rearranged control cell lines (e.g., HL-60) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Leukemia cell lines
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treat cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) using a dose-response curve.
-
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to quantify the inhibitory effect of this compound on the Menin-MLL protein-protein interaction.[8][9]
-
Materials:
-
Recombinant human Menin protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL4-15)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
-
This compound serial dilutions
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing recombinant Menin and the fluorescently labeled MLL peptide in the assay buffer.
-
Add serial dilutions of this compound or DMSO control to the wells of a 384-well plate.
-
Add the Menin-MLL peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the changes in Hoxa9 and Meis1 mRNA levels following this compound treatment.
-
Materials:
-
Leukemia cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System)
-
qPCR master mix (e.g., TaqMan Gene Expression Master Mix)
-
Primers and probes for Hoxa9, Meis1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
-
Protocol:
-
Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers and probes for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genome-wide binding sites of Hoxa9 and Meis1 and to assess how this compound affects their chromatin occupancy.
-
Materials:
-
Leukemia cell lines
-
This compound
-
Formaldehyde for cross-linking
-
ChIP-grade antibodies against Hoxa9 and Meis1 (or epitope tags if using tagged proteins)[10]
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
-
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with antibodies specific to Hoxa9 or Meis1.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched binding sites.
-
Experimental and Logical Workflow
The following diagram outlines the typical workflow for evaluating the efficacy and mechanism of action of this compound.
Figure 2: Experimental Workflow. This flowchart depicts the logical progression of experiments to characterize a Menin-MLL inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the Menin-MLL interaction leads to the specific downregulation of the key oncogenes Hoxa9 and Meis1, resulting in robust anti-leukemic activity both in vitro and in vivo. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other inhibitors targeting this critical oncogenic axis. Further research into the downstream effects of Hoxa9 and Meis1 inhibition will continue to uncover novel therapeutic vulnerabilities in AML.
References
- 1. stemcell.com [stemcell.com]
- 2. Establishment and culture of leukemia-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. protocols.io [protocols.io]
- 7. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
MI-538: A Technical Guide to Targeting the Hoxa9 and Meis1 Axis in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MI-538, a potent small-molecule inhibitor of the Menin-MLL interaction, and its effects on the key oncogenic drivers Hoxa9 and Meis1 in the context of acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for MLL-rearranged leukemias.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the protein Menin, a critical cofactor, to chromatin, which in turn drives the overexpression of downstream target genes, most notably the homeobox genes Hoxa9 and Meis1.[1]
Hoxa9 and Meis1 are transcription factors that play crucial roles in hematopoietic stem cell self-renewal and proliferation.[2] Their sustained, high-level expression is a hallmark of MLL-rearranged leukemias and is strongly associated with a poor prognosis. The Hoxa9/Meis1 axis is a critical driver of leukemogenesis, promoting cell survival and blocking differentiation.[3]
This compound is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between Menin and the MLL fusion protein.[4] This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of Hoxa9 and Meis1 expression and subsequent inhibition of leukemia cell growth.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (Kd) | 6.5 nM | Binding to Menin | [4] |
| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization Assay | [4] |
| GI50 (Growth Inhibition) | 83 nM | MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) | [4] |
| Selectivity | No effect up to 6 µM | Non-MLL rearranged cell lines (e.g., HL-60) | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4-11)
| Parameter | Value | Dosing Regimen | Reference |
| Dose | 45 mg/kg | Once daily intraperitoneal (i.p.) injection | [5] |
| Tumor Volume Reduction | ~80% | Treatment for 2 weeks | [4] |
| Effect on Body Weight | <10% reduction | Indicating low toxicity | [4] |
Table 3: Effect of this compound on Target Gene Expression
| Gene | Fold Change | Cell Line | This compound Concentration | Time Point |
| Hoxa9 | ~50% reduction | MLL-AF9 transformed cells | 100 nM | Not specified |
| Meis1 | More pronounced reduction than Hoxa9 | MLL-AF9 transformed cells | 100 nM | Not specified |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the disruption of the Menin-MLL interaction, which leads to the downregulation of Hoxa9 and Meis1 and affects downstream signaling pathways critical for leukemia cell survival and proliferation.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the Menin-MLL interaction, leading to the downregulation of Hoxa9 and Meis1 and subsequent inhibition of pro-leukemic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and non-MLL rearranged control cell lines (e.g., HL-60) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Leukemia cell lines
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treat cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) using a dose-response curve.
-
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to quantify the inhibitory effect of this compound on the Menin-MLL protein-protein interaction.[8][9]
-
Materials:
-
Recombinant human Menin protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL4-15)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
-
This compound serial dilutions
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing recombinant Menin and the fluorescently labeled MLL peptide in the assay buffer.
-
Add serial dilutions of this compound or DMSO control to the wells of a 384-well plate.
-
Add the Menin-MLL peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the changes in Hoxa9 and Meis1 mRNA levels following this compound treatment.
-
Materials:
-
Leukemia cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System)
-
qPCR master mix (e.g., TaqMan Gene Expression Master Mix)
-
Primers and probes for Hoxa9, Meis1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
-
Protocol:
-
Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers and probes for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genome-wide binding sites of Hoxa9 and Meis1 and to assess how this compound affects their chromatin occupancy.
-
Materials:
-
Leukemia cell lines
-
This compound
-
Formaldehyde for cross-linking
-
ChIP-grade antibodies against Hoxa9 and Meis1 (or epitope tags if using tagged proteins)[10]
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
-
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with antibodies specific to Hoxa9 or Meis1.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched binding sites.
-
Experimental and Logical Workflow
The following diagram outlines the typical workflow for evaluating the efficacy and mechanism of action of this compound.
Figure 2: Experimental Workflow. This flowchart depicts the logical progression of experiments to characterize a Menin-MLL inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the Menin-MLL interaction leads to the specific downregulation of the key oncogenes Hoxa9 and Meis1, resulting in robust anti-leukemic activity both in vitro and in vivo. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other inhibitors targeting this critical oncogenic axis. Further research into the downstream effects of Hoxa9 and Meis1 inhibition will continue to uncover novel therapeutic vulnerabilities in AML.
References
- 1. stemcell.com [stemcell.com]
- 2. Establishment and culture of leukemia-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. protocols.io [protocols.io]
- 7. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Menin-MLL Interaction Inhibitor MI-538: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, for its application in acute myeloid leukemia (AML) research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: Targeting the Menin-MLL Axis in AML
Acute myeloid leukemia with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene is characterized by the dysregulation of hematopoietic gene expression, leading to a block in differentiation and uncontrolled proliferation of myeloid blasts. A key driver of this process is the interaction between the nuclear protein menin and the N-terminus of MLL or MLL fusion proteins. This interaction is critical for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][3][4]
This compound is a thienopyrimidine-based compound designed to specifically disrupt the menin-MLL interaction, thereby inhibiting the downstream oncogenic signaling cascade.[5][6]
Mechanism of Action of this compound
This compound binds to a pocket on the surface of menin that is normally occupied by MLL.[5] By competitively inhibiting this interaction, this compound prevents the recruitment of the MLL fusion protein complex to chromatin. This leads to a significant reduction in the expression of key MLL target genes, including HOXA9 and MEIS1.[7][8] The downregulation of these genes induces differentiation and apoptosis in MLL-rearranged and NPM1-mutated AML cells.[8]
Quantitative Data Summary
This compound exhibits potent and selective activity against AML cells dependent on the menin-MLL interaction. The following table summarizes key quantitative parameters for this compound and related menin inhibitors.
| Parameter | This compound | MI-463 | MI-503 | Reference |
| IC50 (menin-MLL interaction) | 21 nM | ~15 nM | ~15 nM | [5][7] |
| Kd (binding to menin) | 6.5 nM | ~10 nM | ~10 nM | [6][7] |
| GI50 (MLL-AF9 cells) | 83 nM | 200-500 nM | 200-500 nM | [5][7] |
| Oral Bioavailability (mouse) | ~50% | N/A | N/A | [7] |
| Plasma Half-life (mouse) | ~1.6 h | N/A | N/A | [7] |
| In Vivo Tumor Reduction | ~80% (MV4;11 xenograft) | N/A | N/A | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its tumbling slows, increasing the polarization. An inhibitor will displace the peptide, causing a decrease in polarization.[9][10]
Protocol:
-
Reagents:
-
Recombinant full-length human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FITC-MBM1).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[11]
-
This compound serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Prepare a mixture of menin (e.g., 150 nM) and FITC-MBM1 (e.g., 15 nM) in the assay buffer.[11]
-
Incubate the mixture for 1 hour at room temperature in the dark.
-
Add 0.2 µL of serially diluted this compound or DMSO control to 20 µL of the protein-peptide mixture in the wells.[11]
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence polarization using a plate reader (Excitation: 495 nm, Emission: 525 nm).[11]
-
-
Data Analysis:
-
Calculate IC50 values by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the growth and viability of AML cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Cell Lines:
-
MLL-rearranged lines (e.g., MV-4-11, MOLM-13).
-
NPM1-mutated lines (e.g., OCI-AML3).
-
Control lines without MLL rearrangement or NPM1 mutation (e.g., HL-60).
-
-
Procedure (96-well plate format):
-
Seed cells at a density of 5 x 10³ cells/well.[11]
-
Allow cells to stabilize for 24 hours.
-
Treat cells with a range of this compound concentrations or DMSO as a vehicle control.
-
Incubate for 72 hours.[11]
-
Add MTT reagent and incubate for 2-4 hours at 37°C.
-
Add solubilization solution and measure absorbance at 570 nm.[11]
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to quantify the downregulation of MLL target genes HOXA9 and MEIS1.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat AML cells (e.g., MV-4-11) with this compound (e.g., 100 nM) or DMSO for 48-72 hours.
-
Extract total RNA using a commercial kit (e.g., Trizol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green master mix and primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]
-
In Vivo Xenograft Model of AML
This protocol outlines the use of a patient-derived or cell line-derived xenograft model to assess the in vivo efficacy of this compound.
Protocol:
-
Animal Model:
-
Cell Implantation:
-
Sublethally irradiate the mice.
-
Inject MLL-rearranged AML cells (e.g., 5 x 10⁶ MV-4-11 cells) intravenously.[13]
-
-
Drug Administration:
-
Once leukemia is established (confirmed by peripheral blood sampling), begin treatment with this compound (e.g., via oral gavage) or vehicle control.
-
-
Monitoring and Endpoint:
-
Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood.[13]
-
Monitor animal weight and health status.
-
The primary endpoint is typically overall survival or a significant reduction in tumor burden.
-
Mechanisms of Resistance
Resistance to menin inhibitors is an emerging area of research. Potential mechanisms include:
-
On-target mutations: Point mutations in the MEN1 gene that alter the drug-binding pocket can reduce the affinity of this compound for menin, thereby rendering the drug less effective.[15]
-
Non-genetic adaptation: AML cells may adapt to long-term treatment by upregulating parallel survival pathways, allowing them to bypass their dependency on the menin-MLL interaction.[15]
Clinical Context and Future Directions
While this compound itself has primarily been a preclinical tool, other menin inhibitors with similar mechanisms of action, such as revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), have shown promising results in early-phase clinical trials for patients with relapsed/refractory KMT2A-rearranged or NPM1-mutated AML.[16][17][18] These trials have demonstrated encouraging response rates and a manageable safety profile, with differentiation syndrome being a notable on-target toxicity.[16][18]
The development of menin inhibitors represents a significant advancement in targeted therapy for genetically defined subsets of AML. Future research will likely focus on combination strategies, overcoming resistance, and expanding their use to earlier lines of therapy.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 16. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
The Menin-MLL Interaction Inhibitor MI-538: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, for its application in acute myeloid leukemia (AML) research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: Targeting the Menin-MLL Axis in AML
Acute myeloid leukemia with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene is characterized by the dysregulation of hematopoietic gene expression, leading to a block in differentiation and uncontrolled proliferation of myeloid blasts. A key driver of this process is the interaction between the nuclear protein menin and the N-terminus of MLL or MLL fusion proteins. This interaction is critical for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][3][4]
This compound is a thienopyrimidine-based compound designed to specifically disrupt the menin-MLL interaction, thereby inhibiting the downstream oncogenic signaling cascade.[5][6]
Mechanism of Action of this compound
This compound binds to a pocket on the surface of menin that is normally occupied by MLL.[5] By competitively inhibiting this interaction, this compound prevents the recruitment of the MLL fusion protein complex to chromatin. This leads to a significant reduction in the expression of key MLL target genes, including HOXA9 and MEIS1.[7][8] The downregulation of these genes induces differentiation and apoptosis in MLL-rearranged and NPM1-mutated AML cells.[8]
Quantitative Data Summary
This compound exhibits potent and selective activity against AML cells dependent on the menin-MLL interaction. The following table summarizes key quantitative parameters for this compound and related menin inhibitors.
| Parameter | This compound | MI-463 | MI-503 | Reference |
| IC50 (menin-MLL interaction) | 21 nM | ~15 nM | ~15 nM | [5][7] |
| Kd (binding to menin) | 6.5 nM | ~10 nM | ~10 nM | [6][7] |
| GI50 (MLL-AF9 cells) | 83 nM | 200-500 nM | 200-500 nM | [5][7] |
| Oral Bioavailability (mouse) | ~50% | N/A | N/A | [7] |
| Plasma Half-life (mouse) | ~1.6 h | N/A | N/A | [7] |
| In Vivo Tumor Reduction | ~80% (MV4;11 xenograft) | N/A | N/A | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its tumbling slows, increasing the polarization. An inhibitor will displace the peptide, causing a decrease in polarization.[9][10]
Protocol:
-
Reagents:
-
Recombinant full-length human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FITC-MBM1).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[11]
-
This compound serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Prepare a mixture of menin (e.g., 150 nM) and FITC-MBM1 (e.g., 15 nM) in the assay buffer.[11]
-
Incubate the mixture for 1 hour at room temperature in the dark.
-
Add 0.2 µL of serially diluted this compound or DMSO control to 20 µL of the protein-peptide mixture in the wells.[11]
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence polarization using a plate reader (Excitation: 495 nm, Emission: 525 nm).[11]
-
-
Data Analysis:
-
Calculate IC50 values by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the growth and viability of AML cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Cell Lines:
-
MLL-rearranged lines (e.g., MV-4-11, MOLM-13).
-
NPM1-mutated lines (e.g., OCI-AML3).
-
Control lines without MLL rearrangement or NPM1 mutation (e.g., HL-60).
-
-
Procedure (96-well plate format):
-
Seed cells at a density of 5 x 10³ cells/well.[11]
-
Allow cells to stabilize for 24 hours.
-
Treat cells with a range of this compound concentrations or DMSO as a vehicle control.
-
Incubate for 72 hours.[11]
-
Add MTT reagent and incubate for 2-4 hours at 37°C.
-
Add solubilization solution and measure absorbance at 570 nm.[11]
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to quantify the downregulation of MLL target genes HOXA9 and MEIS1.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat AML cells (e.g., MV-4-11) with this compound (e.g., 100 nM) or DMSO for 48-72 hours.
-
Extract total RNA using a commercial kit (e.g., Trizol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green master mix and primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]
-
In Vivo Xenograft Model of AML
This protocol outlines the use of a patient-derived or cell line-derived xenograft model to assess the in vivo efficacy of this compound.
Protocol:
-
Animal Model:
-
Cell Implantation:
-
Sublethally irradiate the mice.
-
Inject MLL-rearranged AML cells (e.g., 5 x 10⁶ MV-4-11 cells) intravenously.[13]
-
-
Drug Administration:
-
Once leukemia is established (confirmed by peripheral blood sampling), begin treatment with this compound (e.g., via oral gavage) or vehicle control.
-
-
Monitoring and Endpoint:
-
Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood.[13]
-
Monitor animal weight and health status.
-
The primary endpoint is typically overall survival or a significant reduction in tumor burden.
-
Mechanisms of Resistance
Resistance to menin inhibitors is an emerging area of research. Potential mechanisms include:
-
On-target mutations: Point mutations in the MEN1 gene that alter the drug-binding pocket can reduce the affinity of this compound for menin, thereby rendering the drug less effective.[15]
-
Non-genetic adaptation: AML cells may adapt to long-term treatment by upregulating parallel survival pathways, allowing them to bypass their dependency on the menin-MLL interaction.[15]
Clinical Context and Future Directions
While this compound itself has primarily been a preclinical tool, other menin inhibitors with similar mechanisms of action, such as revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising results in early-phase clinical trials for patients with relapsed/refractory KMT2A-rearranged or NPM1-mutated AML.[16][17][18] These trials have demonstrated encouraging response rates and a manageable safety profile, with differentiation syndrome being a notable on-target toxicity.[16][18]
The development of menin inhibitors represents a significant advancement in targeted therapy for genetically defined subsets of AML. Future research will likely focus on combination strategies, overcoming resistance, and expanding their use to earlier lines of therapy.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 16. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
The Discovery and Development of MI-538: A Potent Menin-MLL Inhibitor for Acute Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MI-538 is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a key driver in a subset of acute leukemias. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for key assays utilized in its characterization. This guide is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and hematology.
Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations. The fusion proteins generated by these chromosomal translocations, such as MLL-AF4 and MLL-AF9, are potent oncogenic drivers that require interaction with the scaffold protein menin for their leukemogenic activity. The menin-MLL interaction is critical for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes, including the HOXA9 and MEIS1 homeobox genes, which are essential for leukemia maintenance.
The critical dependence of MLL-rearranged leukemias on the menin-MLL interaction has made it an attractive therapeutic target. This compound belongs to a class of thienopyrimidine-based compounds designed to specifically disrupt this interaction. By binding to a deep hydrophobic pocket on menin that is essential for MLL binding, this compound effectively evicts the MLL fusion protein from its target genes, leading to their transcriptional repression, induction of differentiation, and ultimately, apoptosis of the leukemia cells.
Mechanism of Action
This compound acts as a competitive inhibitor of the menin-MLL interaction. The MLL protein binds to menin through two distinct motifs, MBM1 and MBM2. This compound mimics key interactions of MLL with menin, thereby preventing the stable association of the MLL fusion protein complex with chromatin. This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation at the promoter regions of MLL target genes, resulting in their transcriptional downregulation. The subsequent decrease in the expression of critical downstream effectors like HOXA9 and MEIS1 is a key event that triggers the anti-leukemic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Compound | IC50 (nM) a | Kd (nM) b | GI50 (nM) c | Cell Line(s) | Reference(s) |
| This compound | 21 | 6.5 | 83 | MLL leukemia cells | [1] |
| MI-463 | - | - | 200-500 | MLL leukemia cells | [2] |
| MI-503 | - | - | 200-500 | MLL leukemia cells | [2] |
| MI-1481 | 3.6 | - | - | MLL leukemia cells | [2] |
a 50% inhibitory concentration in a fluorescence polarization competition assay.[1] b Dissociation constant, a measure of binding affinity to menin.[1] c 50% growth inhibition concentration in cell proliferation assays.[1][2]
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Animal Model | Reference(s) |
| Half-life (t1/2) | ~1.6 hours | Mouse | [1] |
| Oral Bioavailability | ~50% | Mouse | [1] |
| Tumor Growth Inhibition | ~80% reduction in tumor volume | MV4;11 xenograft model | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the inhibitory activity of compounds on the menin-MLL interaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human menin protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Prepare a stock solution of a fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-15 or MLL4-43) in assay buffer.[2]
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
-
Assay Setup (384-well plate format):
-
To each well, add a fixed concentration of menin protein.
-
Add the fluorescently labeled MLL peptide tracer at a concentration typically below its Kd for menin.
-
Add varying concentrations of the test compound.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and menin (for maximum polarization).
-
Buffer only (for background).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (GI50) Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60) in appropriate media.[1]
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Calculate the GI50 value, which is the concentration that causes a 50% reduction in cell growth.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the expression levels of target genes, such as HOXA9 and MEIS1.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat MLL-rearranged leukemia cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 6 days).[1]
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay.
-
Use primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
-
In Vivo Mouse Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation:
-
Implant a human MLL-rearranged leukemia cell line (e.g., MV4;11) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Assess the toxicity of the treatment by monitoring body weight changes and any adverse clinical signs.
-
Chemical Synthesis
This compound is a thienopyrimidine derivative. The general synthesis of this class of compounds involves a multi-step process.
General Synthetic Steps:
-
Gewald Reaction: The synthesis typically starts with a substituted piperidinone which undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine) to form a 2-aminothiophene-3-carboxylate derivative.
-
Cyclization: The aminothiophene derivative is then cyclized with formamidine acetate to construct the thienopyrimidine ring system.
-
Chlorination: The resulting thienopyrimidinone is chlorinated, for example, using phosphoryl chloride, to yield a 4-chloro-thienopyrimidine intermediate.
-
Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by a suitable amine to introduce the desired side chain, yielding the final thienopyrimidine inhibitor.
Conclusion
This compound is a potent and selective small molecule inhibitor of the menin-MLL interaction with promising preclinical activity against MLL-rearranged leukemias. Its mechanism of action, involving the disruption of a critical protein-protein interaction and subsequent downregulation of key oncogenic transcription factors, provides a strong rationale for its therapeutic development. The data summarized and the experimental protocols detailed in this document offer a valuable resource for researchers working on the development of novel targeted therapies for acute leukemia. Further investigation into the clinical efficacy and safety of menin-MLL inhibitors is ongoing and holds the potential to improve outcomes for patients with this challenging disease.
References
The Discovery and Development of MI-538: A Potent Menin-MLL Inhibitor for Acute Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MI-538 is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a key driver in a subset of acute leukemias. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for key assays utilized in its characterization. This guide is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and hematology.
Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations. The fusion proteins generated by these chromosomal translocations, such as MLL-AF4 and MLL-AF9, are potent oncogenic drivers that require interaction with the scaffold protein menin for their leukemogenic activity. The menin-MLL interaction is critical for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes, including the HOXA9 and MEIS1 homeobox genes, which are essential for leukemia maintenance.
The critical dependence of MLL-rearranged leukemias on the menin-MLL interaction has made it an attractive therapeutic target. This compound belongs to a class of thienopyrimidine-based compounds designed to specifically disrupt this interaction. By binding to a deep hydrophobic pocket on menin that is essential for MLL binding, this compound effectively evicts the MLL fusion protein from its target genes, leading to their transcriptional repression, induction of differentiation, and ultimately, apoptosis of the leukemia cells.
Mechanism of Action
This compound acts as a competitive inhibitor of the menin-MLL interaction. The MLL protein binds to menin through two distinct motifs, MBM1 and MBM2. This compound mimics key interactions of MLL with menin, thereby preventing the stable association of the MLL fusion protein complex with chromatin. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at the promoter regions of MLL target genes, resulting in their transcriptional downregulation. The subsequent decrease in the expression of critical downstream effectors like HOXA9 and MEIS1 is a key event that triggers the anti-leukemic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Compound | IC50 (nM) a | Kd (nM) b | GI50 (nM) c | Cell Line(s) | Reference(s) |
| This compound | 21 | 6.5 | 83 | MLL leukemia cells | [1] |
| MI-463 | - | - | 200-500 | MLL leukemia cells | [2] |
| MI-503 | - | - | 200-500 | MLL leukemia cells | [2] |
| MI-1481 | 3.6 | - | - | MLL leukemia cells | [2] |
a 50% inhibitory concentration in a fluorescence polarization competition assay.[1] b Dissociation constant, a measure of binding affinity to menin.[1] c 50% growth inhibition concentration in cell proliferation assays.[1][2]
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Animal Model | Reference(s) |
| Half-life (t1/2) | ~1.6 hours | Mouse | [1] |
| Oral Bioavailability | ~50% | Mouse | [1] |
| Tumor Growth Inhibition | ~80% reduction in tumor volume | MV4;11 xenograft model | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the inhibitory activity of compounds on the menin-MLL interaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human menin protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Prepare a stock solution of a fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-15 or MLL4-43) in assay buffer.[2]
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
-
Assay Setup (384-well plate format):
-
To each well, add a fixed concentration of menin protein.
-
Add the fluorescently labeled MLL peptide tracer at a concentration typically below its Kd for menin.
-
Add varying concentrations of the test compound.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and menin (for maximum polarization).
-
Buffer only (for background).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (GI50) Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60) in appropriate media.[1]
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Calculate the GI50 value, which is the concentration that causes a 50% reduction in cell growth.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the expression levels of target genes, such as HOXA9 and MEIS1.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat MLL-rearranged leukemia cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 6 days).[1]
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay.
-
Use primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
-
In Vivo Mouse Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation:
-
Implant a human MLL-rearranged leukemia cell line (e.g., MV4;11) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Assess the toxicity of the treatment by monitoring body weight changes and any adverse clinical signs.
-
Chemical Synthesis
This compound is a thienopyrimidine derivative. The general synthesis of this class of compounds involves a multi-step process.
General Synthetic Steps:
-
Gewald Reaction: The synthesis typically starts with a substituted piperidinone which undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine) to form a 2-aminothiophene-3-carboxylate derivative.
-
Cyclization: The aminothiophene derivative is then cyclized with formamidine acetate to construct the thienopyrimidine ring system.
-
Chlorination: The resulting thienopyrimidinone is chlorinated, for example, using phosphoryl chloride, to yield a 4-chloro-thienopyrimidine intermediate.
-
Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by a suitable amine to introduce the desired side chain, yielding the final thienopyrimidine inhibitor.
Conclusion
This compound is a potent and selective small molecule inhibitor of the menin-MLL interaction with promising preclinical activity against MLL-rearranged leukemias. Its mechanism of action, involving the disruption of a critical protein-protein interaction and subsequent downregulation of key oncogenic transcription factors, provides a strong rationale for its therapeutic development. The data summarized and the experimental protocols detailed in this document offer a valuable resource for researchers working on the development of novel targeted therapies for acute leukemia. Further investigation into the clinical efficacy and safety of menin-MLL inhibitors is ongoing and holds the potential to improve outcomes for patients with this challenging disease.
References
In-Depth Technical Guide: MI-538 Binding Affinity to Menin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of MI-538, a potent small-molecule inhibitor, to its target protein, menin. This interaction is a critical therapeutic target in certain types of leukemia. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Binding Affinity of this compound to Menin
This compound is a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Its strong binding affinity is central to its mechanism of action in MLL-rearranged leukemias. The key quantitative metrics defining this interaction are summarized below.
| Parameter | Value (nM) | Assay Type | Description |
| IC50 | 21 | Fluorescence Polarization (FP) | Concentration of this compound required to inhibit 50% of the menin-MLL interaction in a competitive binding assay.[1][2] |
| Kd | 6.5 | Not specified, likely ITC or SPR | Dissociation constant, indicating the strength of the binding between this compound and menin. A lower Kd value signifies a stronger binding affinity.[1] |
| GI50 | 83 | Cell Proliferation Assay | Concentration of this compound required to inhibit the growth of MLL leukemia cells by 50%.[1] |
Menin-MLL Signaling Pathway and Inhibition by this compound
In acute leukemias with MLL gene rearrangements, the resulting MLL fusion proteins are dependent on their interaction with menin to drive oncogenesis. Menin acts as a scaffold, recruiting the MLL fusion protein to chromatin. This complex then upregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to enhanced cell proliferation and a block in differentiation.[2][3]
This compound functions by competitively binding to a deep pocket on the surface of menin that is normally occupied by the N-terminus of MLL.[4] This direct inhibition of the menin-MLL interaction prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell growth.[1][2]
Experimental Protocols
The binding affinity of this compound to menin is primarily determined using biophysical and biochemical assays. Below are detailed, representative protocols for the key experimental methodologies.
Fluorescence Polarization (FP) Competition Assay
This is a common method to determine the IC50 value of an inhibitor for a protein-protein interaction.
Principle: A small, fluorescently labeled peptide derived from MLL (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. When bound to the much larger menin protein, the tumbling slows, resulting in a high polarization value. An inhibitor like this compound will compete with the tracer for binding to menin, causing a decrease in the polarization signal.
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Menin Protein: Recombinant human menin protein diluted in assay buffer to a final concentration of 10 nM.
-
Fluorescent MLL Peptide (Tracer): A fluorescein-labeled peptide corresponding to the menin-binding motif of MLL (e.g., MLL4-15) diluted in assay buffer to a final concentration of 5 nM.
-
This compound: Prepare a 10 mM stock solution in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the menin protein solution to each well.
-
Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent MLL peptide tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity of two molecules. A donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged menin) and an acceptor fluorophore (e.g., a fluorescently labeled MLL peptide) are used. When in close proximity due to the menin-MLL interaction, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
His-tagged Menin: Diluted in assay buffer to a final concentration of 10 nM.
-
Terbium-labeled anti-His Antibody (Donor): Diluted in assay buffer to a final concentration of 2 nM.
-
Biotinylated MLL Peptide: Diluted in assay buffer to a final concentration of 20 nM.
-
Streptavidin-d2 (Acceptor): Diluted in assay buffer to a final concentration of 40 nM.
-
This compound: Prepare a serial dilution series in assay buffer from a DMSO stock.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells.
-
Prepare a master mix of His-tagged menin and Terbium-labeled anti-His antibody and incubate for 30 minutes. Add this mix (5 µL) to the wells.
-
Prepare a master mix of biotinylated MLL peptide and Streptavidin-d2 and add it (10 µL) to the wells.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the this compound concentration to determine the IC50.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. One binding partner (ligand, e.g., menin) is immobilized on the chip, and the other (analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).
Representative Protocol:
-
Immobilization of Menin:
-
Use a sensor chip with a suitable surface chemistry (e.g., CM5).
-
Activate the surface with a mixture of EDC and NHS.
-
Immobilize recombinant menin to the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of this compound over the menin-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of an inhibitor like this compound to its target protein menin using a competition-based assay is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MI-538 Binding Affinity to Menin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of MI-538, a potent small-molecule inhibitor, to its target protein, menin. This interaction is a critical therapeutic target in certain types of leukemia. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Binding Affinity of this compound to Menin
This compound is a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Its strong binding affinity is central to its mechanism of action in MLL-rearranged leukemias. The key quantitative metrics defining this interaction are summarized below.
| Parameter | Value (nM) | Assay Type | Description |
| IC50 | 21 | Fluorescence Polarization (FP) | Concentration of this compound required to inhibit 50% of the menin-MLL interaction in a competitive binding assay.[1][2] |
| Kd | 6.5 | Not specified, likely ITC or SPR | Dissociation constant, indicating the strength of the binding between this compound and menin. A lower Kd value signifies a stronger binding affinity.[1] |
| GI50 | 83 | Cell Proliferation Assay | Concentration of this compound required to inhibit the growth of MLL leukemia cells by 50%.[1] |
Menin-MLL Signaling Pathway and Inhibition by this compound
In acute leukemias with MLL gene rearrangements, the resulting MLL fusion proteins are dependent on their interaction with menin to drive oncogenesis. Menin acts as a scaffold, recruiting the MLL fusion protein to chromatin. This complex then upregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to enhanced cell proliferation and a block in differentiation.[2][3]
This compound functions by competitively binding to a deep pocket on the surface of menin that is normally occupied by the N-terminus of MLL.[4] This direct inhibition of the menin-MLL interaction prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell growth.[1][2]
Experimental Protocols
The binding affinity of this compound to menin is primarily determined using biophysical and biochemical assays. Below are detailed, representative protocols for the key experimental methodologies.
Fluorescence Polarization (FP) Competition Assay
This is a common method to determine the IC50 value of an inhibitor for a protein-protein interaction.
Principle: A small, fluorescently labeled peptide derived from MLL (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. When bound to the much larger menin protein, the tumbling slows, resulting in a high polarization value. An inhibitor like this compound will compete with the tracer for binding to menin, causing a decrease in the polarization signal.
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Menin Protein: Recombinant human menin protein diluted in assay buffer to a final concentration of 10 nM.
-
Fluorescent MLL Peptide (Tracer): A fluorescein-labeled peptide corresponding to the menin-binding motif of MLL (e.g., MLL4-15) diluted in assay buffer to a final concentration of 5 nM.
-
This compound: Prepare a 10 mM stock solution in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the menin protein solution to each well.
-
Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent MLL peptide tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity of two molecules. A donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged menin) and an acceptor fluorophore (e.g., a fluorescently labeled MLL peptide) are used. When in close proximity due to the menin-MLL interaction, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
His-tagged Menin: Diluted in assay buffer to a final concentration of 10 nM.
-
Terbium-labeled anti-His Antibody (Donor): Diluted in assay buffer to a final concentration of 2 nM.
-
Biotinylated MLL Peptide: Diluted in assay buffer to a final concentration of 20 nM.
-
Streptavidin-d2 (Acceptor): Diluted in assay buffer to a final concentration of 40 nM.
-
This compound: Prepare a serial dilution series in assay buffer from a DMSO stock.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells.
-
Prepare a master mix of His-tagged menin and Terbium-labeled anti-His antibody and incubate for 30 minutes. Add this mix (5 µL) to the wells.
-
Prepare a master mix of biotinylated MLL peptide and Streptavidin-d2 and add it (10 µL) to the wells.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the this compound concentration to determine the IC50.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. One binding partner (ligand, e.g., menin) is immobilized on the chip, and the other (analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).
Representative Protocol:
-
Immobilization of Menin:
-
Use a sensor chip with a suitable surface chemistry (e.g., CM5).
-
Activate the surface with a mixture of EDC and NHS.
-
Immobilize recombinant menin to the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of this compound over the menin-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of an inhibitor like this compound to its target protein menin using a competition-based assay is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-538: A Potent and Selective Chemical Probe for the Menin-MLL Interaction
Abstract
This technical guide provides a comprehensive overview of MI-538, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is a key driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements. This compound serves as a valuable chemical probe for elucidating the biological consequences of this interaction and represents a promising therapeutic lead. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are associated with a poor prognosis.[1] The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the nuclear protein menin to exert their leukemogenic effects.[1][2] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which in turn drives leukemic cell proliferation and blocks differentiation.[1][2][3]
The development of small molecules that inhibit the menin-MLL interaction has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor that binds to menin with high affinity, thereby disrupting its interaction with MLL fusion proteins.[4][5] This guide serves as a technical resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to study the menin-MLL axis.
Mechanism of Action
This compound functions as a competitive inhibitor of the menin-MLL interaction. It binds to a pocket on the surface of menin that is normally occupied by the N-terminal fragment of MLL. By occupying this site, this compound effectively displaces MLL fusion proteins from menin, leading to the downregulation of their target genes and subsequent inhibition of leukemic cell growth.[3][4][5]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this chemical probe.
| Parameter | Value | Assay | Reference |
| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization | [4][6][7][8][9] |
| Kd (Binding to Menin) | 6.5 nM | Isothermal Titration Calorimetry | [4] |
| Cell Line | MLL Fusion | GI50 | Selectivity vs. Control | Reference |
| MV4;11 | MLL-AF4 | 83 nM | >72-fold | [4] |
| MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but other menin inhibitors are active. | Not applicable | [3] |
| HL-60 (Control) | None | > 6 µM | Not applicable | [4] |
| HM-2 (Control) | None | > 6 µM | Not applicable | [4] |
| Parameter | Value | Animal Model | Reference |
| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | [4] |
| Oral Bioavailability | ~50% | Mouse | [4] |
| Half-life (t1/2) | ~1.6 hours | Mouse | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay measures the ability of this compound to inhibit the interaction between purified menin protein and a fluorescently labeled peptide derived from MLL.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL peptide (e.g., residues 4-43)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound stock solution in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a premixture of recombinant menin and the fluorescein-labeled MLL peptide in the assay buffer. The final concentrations should be optimized, but representative concentrations are in the low nanomolar range.
-
Incubate the protein-peptide mixture at room temperature for 1 hour in the dark to allow for binding equilibrium to be reached.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the menin-MLL peptide premixture to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
MI-538: A Potent and Selective Chemical Probe for the Menin-MLL Interaction
Abstract
This technical guide provides a comprehensive overview of MI-538, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is a key driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements. This compound serves as a valuable chemical probe for elucidating the biological consequences of this interaction and represents a promising therapeutic lead. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are associated with a poor prognosis.[1] The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the nuclear protein menin to exert their leukemogenic effects.[1][2] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which in turn drives leukemic cell proliferation and blocks differentiation.[1][2][3]
The development of small molecules that inhibit the menin-MLL interaction has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor that binds to menin with high affinity, thereby disrupting its interaction with MLL fusion proteins.[4][5] This guide serves as a technical resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to study the menin-MLL axis.
Mechanism of Action
This compound functions as a competitive inhibitor of the menin-MLL interaction. It binds to a pocket on the surface of menin that is normally occupied by the N-terminal fragment of MLL. By occupying this site, this compound effectively displaces MLL fusion proteins from menin, leading to the downregulation of their target genes and subsequent inhibition of leukemic cell growth.[3][4][5]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this chemical probe.
| Parameter | Value | Assay | Reference |
| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization | [4][6][7][8][9] |
| Kd (Binding to Menin) | 6.5 nM | Isothermal Titration Calorimetry | [4] |
| Cell Line | MLL Fusion | GI50 | Selectivity vs. Control | Reference |
| MV4;11 | MLL-AF4 | 83 nM | >72-fold | [4] |
| MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but other menin inhibitors are active. | Not applicable | [3] |
| HL-60 (Control) | None | > 6 µM | Not applicable | [4] |
| HM-2 (Control) | None | > 6 µM | Not applicable | [4] |
| Parameter | Value | Animal Model | Reference |
| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | [4] |
| Oral Bioavailability | ~50% | Mouse | [4] |
| Half-life (t1/2) | ~1.6 hours | Mouse | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay measures the ability of this compound to inhibit the interaction between purified menin protein and a fluorescently labeled peptide derived from MLL.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL peptide (e.g., residues 4-43)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound stock solution in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a premixture of recombinant menin and the fluorescein-labeled MLL peptide in the assay buffer. The final concentrations should be optimized, but representative concentrations are in the low nanomolar range.
-
Incubate the protein-peptide mixture at room temperature for 1 hour in the dark to allow for binding equilibrium to be reached.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the menin-MLL peptide premixture to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Menin-MLL Interaction in Cancer: A Technical Guide to Mechanism and Therapeutic Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive cancers, most notably in acute leukemias harboring MLL gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1). Menin acts as an essential oncogenic cofactor, tethering MLL fusion proteins to chromatin and enabling the aberrant transcription of leukemogenic genes such as HOXA9 and MEIS1. This dependency has established the menin-MLL protein-protein interaction (PPI) as a premier therapeutic target. The development of potent, selective small-molecule inhibitors that disrupt this interaction has led to a new class of targeted therapies. These agents have demonstrated profound anti-leukemic activity in preclinical models and promising efficacy in clinical trials, offering a new therapeutic paradigm for genetically-defined subsets of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This guide provides an in-depth overview of the molecular basis of the menin-MLL interaction, the downstream oncogenic signaling, preclinical and clinical data for key inhibitors, and detailed protocols for essential experimental assays used in their evaluation.
The Core Mechanism: Menin as an Oncogenic Scaffold
Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, functions as a tumor suppressor in endocrine tissues. However, in the context of MLL-r leukemia, it plays a paradoxical and essential oncogenic role.[1][2] Chromosomal translocations involving the MLL gene (also known as KMT2A) fuse the N-terminal portion of MLL with one of over 80 different partner proteins.[3][4][5] This N-terminal fragment, retained in all MLL fusion oncoproteins, contains the binding site for menin.[1][3][4]
The interaction is structurally characterized by a bivalent binding mode, where two distinct motifs in the N-terminus of MLL, Menin Binding Motif 1 (MBM1) and Menin Binding Motif 2 (MBM2), engage with a deep central pocket on the menin protein.[1][3][6] MBM1 is the high-affinity site and is crucial for the stability of the complex.[1][7][8] The primary function of this interaction is to tether the MLL fusion protein to chromatin at specific gene loci.[1][9] Once recruited, the MLL fusion protein complex, which often includes other epigenetic modifiers like DOT1L, drives the expression of target genes, primarily the HOXA gene cluster and MEIS1.[7][9][10] This aberrant gene expression program blocks hematopoietic differentiation and promotes uncontrolled proliferation, leading to leukemogenesis.[1][3] Disruption of the menin-MLL interaction, either genetically or pharmacologically, abrogates the oncogenic activity of MLL fusions and reverses the leukemic phenotype.[1][11][12]
Signaling Pathway Diagram
Caption: The Menin-MLL oncogenic pathway and point of therapeutic intervention.
Quantitative Data Summary
The development of menin-MLL inhibitors has been guided by quantitative assessments of binding affinity, cellular potency, and clinical efficacy.
Table 1: Binding Affinities of MLL Motifs and Inhibitors to Menin
| Molecule | Type | Assay | Binding Affinity (Kd) | Inhibition (IC50) | Reference(s) |
| MLL1-160 (WT) | MLL Fragment | - | 10 nM | - | [1] |
| MLL MBM1 | MLL Peptide Motif | - | 56 nM | - | [1] |
| MLL MBM2 | MLL Peptide Motif | - | 1 µM | - | [1] |
| MLL4-43 | MLL Fragment | ITC | 6.8 nM | - | [6][13] |
| MI-1 | Small Molecule | FP | - | 1.9 µM | [11] |
| MI-2 | Small Molecule | ITC | 158 nM | 446 nM | [11][12] |
| MI-2-2 | Small Molecule | - | 22 nM | 46 nM | [8][14] |
| MI-3 | Small Molecule | ITC | 201 nM | 648 nM | [11] |
| MI-463 | Small Molecule | FP | ~10 nM | 32 nM | [6] |
| MI-503 | Small Molecule | FP | ~10 nM | 33 nM | [6] |
| MIV-6R | Small Molecule | - | 85 nM | 56 nM | [15] |
| MI-1481 (28) | Small Molecule | FP | - | 3.6 nM | [13] |
| MI-3454 | Small Molecule | FP | - | 0.51 nM | |
| VTP50469 | Small Molecule | - | Potent, low nM | Potent, low nM | [3][16] |
Table 2: Cellular Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Cell Line (Fusion) | Assay | Potency (GI50 / IC50) | Selectivity vs. WT MLL cells | Reference(s) |
| MI-2 | MV4;11 (MLL-AF4) | MTT | 9.5 µM (GI50) | High | [11] |
| MI-2 | KOPN-8 (MLL-ENL) | MTT | 7.2 µM (GI50) | High | [11] |
| MI-3454 | MOLM-13 (MLL-AF9) | MTT | 7 nM (GI50) | >100-fold | [17] |
| MI-3454 | MV4;11 (MLL-AF4) | MTT | 27 nM (GI50) | >100-fold | [17] |
| Compound 6 | MV4;11 (MLL-AF4) | - | 0.16 µM (IC50) | >60-fold (vs. HL-60) | [9] |
| Compound 8 | MV4;11 (MLL-AF4) | - | 6 nM (IC50) | >500-fold (vs. HL-60) | [9] |
| Compound 10 | MV4;11 (MLL-AF4) | - | 3 nM (IC50) | >500-fold (vs. HL-60) | [9] |
| M-89 | MV4;11 (MLL-AF4) | - | 25 nM (IC50) | >400-fold (vs. HL-60) | [6] |
| M-1121 | MV4;11 (MLL-AF4) | - | 10.3 nM (IC50) | High (no effect on WT at 10 µM) | [6] |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Inhibitor | PDX Model | Treatment Regimen | Outcome | Reference(s) |
| VTP50469 | MLL-r ALL | 120 mg/kg BID, 28 days | Dramatic reduction in leukemia burden; disease-free survival >1 year | [3][16] |
| VTP50469 | MLL-r AML | 120 mg/kg BID, 28 days | Significant reduction in tumor volume and delayed progression | |
| MI-3454 | MLL-r AML | 100 mg/kg BID | Induced complete remission; >30-fold reduction in MEIS1 expression | [18] |
| MI-3454 | NPM1-mut AML | 100 mg/kg BID | Blocked leukemia progression; significant reduction in tumor burden | [18] |
Table 4: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia
| Inhibitor | Patient Population | Trial | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate | Reference(s) |
| Revumenib | KMT2A-r | AUGMENT-101 | 53% - 63% | 23% - 30% (CR+CRh) | [17][19] |
| Revumenib | NPM1-mut | AUGMENT-101 | 48.1% | 26% (CR+CRh) | [18][20] |
| Ziftomenib | KMT2A-r | KOMET-001 | 65.2% | 30.4% (CR/CRh) | [13] |
| Ziftomenib | NPM1-mut | KOMET-001 | 58.8% | 47.1% (CR/CRh) | [13] |
| Bleximenib | KMT2A-r / NPM1-mut | cAMeLot-1 | 47.6% (at RP2D) | 33.3% (CR/CRh at RP2D) | [13] |
CRc: Composite Complete Remission (CR/CRh/CRi); CR: Complete Remission; CRh: CR with partial hematologic recovery; RP2D: Recommended Phase 2 Dose.
Key Experimental Protocols
Validation of the menin-MLL interaction and the efficacy of its inhibitors relies on a suite of biochemical and cellular assays.
Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of menin and MLL fusion proteins.
Objective: To map the genomic loci occupied by a protein of interest (e.g., Menin, MLL-AF9) in vivo.
Methodology:
-
Cross-linking: Treat 10-20 million leukemia cells with 1% formaldehyde (B43269) for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine. For transient interactions, a dual cross-linking step with Disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[19]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to produce DNA fragments of 200-600 bp. Verify fragment size using agarose (B213101) gel electrophoresis.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-Menin, anti-MLL N-terminus). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing on a platform like Illumina.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment compared to the input control. Perform downstream analysis such as motif discovery and gene ontology.
Caption: A streamlined workflow for a Chromatin Immunoprecipitation (ChIP-seq) experiment.
Protocol: Fluorescence Polarization (FP) Competition Assay
This biochemical assay is a primary high-throughput screening method to quantify the ability of a compound to inhibit the menin-MLL interaction.
Objective: To determine the IC50 value of a test compound that disrupts the binding of a fluorescently-labeled MLL peptide to menin.
Methodology:
-
Reagent Preparation:
-
Fluorescent Probe: A short MLL peptide (e.g., derived from the MBM1 motif) chemically labeled with a fluorophore (e.g., Fluorescein). Prepare a stock solution and determine its concentration.
-
Protein: Purified recombinant human menin protein.
-
Test Compound: Serial dilutions of the inhibitor compound in DMSO.
-
Assay Buffer: A suitable buffer for maintaining protein stability (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[21]
-
-
Assay Setup: In a low-volume black microplate (e.g., 384-well), add the following to each well:
-
A fixed concentration of the fluorescent MLL peptide probe (e.g., 4 nM).[13]
-
A fixed concentration of menin protein, typically at or below the Kd of the probe interaction to ensure assay sensitivity (e.g., 4 nM).[13][15]
-
Varying concentrations of the test compound. Include DMSO-only wells as a 'no inhibition' control.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization units (mP).
-
Data Analysis:
-
The 'no inhibition' control (probe + protein) will have a high mP value due to the large, slow-tumbling complex.
-
The 'no binding' control (probe only) will have a low mP value.
-
As the inhibitor concentration increases, it displaces the fluorescent probe, causing the mP value to decrease.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Caption: Principle of the FP competition assay for menin-MLL inhibitors.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is used to validate the menin-MLL interaction and its disruption by inhibitors within a cellular context.
Objective: To demonstrate that menin and an MLL fusion protein associate in cells and that this association is blocked by a test compound.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the MLL fusion protein (e.g., HEK293 cells transiently transfected with a Flag-tagged MLL-AF9 construct, or a leukemia cell line like MV4;11). Treat cells with the test compound or DMSO vehicle for a specified time (e.g., 4-6 hours).[22][23]
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tagged or endogenous protein (e.g., anti-Flag antibody for Flag-MLL-AF9). A parallel sample with a non-specific IgG serves as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for several hours or overnight at 4°C to capture the antibody and any associated proteins.
-
Washing: Pellet the beads and wash them 3-5 times with IP lysis buffer to remove unbound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both the "bait" protein (e.g., MLL-AF9) and the suspected "prey" protein (e.g., menin). The presence of menin in the MLL-AF9 IP lane (and its absence or reduction in the inhibitor-treated lane) confirms the interaction and its disruption.[11][22]
Conclusion and Future Directions
The targeting of the menin-MLL interaction represents a landmark achievement in precision oncology for hematologic malignancies. The development of potent and selective small-molecule inhibitors has validated this PPI as a druggable and clinically relevant target. These agents effectively reverse the oncogenic gene expression program driven by MLL fusions, leading to cell differentiation and apoptosis. Impressive clinical data in heavily pretreated patient populations with MLL-r or NPM1-mutant leukemias are paving the way for regulatory approvals and a new standard of care.
Future research will focus on several key areas:
-
Combination Therapies: Investigating menin inhibitors in combination with other agents (e.g., venetoclax, chemotherapy) to increase efficacy and overcome resistance.[17]
-
Mechanisms of Resistance: Understanding and overcoming resistance mechanisms, which can include mutations in the menin drug-binding pocket.
-
Expansion to Other Cancers: Exploring the role of the menin-MLL interaction and the therapeutic potential of its inhibitors in other malignancies, including solid tumors where MLL and menin pathways may be dysregulated.
-
Biomarker Development: Identifying robust pharmacodynamic and predictive biomarkers to optimize patient selection and monitor treatment response.
The continued success of menin-MLL inhibitors underscores the power of targeting fundamental oncogenic dependencies and provides a compelling blueprint for the development of future PPI-targeted cancer therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke - Jolanta Grembecka [grantome.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cms.syndax.com [cms.syndax.com]
- 15. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
The Menin-MLL Interaction in Cancer: A Technical Guide to Mechanism and Therapeutic Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive cancers, most notably in acute leukemias harboring MLL gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1). Menin acts as an essential oncogenic cofactor, tethering MLL fusion proteins to chromatin and enabling the aberrant transcription of leukemogenic genes such as HOXA9 and MEIS1. This dependency has established the menin-MLL protein-protein interaction (PPI) as a premier therapeutic target. The development of potent, selective small-molecule inhibitors that disrupt this interaction has led to a new class of targeted therapies. These agents have demonstrated profound anti-leukemic activity in preclinical models and promising efficacy in clinical trials, offering a new therapeutic paradigm for genetically-defined subsets of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This guide provides an in-depth overview of the molecular basis of the menin-MLL interaction, the downstream oncogenic signaling, preclinical and clinical data for key inhibitors, and detailed protocols for essential experimental assays used in their evaluation.
The Core Mechanism: Menin as an Oncogenic Scaffold
Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, functions as a tumor suppressor in endocrine tissues. However, in the context of MLL-r leukemia, it plays a paradoxical and essential oncogenic role.[1][2] Chromosomal translocations involving the MLL gene (also known as KMT2A) fuse the N-terminal portion of MLL with one of over 80 different partner proteins.[3][4][5] This N-terminal fragment, retained in all MLL fusion oncoproteins, contains the binding site for menin.[1][3][4]
The interaction is structurally characterized by a bivalent binding mode, where two distinct motifs in the N-terminus of MLL, Menin Binding Motif 1 (MBM1) and Menin Binding Motif 2 (MBM2), engage with a deep central pocket on the menin protein.[1][3][6] MBM1 is the high-affinity site and is crucial for the stability of the complex.[1][7][8] The primary function of this interaction is to tether the MLL fusion protein to chromatin at specific gene loci.[1][9] Once recruited, the MLL fusion protein complex, which often includes other epigenetic modifiers like DOT1L, drives the expression of target genes, primarily the HOXA gene cluster and MEIS1.[7][9][10] This aberrant gene expression program blocks hematopoietic differentiation and promotes uncontrolled proliferation, leading to leukemogenesis.[1][3] Disruption of the menin-MLL interaction, either genetically or pharmacologically, abrogates the oncogenic activity of MLL fusions and reverses the leukemic phenotype.[1][11][12]
Signaling Pathway Diagram
Caption: The Menin-MLL oncogenic pathway and point of therapeutic intervention.
Quantitative Data Summary
The development of menin-MLL inhibitors has been guided by quantitative assessments of binding affinity, cellular potency, and clinical efficacy.
Table 1: Binding Affinities of MLL Motifs and Inhibitors to Menin
| Molecule | Type | Assay | Binding Affinity (Kd) | Inhibition (IC50) | Reference(s) |
| MLL1-160 (WT) | MLL Fragment | - | 10 nM | - | [1] |
| MLL MBM1 | MLL Peptide Motif | - | 56 nM | - | [1] |
| MLL MBM2 | MLL Peptide Motif | - | 1 µM | - | [1] |
| MLL4-43 | MLL Fragment | ITC | 6.8 nM | - | [6][13] |
| MI-1 | Small Molecule | FP | - | 1.9 µM | [11] |
| MI-2 | Small Molecule | ITC | 158 nM | 446 nM | [11][12] |
| MI-2-2 | Small Molecule | - | 22 nM | 46 nM | [8][14] |
| MI-3 | Small Molecule | ITC | 201 nM | 648 nM | [11] |
| MI-463 | Small Molecule | FP | ~10 nM | 32 nM | [6] |
| MI-503 | Small Molecule | FP | ~10 nM | 33 nM | [6] |
| MIV-6R | Small Molecule | - | 85 nM | 56 nM | [15] |
| MI-1481 (28) | Small Molecule | FP | - | 3.6 nM | [13] |
| MI-3454 | Small Molecule | FP | - | 0.51 nM | |
| VTP50469 | Small Molecule | - | Potent, low nM | Potent, low nM | [3][16] |
Table 2: Cellular Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Cell Line (Fusion) | Assay | Potency (GI50 / IC50) | Selectivity vs. WT MLL cells | Reference(s) |
| MI-2 | MV4;11 (MLL-AF4) | MTT | 9.5 µM (GI50) | High | [11] |
| MI-2 | KOPN-8 (MLL-ENL) | MTT | 7.2 µM (GI50) | High | [11] |
| MI-3454 | MOLM-13 (MLL-AF9) | MTT | 7 nM (GI50) | >100-fold | [17] |
| MI-3454 | MV4;11 (MLL-AF4) | MTT | 27 nM (GI50) | >100-fold | [17] |
| Compound 6 | MV4;11 (MLL-AF4) | - | 0.16 µM (IC50) | >60-fold (vs. HL-60) | [9] |
| Compound 8 | MV4;11 (MLL-AF4) | - | 6 nM (IC50) | >500-fold (vs. HL-60) | [9] |
| Compound 10 | MV4;11 (MLL-AF4) | - | 3 nM (IC50) | >500-fold (vs. HL-60) | [9] |
| M-89 | MV4;11 (MLL-AF4) | - | 25 nM (IC50) | >400-fold (vs. HL-60) | [6] |
| M-1121 | MV4;11 (MLL-AF4) | - | 10.3 nM (IC50) | High (no effect on WT at 10 µM) | [6] |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Inhibitor | PDX Model | Treatment Regimen | Outcome | Reference(s) |
| VTP50469 | MLL-r ALL | 120 mg/kg BID, 28 days | Dramatic reduction in leukemia burden; disease-free survival >1 year | [3][16] |
| VTP50469 | MLL-r AML | 120 mg/kg BID, 28 days | Significant reduction in tumor volume and delayed progression | |
| MI-3454 | MLL-r AML | 100 mg/kg BID | Induced complete remission; >30-fold reduction in MEIS1 expression | [18] |
| MI-3454 | NPM1-mut AML | 100 mg/kg BID | Blocked leukemia progression; significant reduction in tumor burden | [18] |
Table 4: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia
| Inhibitor | Patient Population | Trial | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate | Reference(s) |
| Revumenib | KMT2A-r | AUGMENT-101 | 53% - 63% | 23% - 30% (CR+CRh) | [17][19] |
| Revumenib | NPM1-mut | AUGMENT-101 | 48.1% | 26% (CR+CRh) | [18][20] |
| Ziftomenib | KMT2A-r | KOMET-001 | 65.2% | 30.4% (CR/CRh) | [13] |
| Ziftomenib | NPM1-mut | KOMET-001 | 58.8% | 47.1% (CR/CRh) | [13] |
| Bleximenib | KMT2A-r / NPM1-mut | cAMeLot-1 | 47.6% (at RP2D) | 33.3% (CR/CRh at RP2D) | [13] |
CRc: Composite Complete Remission (CR/CRh/CRi); CR: Complete Remission; CRh: CR with partial hematologic recovery; RP2D: Recommended Phase 2 Dose.
Key Experimental Protocols
Validation of the menin-MLL interaction and the efficacy of its inhibitors relies on a suite of biochemical and cellular assays.
Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of menin and MLL fusion proteins.
Objective: To map the genomic loci occupied by a protein of interest (e.g., Menin, MLL-AF9) in vivo.
Methodology:
-
Cross-linking: Treat 10-20 million leukemia cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine. For transient interactions, a dual cross-linking step with Disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[19]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to produce DNA fragments of 200-600 bp. Verify fragment size using agarose gel electrophoresis.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-Menin, anti-MLL N-terminus). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing on a platform like Illumina.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment compared to the input control. Perform downstream analysis such as motif discovery and gene ontology.
Caption: A streamlined workflow for a Chromatin Immunoprecipitation (ChIP-seq) experiment.
Protocol: Fluorescence Polarization (FP) Competition Assay
This biochemical assay is a primary high-throughput screening method to quantify the ability of a compound to inhibit the menin-MLL interaction.
Objective: To determine the IC50 value of a test compound that disrupts the binding of a fluorescently-labeled MLL peptide to menin.
Methodology:
-
Reagent Preparation:
-
Fluorescent Probe: A short MLL peptide (e.g., derived from the MBM1 motif) chemically labeled with a fluorophore (e.g., Fluorescein). Prepare a stock solution and determine its concentration.
-
Protein: Purified recombinant human menin protein.
-
Test Compound: Serial dilutions of the inhibitor compound in DMSO.
-
Assay Buffer: A suitable buffer for maintaining protein stability (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[21]
-
-
Assay Setup: In a low-volume black microplate (e.g., 384-well), add the following to each well:
-
A fixed concentration of the fluorescent MLL peptide probe (e.g., 4 nM).[13]
-
A fixed concentration of menin protein, typically at or below the Kd of the probe interaction to ensure assay sensitivity (e.g., 4 nM).[13][15]
-
Varying concentrations of the test compound. Include DMSO-only wells as a 'no inhibition' control.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization units (mP).
-
Data Analysis:
-
The 'no inhibition' control (probe + protein) will have a high mP value due to the large, slow-tumbling complex.
-
The 'no binding' control (probe only) will have a low mP value.
-
As the inhibitor concentration increases, it displaces the fluorescent probe, causing the mP value to decrease.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Caption: Principle of the FP competition assay for menin-MLL inhibitors.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is used to validate the menin-MLL interaction and its disruption by inhibitors within a cellular context.
Objective: To demonstrate that menin and an MLL fusion protein associate in cells and that this association is blocked by a test compound.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the MLL fusion protein (e.g., HEK293 cells transiently transfected with a Flag-tagged MLL-AF9 construct, or a leukemia cell line like MV4;11). Treat cells with the test compound or DMSO vehicle for a specified time (e.g., 4-6 hours).[22][23]
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tagged or endogenous protein (e.g., anti-Flag antibody for Flag-MLL-AF9). A parallel sample with a non-specific IgG serves as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for several hours or overnight at 4°C to capture the antibody and any associated proteins.
-
Washing: Pellet the beads and wash them 3-5 times with IP lysis buffer to remove unbound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both the "bait" protein (e.g., MLL-AF9) and the suspected "prey" protein (e.g., menin). The presence of menin in the MLL-AF9 IP lane (and its absence or reduction in the inhibitor-treated lane) confirms the interaction and its disruption.[11][22]
Conclusion and Future Directions
The targeting of the menin-MLL interaction represents a landmark achievement in precision oncology for hematologic malignancies. The development of potent and selective small-molecule inhibitors has validated this PPI as a druggable and clinically relevant target. These agents effectively reverse the oncogenic gene expression program driven by MLL fusions, leading to cell differentiation and apoptosis. Impressive clinical data in heavily pretreated patient populations with MLL-r or NPM1-mutant leukemias are paving the way for regulatory approvals and a new standard of care.
Future research will focus on several key areas:
-
Combination Therapies: Investigating menin inhibitors in combination with other agents (e.g., venetoclax, chemotherapy) to increase efficacy and overcome resistance.[17]
-
Mechanisms of Resistance: Understanding and overcoming resistance mechanisms, which can include mutations in the menin drug-binding pocket.
-
Expansion to Other Cancers: Exploring the role of the menin-MLL interaction and the therapeutic potential of its inhibitors in other malignancies, including solid tumors where MLL and menin pathways may be dysregulated.
-
Biomarker Development: Identifying robust pharmacodynamic and predictive biomarkers to optimize patient selection and monitor treatment response.
The continued success of menin-MLL inhibitors underscores the power of targeting fundamental oncogenic dependencies and provides a compelling blueprint for the development of future PPI-targeted cancer therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke - Jolanta Grembecka [grantome.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cms.syndax.com [cms.syndax.com]
- 15. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Preclinical Powerhouse: An In-depth Technical Guide to Menin Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for the burgeoning class of therapeutics known as menin inhibitors. By disrupting the critical interaction between menin and the KMT2A (MLL) protein complex, these small molecules have demonstrated significant promise in selectively targeting and eradicating cancer cells, particularly in acute leukemias with KMT2A rearrangements or NPM1 mutations. This document delves into the core preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to empower researchers in the field.
Core Mechanism of Action
Menin is a scaffold protein that plays a pivotal role in gene regulation. In certain leukemias, the interaction between menin and KMT2A (or its fusion proteins in KMT2A-rearranged leukemia) is essential for the aberrant expression of leukemogenic genes, such as HOXA9 and MEIS1. This leads to a block in cellular differentiation and uncontrolled proliferation of leukemic blasts.[1][2][3] Menin inhibitors competitively bind to a pocket on menin that is crucial for its interaction with KMT2A, thereby disrupting this oncogenic partnership.[4] This disruption leads to the downregulation of target gene expression, inducing differentiation and apoptosis in susceptible cancer cells.[1][2]
Signaling Pathway of Menin-KMT2A/NPM1c Driven Leukemia
Caption: The Menin-KMT2A/NPM1c signaling pathway in acute leukemia.
Quantitative Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for several key menin inhibitors.
Table 1: In Vitro Potency of Menin Inhibitors
| Inhibitor | Cell Line | Genotype | IC50 / GI50 (nM) | Reference(s) |
| MI-3454 | MV-4-11 | MLL-AF4 | 7-27 | [1][2] |
| MOLM13 | MLL-AF9 | 7-27 | [1][2] | |
| KOPN-8 | MLL-ENL | 7-27 | [2] | |
| VTP-50469 | MOLM13 | MLL-AF9 | 13 | [5] |
| MV4;11 | MLL-AF4 | 17 | [5] | |
| RS4;11 | MLL-AF4 | 25 | [5] | |
| OCI-AML3 | NPM1c | N/A | ||
| Bleximenib (JNJ-75276617) | MOLM-14 | KMT2A-r | N/A | [3][6] |
| OCI-AML3 | NPM1c | 45 | [3] | |
| RS4:11 | KMT2A-r | 40 | [3] | |
| Ziftomenib (KO-539) | N/A | NPM1-mutant | N/A | [7] |
| Revumenib (SNDX-5613) | N/A | KMT2A-r, NPM1m | N/A | [8][9] |
N/A: Data not available in the public domain from the provided search results.
Table 2: In Vivo Efficacy of Menin Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Dosing Schedule | Key Outcomes | Reference(s) |
| MI-3454 | MOLM13 Xenograft | 100 mg/kg, p.o., b.i.d. | Effectively blocked leukemia progression and prolonged survival. | [10] |
| PDX models (MLL-r or NPM1m) | 100 mg/kg, p.o., b.i.d. | Induced complete remission or blocked leukemia progression. | [2][11] | |
| VTP-50469 | MLL-r ALL PDX | 15-60 mg/kg, p.o., b.i.d. for 28 days | Significant survival advantage; some mice remained disease-free long-term. | [5][12] |
| Bleximenib (JNJ-75276617) | Leukemia mouse models | 0-100 mg/kg, p.o. for 4-6 weeks | Dose-dependent tumor regression and increased lifespan. | [13] |
p.o.: oral administration; b.i.d.: twice daily; PDX: Patient-Derived Xenograft.
Key Experimental Protocols
Detailed methodologies for pivotal preclinical experiments are provided below to facilitate study replication and extension.
Cell Viability Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a menin inhibitor.
Workflow for Cell Viability Assay
Caption: A general experimental workflow for cell viability assays.
Methodology:
-
Cell Culture: Culture leukemia cell lines (e.g., MV4;11, MOLM-13 for KMT2A-r; OCI-AML3 for NPM1c) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of media.
-
Inhibitor Preparation and Treatment: Prepare a 2X serial dilution of the menin inhibitor in culture medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.[14]
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.[14][15]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.[4]
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 or GI50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Co-Immunoprecipitation (Co-IP) for Menin-KMT2A Interaction
This protocol is designed to assess the ability of a menin inhibitor to disrupt the interaction between menin and KMT2A fusion proteins in a cellular context.
Workflow for Co-Immunoprecipitation
Caption: A general experimental workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment and Lysis: Treat leukemia cells (e.g., HEK-293 cells transfected with a KMT2A-fusion protein) with the menin inhibitor or vehicle control for a specified time (e.g., 24 hours).[16] Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease and phosphatase inhibitors.[17][18]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-Flag for Flag-tagged KMT2A-fusion, or anti-menin) and incubate overnight at 4°C with gentle rotation.[16]
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold Co-IP lysis buffer.
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and the KMT2A fusion protein to assess co-precipitation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genomic locations where menin and KMT2A complexes are bound and to assess how menin inhibitors affect this binding.
Methodology:
-
Cell Treatment and Cross-linking: Treat leukemia cells with the menin inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[19]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and incubate with an antibody against menin or a component of the KMT2A complex overnight at 4°C.[19]
-
Immune Complex Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the binding profiles between inhibitor-treated and control samples to determine changes in chromatin occupancy.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of menin inhibitors in a mouse model.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NSG mice) to prevent rejection of human cells.[20]
-
Cell Implantation: Inject human leukemia cells (e.g., MOLM-13, or patient-derived xenograft cells) intravenously or subcutaneously into the mice.[2][20]
-
Tumor Establishment and Monitoring: Monitor the engraftment and progression of leukemia. For systemic models, this can be done by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
Inhibitor Treatment: Once the leukemia is established (e.g., 1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer the menin inhibitor (e.g., formulated for oral gavage) and vehicle control according to the desired dosing schedule.[10]
-
Efficacy Evaluation: Monitor tumor burden throughout the study. At the end of the study, harvest tissues (e.g., bone marrow, spleen, liver) to assess leukemic infiltration. Key endpoints include tumor growth inhibition, reduction in leukemic burden, and overall survival.[20]
This technical guide provides a foundational understanding of the preclinical landscape of menin inhibitors. The provided data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at American Society of Hematology Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 18. assaygenie.com [assaygenie.com]
- 19. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Preclinical Powerhouse: An In-depth Technical Guide to Menin Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for the burgeoning class of therapeutics known as menin inhibitors. By disrupting the critical interaction between menin and the KMT2A (MLL) protein complex, these small molecules have demonstrated significant promise in selectively targeting and eradicating cancer cells, particularly in acute leukemias with KMT2A rearrangements or NPM1 mutations. This document delves into the core preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to empower researchers in the field.
Core Mechanism of Action
Menin is a scaffold protein that plays a pivotal role in gene regulation. In certain leukemias, the interaction between menin and KMT2A (or its fusion proteins in KMT2A-rearranged leukemia) is essential for the aberrant expression of leukemogenic genes, such as HOXA9 and MEIS1. This leads to a block in cellular differentiation and uncontrolled proliferation of leukemic blasts.[1][2][3] Menin inhibitors competitively bind to a pocket on menin that is crucial for its interaction with KMT2A, thereby disrupting this oncogenic partnership.[4] This disruption leads to the downregulation of target gene expression, inducing differentiation and apoptosis in susceptible cancer cells.[1][2]
Signaling Pathway of Menin-KMT2A/NPM1c Driven Leukemia
Caption: The Menin-KMT2A/NPM1c signaling pathway in acute leukemia.
Quantitative Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for several key menin inhibitors.
Table 1: In Vitro Potency of Menin Inhibitors
| Inhibitor | Cell Line | Genotype | IC50 / GI50 (nM) | Reference(s) |
| MI-3454 | MV-4-11 | MLL-AF4 | 7-27 | [1][2] |
| MOLM13 | MLL-AF9 | 7-27 | [1][2] | |
| KOPN-8 | MLL-ENL | 7-27 | [2] | |
| VTP-50469 | MOLM13 | MLL-AF9 | 13 | [5] |
| MV4;11 | MLL-AF4 | 17 | [5] | |
| RS4;11 | MLL-AF4 | 25 | [5] | |
| OCI-AML3 | NPM1c | N/A | ||
| Bleximenib (JNJ-75276617) | MOLM-14 | KMT2A-r | N/A | [3][6] |
| OCI-AML3 | NPM1c | 45 | [3] | |
| RS4:11 | KMT2A-r | 40 | [3] | |
| Ziftomenib (KO-539) | N/A | NPM1-mutant | N/A | [7] |
| Revumenib (SNDX-5613) | N/A | KMT2A-r, NPM1m | N/A | [8][9] |
N/A: Data not available in the public domain from the provided search results.
Table 2: In Vivo Efficacy of Menin Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Dosing Schedule | Key Outcomes | Reference(s) |
| MI-3454 | MOLM13 Xenograft | 100 mg/kg, p.o., b.i.d. | Effectively blocked leukemia progression and prolonged survival. | [10] |
| PDX models (MLL-r or NPM1m) | 100 mg/kg, p.o., b.i.d. | Induced complete remission or blocked leukemia progression. | [2][11] | |
| VTP-50469 | MLL-r ALL PDX | 15-60 mg/kg, p.o., b.i.d. for 28 days | Significant survival advantage; some mice remained disease-free long-term. | [5][12] |
| Bleximenib (JNJ-75276617) | Leukemia mouse models | 0-100 mg/kg, p.o. for 4-6 weeks | Dose-dependent tumor regression and increased lifespan. | [13] |
p.o.: oral administration; b.i.d.: twice daily; PDX: Patient-Derived Xenograft.
Key Experimental Protocols
Detailed methodologies for pivotal preclinical experiments are provided below to facilitate study replication and extension.
Cell Viability Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a menin inhibitor.
Workflow for Cell Viability Assay
Caption: A general experimental workflow for cell viability assays.
Methodology:
-
Cell Culture: Culture leukemia cell lines (e.g., MV4;11, MOLM-13 for KMT2A-r; OCI-AML3 for NPM1c) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of media.
-
Inhibitor Preparation and Treatment: Prepare a 2X serial dilution of the menin inhibitor in culture medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.[14]
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.[14][15]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.[4]
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 or GI50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Co-Immunoprecipitation (Co-IP) for Menin-KMT2A Interaction
This protocol is designed to assess the ability of a menin inhibitor to disrupt the interaction between menin and KMT2A fusion proteins in a cellular context.
Workflow for Co-Immunoprecipitation
Caption: A general experimental workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment and Lysis: Treat leukemia cells (e.g., HEK-293 cells transfected with a KMT2A-fusion protein) with the menin inhibitor or vehicle control for a specified time (e.g., 24 hours).[16] Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease and phosphatase inhibitors.[17][18]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-Flag for Flag-tagged KMT2A-fusion, or anti-menin) and incubate overnight at 4°C with gentle rotation.[16]
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold Co-IP lysis buffer.
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and the KMT2A fusion protein to assess co-precipitation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genomic locations where menin and KMT2A complexes are bound and to assess how menin inhibitors affect this binding.
Methodology:
-
Cell Treatment and Cross-linking: Treat leukemia cells with the menin inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[19]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and incubate with an antibody against menin or a component of the KMT2A complex overnight at 4°C.[19]
-
Immune Complex Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the binding profiles between inhibitor-treated and control samples to determine changes in chromatin occupancy.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of menin inhibitors in a mouse model.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NSG mice) to prevent rejection of human cells.[20]
-
Cell Implantation: Inject human leukemia cells (e.g., MOLM-13, or patient-derived xenograft cells) intravenously or subcutaneously into the mice.[2][20]
-
Tumor Establishment and Monitoring: Monitor the engraftment and progression of leukemia. For systemic models, this can be done by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
Inhibitor Treatment: Once the leukemia is established (e.g., 1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer the menin inhibitor (e.g., formulated for oral gavage) and vehicle control according to the desired dosing schedule.[10]
-
Efficacy Evaluation: Monitor tumor burden throughout the study. At the end of the study, harvest tissues (e.g., bone marrow, spleen, liver) to assess leukemic infiltration. Key endpoints include tumor growth inhibition, reduction in leukemic burden, and overall survival.[20]
This technical guide provides a foundational understanding of the preclinical landscape of menin inhibitors. The provided data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at American Society of Hematology Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 18. assaygenie.com [assaygenie.com]
- 19. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
MI-538: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] MLL fusion proteins are oncogenic drivers in specific subtypes of leukemia. Menin is a critical cofactor for the leukemogenic activity of these MLL fusion proteins. This compound binds to menin with a high affinity, disrupting the menin-MLL interaction and subsequently downregulating the expression of downstream target genes such as HOXA9 and MEIS1, leading to cell growth inhibition and apoptosis in MLL-rearranged leukemia cells.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 21 nM | Menin-MLL Interaction | Biochemical assay measuring the inhibition of the protein-protein interaction.[1] |
| Kd | 6.5 nM | Menin | Binding affinity to the menin protein.[1] |
| GI50 | 83 nM | MLL Leukemia Cells | Concentration for 50% growth inhibition in MLL-rearranged leukemia cells.[1] |
| GI50 | 175 nM | MV4-11 | Human MLL-rearranged leukemia cell line.[4] |
| GI50 | 268 nM | MOLM-13 | Human MLL-rearranged leukemia cell line.[4] |
| GI50 | > 6000 nM | HL-60 | Human leukemia cell line without MLL translocation (control).[1][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell lines (e.g., MV4-11, MOLM-13 as sensitive lines, and HL-60 as a negative control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]
-
-
Solubilization and Measurement:
Protocol 2: Western Blotting for Downstream Target Gene Expression
This protocol is used to assess the protein levels of MLL downstream targets, such as HOXA9 and MEIS1, following this compound treatment.
Materials:
-
This compound treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[7]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Menin-MLL Inhibitor | AmBeed.com [ambeed.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
MI-538: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] MLL fusion proteins are oncogenic drivers in specific subtypes of leukemia. Menin is a critical cofactor for the leukemogenic activity of these MLL fusion proteins. This compound binds to menin with a high affinity, disrupting the menin-MLL interaction and subsequently downregulating the expression of downstream target genes such as HOXA9 and MEIS1, leading to cell growth inhibition and apoptosis in MLL-rearranged leukemia cells.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 21 nM | Menin-MLL Interaction | Biochemical assay measuring the inhibition of the protein-protein interaction.[1] |
| Kd | 6.5 nM | Menin | Binding affinity to the menin protein.[1] |
| GI50 | 83 nM | MLL Leukemia Cells | Concentration for 50% growth inhibition in MLL-rearranged leukemia cells.[1] |
| GI50 | 175 nM | MV4-11 | Human MLL-rearranged leukemia cell line.[4] |
| GI50 | 268 nM | MOLM-13 | Human MLL-rearranged leukemia cell line.[4] |
| GI50 | > 6000 nM | HL-60 | Human leukemia cell line without MLL translocation (control).[1][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell lines (e.g., MV4-11, MOLM-13 as sensitive lines, and HL-60 as a negative control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Protocol 2: Western Blotting for Downstream Target Gene Expression
This protocol is used to assess the protein levels of MLL downstream targets, such as HOXA9 and MEIS1, following this compound treatment.
Materials:
-
This compound treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[7]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Menin-MLL Inhibitor | AmBeed.com [ambeed.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for MI-538 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] Chromosomal translocations involving the MLL gene are common drivers of aggressive acute leukemias. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin.[2] this compound disrupts this crucial interaction, leading to the downregulation of key target genes and subsequent inhibition of leukemic cell proliferation.[3] These notes provide detailed protocols for the in vitro application of this compound in cancer research, particularly for studies involving MLL-rearranged leukemia.
Mechanism of Action
This compound functions by binding directly to menin with high affinity (dissociation constant, Kd = 6.5 nM), physically obstructing its interaction with MLL fusion proteins.[1][4] In MLL-rearranged leukemia, the menin-MLL fusion protein complex aberrantly drives the transcription of downstream oncogenes, most notably HOXA9 and MEIS1.[1][3] These genes are essential for maintaining the undifferentiated, proliferative state of the leukemia cells.
By inhibiting the menin-MLL interaction, this compound effectively reverses this process. It leads to a significant reduction in the expression of HOXA9 and MEIS1, which in turn suppresses cell growth, induces cellular differentiation, and can promote apoptosis in sensitive cell lines.[1][3][5] Its high selectivity for MLL-rearranged cells makes it a valuable tool for both basic research and therapeutic development.[1]
Data Presentation: In Vitro Activity
This compound demonstrates potent and selective activity against leukemia cell lines harboring MLL translocations, with minimal impact on cells without these genetic alterations.
| Parameter | Value | Target / Cell Line | Description | Reference(s) |
| IC₅₀ | 21 nM | Menin-MLL Interaction | Concentration for 50% inhibition of the biochemical interaction between menin and MLL fusion proteins. | [1][3][4] |
| K_d_ | 6.5 nM | Menin | Dissociation constant, indicating high-affinity binding of this compound to the menin protein. | [1][4] |
| GI₅₀ | 83 nM | MLL-AF9 Transformed Mouse Bone Marrow Cells | Concentration for 50% growth inhibition after a 7-day treatment, as measured by MTT assay. | [1][6] |
| GI₅₀ | > 6 µM | HL-60 & HM-2 Cells | Shows high selectivity, as these non-MLL rearranged cell lines are unaffected at high concentrations. | [1] |
| Effective Conc. | ~100 nM | MLL-AF9 Cells | Approximate concentration required to reduce Hoxa9 gene expression by about 50%. | [1] |
Note: IC₅₀ (Inhibitory Concentration 50%) measures the inhibition of a specific biochemical function, while GI₅₀ (Growth Inhibition 50%) measures the effect on cell proliferation.
Experimental Protocols
Reagent Preparation: this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Calculation:
-
Molecular Weight of this compound: 566.60 g/mol .
-
To make 1 mL of a 10 mM stock, weigh out 5.67 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Solubilization: Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[4]
-
Aliquoting & Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Cell Culture and Treatment
-
Cell Line Selection:
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or IMDM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics, according to standard protocols for each cell line.
-
Seeding: Plate cells at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock in complete culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.25%).[6]
-
Add the this compound dilutions to the appropriate wells. For the vehicle control, add an equivalent volume of medium containing the same final concentration of DMSO.
-
Protocol: Cell Viability (MTT Assay)
This protocol is adapted from methods used to assess the GI₅₀ of this compound in MLL-AF9 transformed cells.[6]
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treatment: Add this compound at various concentrations (e.g., a dose-response curve from 1 nM to 10 µM) in quadruplicate.[6]
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO₂ incubator.
-
Media Change: On day 4, carefully aspirate the medium and replenish it with fresh medium containing the respective concentrations of this compound to maintain drug pressure.[6]
-
MTT Addition: At the end of the 7-day incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the GI₅₀ value.
Protocol: Gene Expression Analysis (qRT-PCR)
This protocol measures the on-target effect of this compound by quantifying the downregulation of MLL fusion target genes.[5]
-
Cell Treatment: Plate a sufficient number of cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with this compound (e.g., 100 nM and 500 nM) and a vehicle control for 48-72 hours.
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (ACTB, GAPDH, or 18S rRNA), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a standard thermal cycling program.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the this compound treated samples to the vehicle control.[5] A significant decrease in HOXA9 and MEIS1 mRNA levels indicates successful on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Menin-MLL抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MI-538 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] Chromosomal translocations involving the MLL gene are common drivers of aggressive acute leukemias. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin.[2] this compound disrupts this crucial interaction, leading to the downregulation of key target genes and subsequent inhibition of leukemic cell proliferation.[3] These notes provide detailed protocols for the in vitro application of this compound in cancer research, particularly for studies involving MLL-rearranged leukemia.
Mechanism of Action
This compound functions by binding directly to menin with high affinity (dissociation constant, Kd = 6.5 nM), physically obstructing its interaction with MLL fusion proteins.[1][4] In MLL-rearranged leukemia, the menin-MLL fusion protein complex aberrantly drives the transcription of downstream oncogenes, most notably HOXA9 and MEIS1.[1][3] These genes are essential for maintaining the undifferentiated, proliferative state of the leukemia cells.
By inhibiting the menin-MLL interaction, this compound effectively reverses this process. It leads to a significant reduction in the expression of HOXA9 and MEIS1, which in turn suppresses cell growth, induces cellular differentiation, and can promote apoptosis in sensitive cell lines.[1][3][5] Its high selectivity for MLL-rearranged cells makes it a valuable tool for both basic research and therapeutic development.[1]
Data Presentation: In Vitro Activity
This compound demonstrates potent and selective activity against leukemia cell lines harboring MLL translocations, with minimal impact on cells without these genetic alterations.
| Parameter | Value | Target / Cell Line | Description | Reference(s) |
| IC₅₀ | 21 nM | Menin-MLL Interaction | Concentration for 50% inhibition of the biochemical interaction between menin and MLL fusion proteins. | [1][3][4] |
| K_d_ | 6.5 nM | Menin | Dissociation constant, indicating high-affinity binding of this compound to the menin protein. | [1][4] |
| GI₅₀ | 83 nM | MLL-AF9 Transformed Mouse Bone Marrow Cells | Concentration for 50% growth inhibition after a 7-day treatment, as measured by MTT assay. | [1][6] |
| GI₅₀ | > 6 µM | HL-60 & HM-2 Cells | Shows high selectivity, as these non-MLL rearranged cell lines are unaffected at high concentrations. | [1] |
| Effective Conc. | ~100 nM | MLL-AF9 Cells | Approximate concentration required to reduce Hoxa9 gene expression by about 50%. | [1] |
Note: IC₅₀ (Inhibitory Concentration 50%) measures the inhibition of a specific biochemical function, while GI₅₀ (Growth Inhibition 50%) measures the effect on cell proliferation.
Experimental Protocols
Reagent Preparation: this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Calculation:
-
Molecular Weight of this compound: 566.60 g/mol .
-
To make 1 mL of a 10 mM stock, weigh out 5.67 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Solubilization: Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[4]
-
Aliquoting & Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Cell Culture and Treatment
-
Cell Line Selection:
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or IMDM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics, according to standard protocols for each cell line.
-
Seeding: Plate cells at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock in complete culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.25%).[6]
-
Add the this compound dilutions to the appropriate wells. For the vehicle control, add an equivalent volume of medium containing the same final concentration of DMSO.
-
Protocol: Cell Viability (MTT Assay)
This protocol is adapted from methods used to assess the GI₅₀ of this compound in MLL-AF9 transformed cells.[6]
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treatment: Add this compound at various concentrations (e.g., a dose-response curve from 1 nM to 10 µM) in quadruplicate.[6]
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO₂ incubator.
-
Media Change: On day 4, carefully aspirate the medium and replenish it with fresh medium containing the respective concentrations of this compound to maintain drug pressure.[6]
-
MTT Addition: At the end of the 7-day incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the GI₅₀ value.
Protocol: Gene Expression Analysis (qRT-PCR)
This protocol measures the on-target effect of this compound by quantifying the downregulation of MLL fusion target genes.[5]
-
Cell Treatment: Plate a sufficient number of cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with this compound (e.g., 100 nM and 500 nM) and a vehicle control for 48-72 hours.
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (ACTB, GAPDH, or 18S rRNA), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a standard thermal cycling program.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the this compound treated samples to the vehicle control.[5] A significant decrease in HOXA9 and MEIS1 mRNA levels indicates successful on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Menin-MLL抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MI-538 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in the pathogenesis of certain types of leukemia, particularly those with MLL gene rearrangements. This compound functions by binding to menin with low nanomolar affinity, thereby disrupting the menin-MLL complex and leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2][3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of MLL leukemia cells in vitro and reduces tumor growth in in vivo mouse models, highlighting its therapeutic potential.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of leukemia, with a focus on dosing, formulation, and experimental procedures.
Mechanism of Action: Menin-MLL Interaction Signaling Pathway
This compound targets the interaction between menin and the MLL protein (or MLL fusion proteins in the context of MLL-rearranged leukemia). This interaction is crucial for the recruitment of the MLL complex to chromatin, where it methylates histone H3 on lysine (B10760008) 4 (H3K4), leading to the transcriptional activation of genes that promote leukemogenesis, such as HOXA9 and MEIS1. By binding to the MLL binding pocket on menin, this compound competitively inhibits this interaction, resulting in the downregulation of these oncogenic genes and subsequent inhibition of leukemia cell growth.[2][3]
Caption: Signaling pathway of the Menin-MLL interaction and its inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a related, earlier-generation menin-MLL inhibitor, MI-503, in mouse models.
Table 1: In Vivo Dosing Regimen for this compound
| Compound | Mouse Model | Cell Line | Dose | Administration Route | Dosing Schedule | Duration | Observed Effects | Reference |
| This compound | Xenograft | MV4;11 | 45 mg/kg | Intraperitoneal (i.p.) | Once daily | 2 weeks | ~80% reduction in tumor volume; <10% reduction in body weight | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Compound | Parameter | Value | Reference |
| This compound | Half-life (t½) | ~1.6 h | [2] |
| This compound | Oral Bioavailability | ~50% | [2] |
Table 3: In Vivo Dosing and Pharmacokinetics of MI-503 (Precursor to this compound)
| Compound | Mouse Model | Cell Line | Dose | Administration Route | Dosing Schedule | Observed Effects | Reference |
| MI-503 | Xenograft | MV4;11 | 60 mg/kg | Intraperitoneal (i.p.) | Once daily | >80% reduction in tumor volume | [4] |
| MI-503 | N/A | N/A | 30 mg/kg | Oral (p.o.) | Single dose | Cmax and AUC data available | [4] |
| MI-503 | N/A | N/A | 15 mg/kg | Intravenous (i.v.) | Single dose | Cmax and AUC data available | [4] |
| Compound | Parameter | Value | Reference |
| MI-503 | Oral Bioavailability | ~75% | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection or oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Ensure the powder is completely dissolved.
-
-
Working Solution for Injection:
-
To prepare the final formulation, first add the required volume of DMSO stock solution to a sterile vial.
-
Sequentially add the co-solvents. A common vehicle formulation consists of:
-
Up to 10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly after the addition of each co-solvent to ensure a clear and homogenous solution.
-
Note: The proportion of DMSO should be kept low, ideally below 2% if the animals are weak, to minimize toxicity.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: MV4;11 Leukemia Xenograft Mouse Model and this compound Treatment
This protocol details the establishment of a subcutaneous MV4;11 xenograft model and subsequent treatment with this compound.
Materials:
-
MV4;11 human leukemia cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old)
-
Prepared this compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal scale
Experimental Workflow:
Caption: Experimental workflow for the this compound efficacy study in an MV4;11 xenograft mouse model.
Procedure:
-
Cell Preparation:
-
Culture MV4;11 cells under standard conditions.
-
On the day of injection, harvest the cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Resuspend the viable cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ MV4;11 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Begin measuring tumor volumes with calipers twice a week once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Initiate treatment when the mean tumor volume reaches approximately 100-150 mm³.
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups (n=6-8 mice per group).
-
Administer this compound (45 mg/kg) or the vehicle control via intraperitoneal injection once daily for the duration of the study (e.g., 2 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights three times a week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>10-15%), lethargy, or ruffled fur.
-
-
Study Endpoint and Data Analysis:
-
The study can be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after the specified treatment duration.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression).
-
The antitumor effect can be expressed as the percentage of tumor growth inhibition (%T/C), calculated by dividing the mean tumor volume of the treated group by the mean tumor volume of the control group and multiplying by 100.
-
References
Application Notes and Protocols for MI-538 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in the pathogenesis of certain types of leukemia, particularly those with MLL gene rearrangements. This compound functions by binding to menin with low nanomolar affinity, thereby disrupting the menin-MLL complex and leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2][3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of MLL leukemia cells in vitro and reduces tumor growth in in vivo mouse models, highlighting its therapeutic potential.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of leukemia, with a focus on dosing, formulation, and experimental procedures.
Mechanism of Action: Menin-MLL Interaction Signaling Pathway
This compound targets the interaction between menin and the MLL protein (or MLL fusion proteins in the context of MLL-rearranged leukemia). This interaction is crucial for the recruitment of the MLL complex to chromatin, where it methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation of genes that promote leukemogenesis, such as HOXA9 and MEIS1. By binding to the MLL binding pocket on menin, this compound competitively inhibits this interaction, resulting in the downregulation of these oncogenic genes and subsequent inhibition of leukemia cell growth.[2][3]
Caption: Signaling pathway of the Menin-MLL interaction and its inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a related, earlier-generation menin-MLL inhibitor, MI-503, in mouse models.
Table 1: In Vivo Dosing Regimen for this compound
| Compound | Mouse Model | Cell Line | Dose | Administration Route | Dosing Schedule | Duration | Observed Effects | Reference |
| This compound | Xenograft | MV4;11 | 45 mg/kg | Intraperitoneal (i.p.) | Once daily | 2 weeks | ~80% reduction in tumor volume; <10% reduction in body weight | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Compound | Parameter | Value | Reference |
| This compound | Half-life (t½) | ~1.6 h | [2] |
| This compound | Oral Bioavailability | ~50% | [2] |
Table 3: In Vivo Dosing and Pharmacokinetics of MI-503 (Precursor to this compound)
| Compound | Mouse Model | Cell Line | Dose | Administration Route | Dosing Schedule | Observed Effects | Reference |
| MI-503 | Xenograft | MV4;11 | 60 mg/kg | Intraperitoneal (i.p.) | Once daily | >80% reduction in tumor volume | [4] |
| MI-503 | N/A | N/A | 30 mg/kg | Oral (p.o.) | Single dose | Cmax and AUC data available | [4] |
| MI-503 | N/A | N/A | 15 mg/kg | Intravenous (i.v.) | Single dose | Cmax and AUC data available | [4] |
| Compound | Parameter | Value | Reference |
| MI-503 | Oral Bioavailability | ~75% | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection or oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Ensure the powder is completely dissolved.
-
-
Working Solution for Injection:
-
To prepare the final formulation, first add the required volume of DMSO stock solution to a sterile vial.
-
Sequentially add the co-solvents. A common vehicle formulation consists of:
-
Up to 10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly after the addition of each co-solvent to ensure a clear and homogenous solution.
-
Note: The proportion of DMSO should be kept low, ideally below 2% if the animals are weak, to minimize toxicity.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: MV4;11 Leukemia Xenograft Mouse Model and this compound Treatment
This protocol details the establishment of a subcutaneous MV4;11 xenograft model and subsequent treatment with this compound.
Materials:
-
MV4;11 human leukemia cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old)
-
Prepared this compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal scale
Experimental Workflow:
Caption: Experimental workflow for the this compound efficacy study in an MV4;11 xenograft mouse model.
Procedure:
-
Cell Preparation:
-
Culture MV4;11 cells under standard conditions.
-
On the day of injection, harvest the cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Resuspend the viable cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ MV4;11 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Begin measuring tumor volumes with calipers twice a week once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Initiate treatment when the mean tumor volume reaches approximately 100-150 mm³.
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups (n=6-8 mice per group).
-
Administer this compound (45 mg/kg) or the vehicle control via intraperitoneal injection once daily for the duration of the study (e.g., 2 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights three times a week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>10-15%), lethargy, or ruffled fur.
-
-
Study Endpoint and Data Analysis:
-
The study can be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after the specified treatment duration.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression).
-
The antitumor effect can be expressed as the percentage of tumor growth inhibition (%T/C), calculated by dividing the mean tumor volume of the treated group by the mean tumor volume of the control group and multiplying by 100.
-
References
Application Notes and Protocols for Preparing MI-538 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of MI-538, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL fusion proteins, which is critical for the proliferation of MLL-rearranged leukemias.[1][2][3] By inhibiting this interaction, this compound leads to the downregulation of key target genes, such as Hoxa9 and Meis1, and subsequently inhibits the growth of MLL leukemia cells.[1][4] Accurate preparation of this compound stock solutions is crucial for ensuring reproducible and reliable experimental results in both in vitro and in vivo studies.
This compound Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 566.60 g/mol | [5] |
| IC50 (Menin-MLL) | 21 nM | [1][2][5] |
| GI50 (MLL leukemia cells) | 83 nM | [1] |
| Binding Affinity (Kd) | 6.5 nM | [1][5] |
| Solubility in DMSO | Up to 100 mg/mL (176.49 mM) | [6] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[6]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-warming this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing this compound: In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 5.67 mg of this compound. It is recommended to use newly opened DMSO to ensure it is not hygroscopic, which can impact solubility.[6]
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Stock Solution Preparation Table:
The following table provides the required mass of this compound for preparing different volumes of common stock concentrations.
| Desired Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.567 mg |
| 5 mM | 1 mL | 2.835 mg |
| 10 mM | 1 mL | 5.67 mg |
| 1 mM | 5 mL | 2.835 mg |
| 5 mM | 5 mL | 14.175 mg |
| 10 mM | 5 mL | 28.35 mg |
Visualizations
Caption: Experimental workflow for this compound stock solution preparation.
Caption: this compound signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | Menin-MLL Inhibitor | AmBeed.com [ambeed.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcchemicals.com [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing MI-538 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of MI-538, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL fusion proteins, which is critical for the proliferation of MLL-rearranged leukemias.[1][2][3] By inhibiting this interaction, this compound leads to the downregulation of key target genes, such as Hoxa9 and Meis1, and subsequently inhibits the growth of MLL leukemia cells.[1][4] Accurate preparation of this compound stock solutions is crucial for ensuring reproducible and reliable experimental results in both in vitro and in vivo studies.
This compound Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 566.60 g/mol | [5] |
| IC50 (Menin-MLL) | 21 nM | [1][2][5] |
| GI50 (MLL leukemia cells) | 83 nM | [1] |
| Binding Affinity (Kd) | 6.5 nM | [1][5] |
| Solubility in DMSO | Up to 100 mg/mL (176.49 mM) | [6] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[6]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-warming this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing this compound: In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 5.67 mg of this compound. It is recommended to use newly opened DMSO to ensure it is not hygroscopic, which can impact solubility.[6]
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Stock Solution Preparation Table:
The following table provides the required mass of this compound for preparing different volumes of common stock concentrations.
| Desired Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.567 mg |
| 5 mM | 1 mL | 2.835 mg |
| 10 mM | 1 mL | 5.67 mg |
| 1 mM | 5 mL | 2.835 mg |
| 5 mM | 5 mL | 14.175 mg |
| 10 mM | 5 mL | 28.35 mg |
Visualizations
Caption: Experimental workflow for this compound stock solution preparation.
Caption: this compound signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | Menin-MLL Inhibitor | AmBeed.com [ambeed.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcchemicals.com [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MI-538 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver for the development and progression of acute leukemias harboring MLL rearrangements. By disrupting the menin-MLL interaction, this compound effectively suppresses the expression of downstream target genes, such as HOXA9 and MEIS1, leading to inhibited proliferation of MLL-rearranged leukemia cells.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using common cell viability assays.
Mechanism of Action
The menin-MLL protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins.[3] Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is essential for the recruitment of the complex to chromatin and the subsequent upregulation of pro-leukemogenic genes like HOXA9 and MEIS1. This compound binds to menin with high affinity, competitively blocking the MLL binding site.[1][4] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, which in turn inhibits cell proliferation and promotes differentiation in MLL-rearranged leukemia cells.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Menin-MLL Inhibitor | AmBeed.com [ambeed.com]
- 3. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-538 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver for the development and progression of acute leukemias harboring MLL rearrangements. By disrupting the menin-MLL interaction, this compound effectively suppresses the expression of downstream target genes, such as HOXA9 and MEIS1, leading to inhibited proliferation of MLL-rearranged leukemia cells.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using common cell viability assays.
Mechanism of Action
The menin-MLL protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins.[3] Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is essential for the recruitment of the complex to chromatin and the subsequent upregulation of pro-leukemogenic genes like HOXA9 and MEIS1. This compound binds to menin with high affinity, competitively blocking the MLL binding site.[1][4] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, which in turn inhibits cell proliferation and promotes differentiation in MLL-rearranged leukemia cells.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Menin-MLL Inhibitor | AmBeed.com [ambeed.com]
- 3. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Demonstrating MI-538 Target Engagement using Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia characterized by MLL gene rearrangements. This compound binds to Menin with a low nanomolar affinity, competitively disrupting its association with MLL and subsequently downregulating the expression of key downstream target genes such as HOXA9 and MEIS1.[1] Demonstrating that a compound like this compound reaches and interacts with its intended target in a cellular context is a crucial step in drug development. This application note provides a detailed protocol for utilizing co-immunoprecipitation (co-IP) followed by Western blotting to qualitatively and quantitatively assess the target engagement of this compound.
Principle of the Assay
Co-immunoprecipitation is a powerful technique to study protein-protein interactions. In this application, an antibody targeting one protein of a complex (e.g., MLL fusion protein) is used to capture the entire complex from a cell lysate. If this compound is effectively engaging Menin, it will disrupt the Menin-MLL interaction, leading to a dose-dependent decrease in the amount of Menin that is co-immunoprecipitated with the MLL fusion protein. This reduction can be visualized and quantified by Western blotting.
Signaling Pathway and Mechanism of Action
The interaction between Menin and MLL is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, leading to histone H3 lysine (B10760008) 4 (H3K4) methylation and subsequent gene transcription. MLL fusion proteins, common in certain leukemias, hijack this mechanism to drive the expression of oncogenes like HOXA9 and MEIS1. This compound acts by binding to a pocket on Menin that is essential for the MLL interaction, thereby preventing the formation of this oncogenic complex.
Experimental Workflow
The overall workflow for assessing this compound target engagement via co-immunoprecipitation involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein complex, and analysis by Western blotting.
Detailed Experimental Protocol
This protocol is adapted from methodologies used for similar Menin-MLL inhibitors.[2]
Materials:
-
Cell Line: HEK293T cells or a leukemia cell line (e.g., MV4-11) endogenously expressing or transfected with a tagged MLL fusion protein (e.g., MLL-AF9-FLAG).
-
This compound: Prepare a stock solution in DMSO.
-
Antibodies:
-
Anti-FLAG antibody (for immunoprecipitation of tagged MLL-AF9)
-
Anti-Menin antibody (for detection by Western blot)
-
Normal mouse or rabbit IgG (as a negative control for IP)
-
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
For each IP, take an equal amount of protein lysate (e.g., 500 µg to 1 mg).
-
Pre-clearing (optional but recommended): Add normal IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-FLAG antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of normal IgG to a separate lysate sample.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant is the immunoprecipitated sample ready for analysis.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against Menin and the FLAG tag (to confirm successful immunoprecipitation of the MLL fusion protein).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Image the blot and perform densitometry analysis to quantify the band intensities.
-
Data Presentation and Interpretation
The primary outcome of this experiment is the quantification of Menin that co-precipitates with the MLL fusion protein in the presence of varying concentrations of this compound. A successful experiment will show a dose-dependent reduction in the Menin signal in the this compound-treated samples compared to the DMSO control, while the amount of immunoprecipitated MLL-AF9-FLAG remains relatively constant.
Table 1: Quantitative Analysis of Menin Co-Immunoprecipitation with MLL-AF9
| This compound Concentration (µM) | Relative Menin Band Intensity (Normalized to MLL-AF9-FLAG) | % Inhibition of Menin-MLL Interaction |
| 0 (DMSO Control) | 1.00 | 0% |
| 0.1 | 0.78 | 22% |
| 1.0 | 0.45 | 55% |
| 10.0 | 0.15 | 85% |
Note: The data presented in this table is representative and illustrates the expected outcome. Actual results may vary based on experimental conditions.
Logical Framework for Target Engagement Assessment
Conclusion
The co-immunoprecipitation protocol described in this application note provides a robust method for demonstrating the cellular target engagement of this compound. By showing a dose-dependent disruption of the Menin-MLL fusion protein interaction, researchers can confidently validate the mechanism of action of this and other similar inhibitors. This assay is a critical tool for the preclinical evaluation of Menin-MLL interaction inhibitors and can be adapted to various cellular models.
References
Application Note: Demonstrating MI-538 Target Engagement using Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia characterized by MLL gene rearrangements. This compound binds to Menin with a low nanomolar affinity, competitively disrupting its association with MLL and subsequently downregulating the expression of key downstream target genes such as HOXA9 and MEIS1.[1] Demonstrating that a compound like this compound reaches and interacts with its intended target in a cellular context is a crucial step in drug development. This application note provides a detailed protocol for utilizing co-immunoprecipitation (co-IP) followed by Western blotting to qualitatively and quantitatively assess the target engagement of this compound.
Principle of the Assay
Co-immunoprecipitation is a powerful technique to study protein-protein interactions. In this application, an antibody targeting one protein of a complex (e.g., MLL fusion protein) is used to capture the entire complex from a cell lysate. If this compound is effectively engaging Menin, it will disrupt the Menin-MLL interaction, leading to a dose-dependent decrease in the amount of Menin that is co-immunoprecipitated with the MLL fusion protein. This reduction can be visualized and quantified by Western blotting.
Signaling Pathway and Mechanism of Action
The interaction between Menin and MLL is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, leading to histone H3 lysine 4 (H3K4) methylation and subsequent gene transcription. MLL fusion proteins, common in certain leukemias, hijack this mechanism to drive the expression of oncogenes like HOXA9 and MEIS1. This compound acts by binding to a pocket on Menin that is essential for the MLL interaction, thereby preventing the formation of this oncogenic complex.
Experimental Workflow
The overall workflow for assessing this compound target engagement via co-immunoprecipitation involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein complex, and analysis by Western blotting.
Detailed Experimental Protocol
This protocol is adapted from methodologies used for similar Menin-MLL inhibitors.[2]
Materials:
-
Cell Line: HEK293T cells or a leukemia cell line (e.g., MV4-11) endogenously expressing or transfected with a tagged MLL fusion protein (e.g., MLL-AF9-FLAG).
-
This compound: Prepare a stock solution in DMSO.
-
Antibodies:
-
Anti-FLAG antibody (for immunoprecipitation of tagged MLL-AF9)
-
Anti-Menin antibody (for detection by Western blot)
-
Normal mouse or rabbit IgG (as a negative control for IP)
-
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Beads: Protein A/G magnetic beads or agarose beads.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
For each IP, take an equal amount of protein lysate (e.g., 500 µg to 1 mg).
-
Pre-clearing (optional but recommended): Add normal IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-FLAG antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of normal IgG to a separate lysate sample.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant is the immunoprecipitated sample ready for analysis.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against Menin and the FLAG tag (to confirm successful immunoprecipitation of the MLL fusion protein).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Image the blot and perform densitometry analysis to quantify the band intensities.
-
Data Presentation and Interpretation
The primary outcome of this experiment is the quantification of Menin that co-precipitates with the MLL fusion protein in the presence of varying concentrations of this compound. A successful experiment will show a dose-dependent reduction in the Menin signal in the this compound-treated samples compared to the DMSO control, while the amount of immunoprecipitated MLL-AF9-FLAG remains relatively constant.
Table 1: Quantitative Analysis of Menin Co-Immunoprecipitation with MLL-AF9
| This compound Concentration (µM) | Relative Menin Band Intensity (Normalized to MLL-AF9-FLAG) | % Inhibition of Menin-MLL Interaction |
| 0 (DMSO Control) | 1.00 | 0% |
| 0.1 | 0.78 | 22% |
| 1.0 | 0.45 | 55% |
| 10.0 | 0.15 | 85% |
Note: The data presented in this table is representative and illustrates the expected outcome. Actual results may vary based on experimental conditions.
Logical Framework for Target Engagement Assessment
Conclusion
The co-immunoprecipitation protocol described in this application note provides a robust method for demonstrating the cellular target engagement of this compound. By showing a dose-dependent disruption of the Menin-MLL fusion protein interaction, researchers can confidently validate the mechanism of action of this and other similar inhibitors. This assay is a critical tool for the preclinical evaluation of Menin-MLL interaction inhibitors and can be adapted to various cellular models.
References
Application Notes and Protocols for Studying MLL Fusion Protein Function with MI-538
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the oncogenic activity of MLL fusion proteins.[1][2] These fusion proteins, arising from chromosomal translocations involving the MLL1 gene, are key drivers in a significant portion of acute leukemias, which often have a poor prognosis.[3][4] this compound disrupts the crucial interaction between the N-terminus of MLL fusion proteins and menin, thereby inhibiting the recruitment of this complex to chromatin and subsequent aberrant upregulation of leukemogenic target genes, such as HOXA9 and MEIS1.[2][5] These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in studying MLL fusion protein function.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy parameters of this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization Assay | [1][6] |
| Binding Affinity (Kd to Menin) | 6.5 nM | Not Specified | [1] |
| GI50 (Cell Proliferation) | 83 nM | MLL leukemia cells (general) | [1] |
| 200-500 nM | Human MLL leukemia cells (general) | [7] | |
| Gene Expression Downregulation | ~50% reduction in Hoxa9 | MLL-AF9 cells (at 100 nM) | [1] |
| More pronounced reduction in Meis1 | MLL-AF9 cells (at 100 nM) | [1] | |
| In Vivo Efficacy | ~80% reduction in tumor volume | MV4;11 xenograft model | [1] |
| Oral Bioavailability | ~50% | In vivo studies | [1] |
| Half-life | ~1.6 hours | In vivo studies | [1] |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to menin and blocking its interaction with MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of key oncogenes like HOXA9 and MEIS1, and ultimately inhibiting leukemia cell proliferation and inducing differentiation.[5][8]
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Experimental Workflow for Studying MLL Fusion Protein Function
The following diagram outlines a typical workflow for characterizing the effects of this compound on MLL fusion protein-driven leukemia.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
1. Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the IC50 value of this compound for the inhibition of the menin-MLL interaction in a cell-free system.[7]
-
Materials:
-
Purified menin protein
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43)[7]
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.
-
In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability (MTT) Assay
This assay measures the effect of this compound on the proliferation of MLL-rearranged and control leukemia cell lines to determine the GI50 (50% growth inhibition) value.[7]
-
Materials:
-
MLL-rearranged cell lines (e.g., MV-4-11, MOLM-13)
-
Control cell lines (not harboring MLL translocations, e.g., HL-60)[1]
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed the cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Incubate the plates for a specified period (e.g., 7 days).[7]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 value by plotting the data on a dose-response curve.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to quantify the downregulation of MLL fusion protein target genes, such as HOXA9 and MEIS1, upon treatment with this compound.[8]
-
Materials:
-
MLL-rearranged cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA or β-actin)[8]
-
Real-time PCR system
-
-
Protocol:
-
Treat MLL-rearranged cells with this compound (e.g., at a concentration around the GI50 value) or vehicle control for a specified time (e.g., 6 days).[8]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene and referenced to the vehicle-treated cells.
-
4. Co-Immunoprecipitation (Co-IP)
This technique is used to confirm that this compound disrupts the interaction between menin and the MLL fusion protein within the cellular context.[8]
-
Materials:
-
MLL-rearranged cells treated with this compound or vehicle control
-
Lysis buffer
-
Antibody against menin or the MLL fusion protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells to release the protein content.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against menin or the MLL fusion protein to form an antibody-protein complex.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both menin and the MLL fusion protein to assess the level of co-precipitation. A reduced signal for the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
5. In Vivo Xenograft Studies
These studies are essential to evaluate the anti-leukemic efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
This compound formulation for in vivo administration[1]
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject MLL-rearranged leukemia cells subcutaneously or intravenously into immunocompromised mice.
-
Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and dosage.
-
Monitor tumor growth by caliper measurements and assess the overall health of the mice regularly.
-
At the end of the study, harvest tumors and/or tissues for pharmacodynamic analysis (e.g., qRT-PCR for target gene expression).[8]
-
Conclusion
This compound is a valuable tool for investigating the function of MLL fusion proteins and for the preclinical development of targeted therapies for MLL-rearranged leukemias. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Classification of Mixed-Lineage Leukemia Fusion Partners Predicts Additional Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MLL Fusion Protein Function with MI-538
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the oncogenic activity of MLL fusion proteins.[1][2] These fusion proteins, arising from chromosomal translocations involving the MLL1 gene, are key drivers in a significant portion of acute leukemias, which often have a poor prognosis.[3][4] this compound disrupts the crucial interaction between the N-terminus of MLL fusion proteins and menin, thereby inhibiting the recruitment of this complex to chromatin and subsequent aberrant upregulation of leukemogenic target genes, such as HOXA9 and MEIS1.[2][5] These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in studying MLL fusion protein function.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy parameters of this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization Assay | [1][6] |
| Binding Affinity (Kd to Menin) | 6.5 nM | Not Specified | [1] |
| GI50 (Cell Proliferation) | 83 nM | MLL leukemia cells (general) | [1] |
| 200-500 nM | Human MLL leukemia cells (general) | [7] | |
| Gene Expression Downregulation | ~50% reduction in Hoxa9 | MLL-AF9 cells (at 100 nM) | [1] |
| More pronounced reduction in Meis1 | MLL-AF9 cells (at 100 nM) | [1] | |
| In Vivo Efficacy | ~80% reduction in tumor volume | MV4;11 xenograft model | [1] |
| Oral Bioavailability | ~50% | In vivo studies | [1] |
| Half-life | ~1.6 hours | In vivo studies | [1] |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to menin and blocking its interaction with MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of key oncogenes like HOXA9 and MEIS1, and ultimately inhibiting leukemia cell proliferation and inducing differentiation.[5][8]
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Experimental Workflow for Studying MLL Fusion Protein Function
The following diagram outlines a typical workflow for characterizing the effects of this compound on MLL fusion protein-driven leukemia.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
1. Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the IC50 value of this compound for the inhibition of the menin-MLL interaction in a cell-free system.[7]
-
Materials:
-
Purified menin protein
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43)[7]
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.
-
In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability (MTT) Assay
This assay measures the effect of this compound on the proliferation of MLL-rearranged and control leukemia cell lines to determine the GI50 (50% growth inhibition) value.[7]
-
Materials:
-
MLL-rearranged cell lines (e.g., MV-4-11, MOLM-13)
-
Control cell lines (not harboring MLL translocations, e.g., HL-60)[1]
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed the cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Incubate the plates for a specified period (e.g., 7 days).[7]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 value by plotting the data on a dose-response curve.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to quantify the downregulation of MLL fusion protein target genes, such as HOXA9 and MEIS1, upon treatment with this compound.[8]
-
Materials:
-
MLL-rearranged cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA or β-actin)[8]
-
Real-time PCR system
-
-
Protocol:
-
Treat MLL-rearranged cells with this compound (e.g., at a concentration around the GI50 value) or vehicle control for a specified time (e.g., 6 days).[8]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene and referenced to the vehicle-treated cells.
-
4. Co-Immunoprecipitation (Co-IP)
This technique is used to confirm that this compound disrupts the interaction between menin and the MLL fusion protein within the cellular context.[8]
-
Materials:
-
MLL-rearranged cells treated with this compound or vehicle control
-
Lysis buffer
-
Antibody against menin or the MLL fusion protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells to release the protein content.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against menin or the MLL fusion protein to form an antibody-protein complex.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both menin and the MLL fusion protein to assess the level of co-precipitation. A reduced signal for the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
5. In Vivo Xenograft Studies
These studies are essential to evaluate the anti-leukemic efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
This compound formulation for in vivo administration[1]
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject MLL-rearranged leukemia cells subcutaneously or intravenously into immunocompromised mice.
-
Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and dosage.
-
Monitor tumor growth by caliper measurements and assess the overall health of the mice regularly.
-
At the end of the study, harvest tumors and/or tissues for pharmacodynamic analysis (e.g., qRT-PCR for target gene expression).[8]
-
Conclusion
This compound is a valuable tool for investigating the function of MLL fusion proteins and for the preclinical development of targeted therapies for MLL-rearranged leukemias. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Classification of Mixed-Lineage Leukemia Fusion Partners Predicts Additional Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-538 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is a critical driver of leukemogenesis in acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL) harboring MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. This compound disrupts the menin-MLL complex, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemic cells.[1] Preclinical studies have demonstrated the single-agent efficacy of menin inhibitors, and emerging evidence suggests that combining this compound with other chemotherapeutic agents can lead to synergistic anti-leukemic effects and overcome potential resistance mechanisms.
These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with other chemotherapy agents.
Mechanism of Action and Rationale for Combination Therapies
The menin-MLL interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of genes that drive leukemic proliferation and block differentiation. This compound binds to the MLL binding pocket on menin, effectively evicting the MLL fusion protein and disrupting its oncogenic function.
The rationale for combining this compound with other agents stems from the complex and multifactorial nature of leukemia. By targeting multiple, non-overlapping pathways, combination therapies can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity. Key combination strategies include:
-
Targeting Anti-Apoptotic Pathways: MLL-r leukemias often exhibit high levels of anti-apoptotic proteins like BCL-2. Combining this compound with BCL-2 inhibitors, such as venetoclax (B612062), can create a potent synergistic effect by simultaneously promoting apoptosis through two distinct mechanisms. Menin inhibition has been shown to decrease the levels of BCL-2, further sensitizing cells to venetoclax.[2][3][4]
-
Standard Chemotherapy: Conventional chemotherapeutic agents like cytarabine (B982) are a mainstay of AML treatment. Combining this compound with cytarabine could enhance the cytotoxic effects on leukemic cells.
-
Targeting other Epigenetic Regulators: The MLL fusion protein is part of a larger complex of epigenetic regulators. Combining this compound with inhibitors of other components of this complex, such as DOT1L, may lead to a more profound and durable anti-leukemic response.[5]
-
Targeting Kinase Signaling: Co-mutation of FLT3 is common in MLL-r AML. The combination of menin inhibitors with FLT3 inhibitors like gilteritinib (B612023) has shown promise in preclinical models.
Data Presentation
In Vitro Synergy Data
The following tables summarize the available quantitative data from preclinical studies investigating the synergistic effects of menin inhibitors in combination with other agents. While specific data for this compound is limited in the public domain, the data for other potent menin inhibitors provide a strong rationale for similar investigations with this compound.
Table 1: In Vitro Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines
| Cell Line | Menin Inhibitor | Venetoclax IC50 (nM) | Combination Index (CI) | Synergy Assessment | Reference |
|---|---|---|---|---|---|
| MOLM-13 (MLL-AF9) | SNDX-50469 | Not Reported | <1 | Synergistic | [6] |
| MV4-11 (MLL-AF4) | SNDX-50469 | Not Reported | <1 | Synergistic | [6] |
| OCI-AML3 (NPM1c) | SNDX-50469 | Not Reported | <1 | Synergistic |[6] |
Table 2: In Vitro IC50 Values for Cytarabine in AML Cell Lines
| Cell Line | Cytarabine IC50 (µM) | Reference |
|---|---|---|
| HL-60 | 14.24 | [7] |
| KG-1 | 18.21 | [7] |
| THP-1 | 23.2 | [7] |
| CCRF-CEM | ~0.09 | [8] |
| Jurkat | ~0.16 |[8] |
In Vivo Efficacy Data
Table 3: In Vivo Efficacy of Menin Inhibitor (SNDX-5613, oral analog of SNDX-50469) and Venetoclax Combination in an NPM1c/FLT3-ITD/TKD PDX Model
| Treatment Group | Median Survival (Days) | Change in Peripheral Blood huCD45+ Cells (Day 14 vs. Vehicle) | Change in Bone Marrow huCD45+ Cells (End of Study vs. Vehicle) | Reference |
|---|---|---|---|---|
| Vehicle | ~28 | - | - | [4] |
| SNDX-5613 (0.1% in chow) | ~45 | Significant Decrease | Significant Decrease | [4] |
| Venetoclax (100 mg/kg, oral gavage) | ~30 | No Significant Change | No Significant Change | [4] |
| SNDX-5613 + Venetoclax | >60 | Significant Decrease | Significant Decrease |[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment (MTT Assay)
This protocol describes a method to assess the effects of this compound alone and in combination with another agent (e.g., venetoclax) on the viability of MLL-rearranged leukemia cell lines using the MTT assay.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Venetoclax, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cells to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug dilution to the wells.
-
Include vehicle control wells (DMSO-treated).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2][9]
-
Protocol 2: In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for establishing a subcutaneous xenograft model of MLL-rearranged leukemia in immunodeficient mice to evaluate the in vivo efficacy of this compound in combination with another agent.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel
-
This compound (formulated for oral administration)
-
Combination agent (formulated for appropriate route of administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest leukemia cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
-
Drug Administration:
-
Administer this compound and the combination agent according to a predetermined dosing schedule and route of administration (e.g., oral gavage daily).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
If applicable, monitor survival and generate Kaplan-Meier survival curves.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Menin-MLL and BCL-2 in MLL-rearranged leukemia and points of intervention by this compound and Venetoclax.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of this compound in combination with other chemotherapy agents.
Conclusion
This compound represents a promising targeted therapy for MLL-rearranged and NPM1-mutant leukemias. The combination of this compound with other chemotherapeutic agents, particularly those targeting complementary pathways such as BCL-2, holds significant potential to enhance anti-leukemic efficacy and overcome resistance. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate and validate these combination strategies for clinical translation. Further investigation is warranted to generate more specific quantitative data for this compound in various combinations and to elucidate the underlying molecular mechanisms of synergy.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practices and novel approaches for the preclinical development of drug-radiotherapy combinations for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MI-538 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is a critical driver of leukemogenesis in acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL) harboring MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene. This compound disrupts the menin-MLL complex, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemic cells.[1] Preclinical studies have demonstrated the single-agent efficacy of menin inhibitors, and emerging evidence suggests that combining this compound with other chemotherapeutic agents can lead to synergistic anti-leukemic effects and overcome potential resistance mechanisms.
These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with other chemotherapy agents.
Mechanism of Action and Rationale for Combination Therapies
The menin-MLL interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of genes that drive leukemic proliferation and block differentiation. This compound binds to the MLL binding pocket on menin, effectively evicting the MLL fusion protein and disrupting its oncogenic function.
The rationale for combining this compound with other agents stems from the complex and multifactorial nature of leukemia. By targeting multiple, non-overlapping pathways, combination therapies can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity. Key combination strategies include:
-
Targeting Anti-Apoptotic Pathways: MLL-r leukemias often exhibit high levels of anti-apoptotic proteins like BCL-2. Combining this compound with BCL-2 inhibitors, such as venetoclax, can create a potent synergistic effect by simultaneously promoting apoptosis through two distinct mechanisms. Menin inhibition has been shown to decrease the levels of BCL-2, further sensitizing cells to venetoclax.[2][3][4]
-
Standard Chemotherapy: Conventional chemotherapeutic agents like cytarabine are a mainstay of AML treatment. Combining this compound with cytarabine could enhance the cytotoxic effects on leukemic cells.
-
Targeting other Epigenetic Regulators: The MLL fusion protein is part of a larger complex of epigenetic regulators. Combining this compound with inhibitors of other components of this complex, such as DOT1L, may lead to a more profound and durable anti-leukemic response.[5]
-
Targeting Kinase Signaling: Co-mutation of FLT3 is common in MLL-r AML. The combination of menin inhibitors with FLT3 inhibitors like gilteritinib has shown promise in preclinical models.
Data Presentation
In Vitro Synergy Data
The following tables summarize the available quantitative data from preclinical studies investigating the synergistic effects of menin inhibitors in combination with other agents. While specific data for this compound is limited in the public domain, the data for other potent menin inhibitors provide a strong rationale for similar investigations with this compound.
Table 1: In Vitro Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines
| Cell Line | Menin Inhibitor | Venetoclax IC50 (nM) | Combination Index (CI) | Synergy Assessment | Reference |
|---|---|---|---|---|---|
| MOLM-13 (MLL-AF9) | SNDX-50469 | Not Reported | <1 | Synergistic | [6] |
| MV4-11 (MLL-AF4) | SNDX-50469 | Not Reported | <1 | Synergistic | [6] |
| OCI-AML3 (NPM1c) | SNDX-50469 | Not Reported | <1 | Synergistic |[6] |
Table 2: In Vitro IC50 Values for Cytarabine in AML Cell Lines
| Cell Line | Cytarabine IC50 (µM) | Reference |
|---|---|---|
| HL-60 | 14.24 | [7] |
| KG-1 | 18.21 | [7] |
| THP-1 | 23.2 | [7] |
| CCRF-CEM | ~0.09 | [8] |
| Jurkat | ~0.16 |[8] |
In Vivo Efficacy Data
Table 3: In Vivo Efficacy of Menin Inhibitor (SNDX-5613, oral analog of SNDX-50469) and Venetoclax Combination in an NPM1c/FLT3-ITD/TKD PDX Model
| Treatment Group | Median Survival (Days) | Change in Peripheral Blood huCD45+ Cells (Day 14 vs. Vehicle) | Change in Bone Marrow huCD45+ Cells (End of Study vs. Vehicle) | Reference |
|---|---|---|---|---|
| Vehicle | ~28 | - | - | [4] |
| SNDX-5613 (0.1% in chow) | ~45 | Significant Decrease | Significant Decrease | [4] |
| Venetoclax (100 mg/kg, oral gavage) | ~30 | No Significant Change | No Significant Change | [4] |
| SNDX-5613 + Venetoclax | >60 | Significant Decrease | Significant Decrease |[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment (MTT Assay)
This protocol describes a method to assess the effects of this compound alone and in combination with another agent (e.g., venetoclax) on the viability of MLL-rearranged leukemia cell lines using the MTT assay.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Venetoclax, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cells to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug dilution to the wells.
-
Include vehicle control wells (DMSO-treated).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2][9]
-
Protocol 2: In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for establishing a subcutaneous xenograft model of MLL-rearranged leukemia in immunodeficient mice to evaluate the in vivo efficacy of this compound in combination with another agent.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel
-
This compound (formulated for oral administration)
-
Combination agent (formulated for appropriate route of administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest leukemia cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
-
Drug Administration:
-
Administer this compound and the combination agent according to a predetermined dosing schedule and route of administration (e.g., oral gavage daily).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
If applicable, monitor survival and generate Kaplan-Meier survival curves.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Menin-MLL and BCL-2 in MLL-rearranged leukemia and points of intervention by this compound and Venetoclax.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of this compound in combination with other chemotherapy agents.
Conclusion
This compound represents a promising targeted therapy for MLL-rearranged and NPM1-mutant leukemias. The combination of this compound with other chemotherapeutic agents, particularly those targeting complementary pathways such as BCL-2, holds significant potential to enhance anti-leukemic efficacy and overcome resistance. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate and validate these combination strategies for clinical translation. Further investigation is warranted to generate more specific quantitative data for this compound in various combinations and to elucidate the underlying molecular mechanisms of synergy.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practices and novel approaches for the preclinical development of drug-radiotherapy combinations for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MI-538 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MI-538, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter precipitation or solubility issues when preparing this compound for cell culture experiments. This guide provides a systematic approach to troubleshoot and resolve these common problems.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Media
This issue, often referred to as "solvent shock," typically occurs when a highly concentrated compound in an organic solvent is rapidly diluted into an aqueous medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The desired concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Consider performing a dose-response experiment to identify the highest soluble concentration that still achieves the desired biological effect.
-
Optimize the Dilution Method:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock to cold media can decrease solubility.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. Dilute the DMSO stock in a smaller volume of pre-warmed media first, and then add this intermediate solution to the final volume.
-
Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the cell culture medium while gently swirling or vortexing. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Check the Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity.[1] High concentrations of DMSO can also affect the solubility of other media components. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Issue 2: Precipitate Forms in the Cell Culture Plate Over Time
Precipitation that occurs hours or days after the initial preparation can be due to compound instability, interactions with media components, or changes in the culture environment.
Troubleshooting Steps:
-
Monitor Incubator Humidity: Low humidity in the incubator can lead to evaporation of the culture medium. This increases the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure the incubator's water pan is filled and the humidity is maintained at an appropriate level.
-
Assess Media pH: Verify that the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).[1] Changes in pH can alter the charge of a compound and affect its solubility.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules and aid in their solubilization. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.
-
Replenish Media with Fresh Compound: For long-term experiments, the stability of this compound in the culture medium at 37°C may be a factor. Consider replenishing the media with a freshly prepared this compound solution every 2-3 days to maintain a consistent, soluble concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, with an IC50 of 21 nM.[2][3] MLL fusion proteins are oncogenic drivers in certain types of leukemia. Menin is a critical cofactor for their leukemogenic activity. By binding to menin, this compound blocks its interaction with MLL, leading to the downregulation of target genes such as Hoxa9 and Meis1.[2][4] This inhibits the proliferation of MLL leukemia cells and can induce their differentiation.[4]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous (newly opened) dimethyl sulfoxide (B87167) (DMSO).[5] The solubility of this compound in DMSO is high (e.g., 100 mg/mL or 176.49 mM).[5] To aid dissolution, sonication may be necessary.[5] It is important to use high-quality, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q3: How should I store this compound stock solutions?
Store the powdered form of this compound at -20°C for up to 3 years.[5] Once dissolved in DMSO, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2][5] These aliquots can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q4: What is the recommended working concentration of this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. For MLL-rearranged leukemia cell lines such as MV4;11 and MOLM-13, the GI50 (concentration for 50% inhibition of growth) is in the nanomolar range (e.g., 83 nM for MLL-AF9 transformed mouse bone marrow cells).[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: Does this compound affect cell lines that do not have MLL translocations?
This compound demonstrates good selectivity for cells with MLL fusion proteins. It has been shown to have no effect on the growth of control cell lines like HL-60, which do not harbor MLL translocations, at concentrations up to 6 μM.[2]
Data Presentation
Table 1: this compound Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1.7649 mL | 8.8246 mL |
| 5 mM | 0.3530 mL | 1.7649 mL |
| 10 mM | 0.1765 mL | 0.8825 mL |
Note: The molecular weight of this compound is 566.60 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (refer to Table 1).
-
Vortex the solution to mix. If necessary, sonicate the vial in a water bath until the compound is fully dissolved.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[2]
Protocol 2: Dosing Cells with this compound
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below 0.5%.
-
Remove the existing medium from your cells and replace it with the this compound-containing medium.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for the desired duration. For long-term treatments, consider replacing the medium with a freshly prepared this compound solution every 4 days.[2]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
MI-538 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MI-538, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter precipitation or solubility issues when preparing this compound for cell culture experiments. This guide provides a systematic approach to troubleshoot and resolve these common problems.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Media
This issue, often referred to as "solvent shock," typically occurs when a highly concentrated compound in an organic solvent is rapidly diluted into an aqueous medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The desired concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Consider performing a dose-response experiment to identify the highest soluble concentration that still achieves the desired biological effect.
-
Optimize the Dilution Method:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock to cold media can decrease solubility.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. Dilute the DMSO stock in a smaller volume of pre-warmed media first, and then add this intermediate solution to the final volume.
-
Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the cell culture medium while gently swirling or vortexing. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Check the Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity.[1] High concentrations of DMSO can also affect the solubility of other media components. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Issue 2: Precipitate Forms in the Cell Culture Plate Over Time
Precipitation that occurs hours or days after the initial preparation can be due to compound instability, interactions with media components, or changes in the culture environment.
Troubleshooting Steps:
-
Monitor Incubator Humidity: Low humidity in the incubator can lead to evaporation of the culture medium. This increases the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure the incubator's water pan is filled and the humidity is maintained at an appropriate level.
-
Assess Media pH: Verify that the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).[1] Changes in pH can alter the charge of a compound and affect its solubility.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules and aid in their solubilization. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.
-
Replenish Media with Fresh Compound: For long-term experiments, the stability of this compound in the culture medium at 37°C may be a factor. Consider replenishing the media with a freshly prepared this compound solution every 2-3 days to maintain a consistent, soluble concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, with an IC50 of 21 nM.[2][3] MLL fusion proteins are oncogenic drivers in certain types of leukemia. Menin is a critical cofactor for their leukemogenic activity. By binding to menin, this compound blocks its interaction with MLL, leading to the downregulation of target genes such as Hoxa9 and Meis1.[2][4] This inhibits the proliferation of MLL leukemia cells and can induce their differentiation.[4]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous (newly opened) dimethyl sulfoxide (DMSO).[5] The solubility of this compound in DMSO is high (e.g., 100 mg/mL or 176.49 mM).[5] To aid dissolution, sonication may be necessary.[5] It is important to use high-quality, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q3: How should I store this compound stock solutions?
Store the powdered form of this compound at -20°C for up to 3 years.[5] Once dissolved in DMSO, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2][5] These aliquots can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q4: What is the recommended working concentration of this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. For MLL-rearranged leukemia cell lines such as MV4;11 and MOLM-13, the GI50 (concentration for 50% inhibition of growth) is in the nanomolar range (e.g., 83 nM for MLL-AF9 transformed mouse bone marrow cells).[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: Does this compound affect cell lines that do not have MLL translocations?
This compound demonstrates good selectivity for cells with MLL fusion proteins. It has been shown to have no effect on the growth of control cell lines like HL-60, which do not harbor MLL translocations, at concentrations up to 6 μM.[2]
Data Presentation
Table 1: this compound Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1.7649 mL | 8.8246 mL |
| 5 mM | 0.3530 mL | 1.7649 mL |
| 10 mM | 0.1765 mL | 0.8825 mL |
Note: The molecular weight of this compound is 566.60 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (refer to Table 1).
-
Vortex the solution to mix. If necessary, sonicate the vial in a water bath until the compound is fully dissolved.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[2]
Protocol 2: Dosing Cells with this compound
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below 0.5%.
-
Remove the existing medium from your cells and replace it with the this compound-containing medium.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for the desired duration. For long-term treatments, consider replacing the medium with a freshly prepared this compound solution every 4 days.[2]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MI-538 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the menin-MLL inhibitor, MI-538.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell viability assays | 1. Suboptimal this compound concentration: The concentration used may be too high (causing cytotoxicity) or too low (resulting in no effect). 2. Inappropriate treatment duration: The incubation time may be too short to observe a significant effect or too long, leading to secondary effects. 3. Cell line variability: Different cell lines, especially those without MLL translocations, will have varied sensitivity to this compound.[1] 4. DMSO concentration: High concentrations of the solvent DMSO can be toxic to cells.[2][3] | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for the desired biological effect. 3. Use cell lines with known MLL translocations (e.g., MOLM-13, MV4;11) as positive controls and cell lines without these translocations (e.g., HL-60) as negative controls.[1] 4. Ensure the final DMSO concentration in the cell culture medium is below 0.5% to minimize solvent-induced toxicity.[2] |
| Low or no downregulation of target genes (e.g., Hoxa9, Meis1) | 1. Insufficient this compound concentration or treatment time: The inhibitor may not have reached a sufficient intracellular concentration or been present long enough to elicit a transcriptional response. 2. Poor RNA quality: Degraded RNA can lead to inaccurate qPCR results. 3. Inefficient qPCR primers: Suboptimal primer design can result in poor amplification and unreliable data. | 1. Titrate this compound concentration and perform a time-course experiment to determine the optimal conditions for target gene downregulation. A concentration of around 100 nM has been shown to reduce Hoxa9 expression by ~50%.[1] 2. Use a reliable RNA extraction method and assess RNA integrity before proceeding with qPCR. 3. Design and validate qPCR primers for efficiency and specificity. |
| Drug precipitation in culture medium | 1. Poor solubility of this compound in aqueous solutions: this compound is sparingly soluble in water. 2. High final concentration of this compound: Exceeding the solubility limit in the final culture medium. | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO.[1] 2. When diluting the DMSO stock in culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing and prevent immediate precipitation. Ensure the final DMSO concentration remains non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] By disrupting this interaction, this compound prevents the recruitment of the MLL complex to chromatin, leading to the downregulation of key target genes, such as Hoxa9 and Meis1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1][4]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with MLL translocations, such as MOLM-13 and MV4;11, are particularly sensitive to this compound.[1] In contrast, cell lines that do not harbor MLL translocations, like HL-60, show significantly less sensitivity.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Q4: What is a typical starting concentration and treatment duration for this compound in cell culture?
A4: A good starting point for dose-response experiments is a range of concentrations from low nanomolar to low micromolar. The GI50 for MLL leukemia cells has been reported to be 83 nM.[1] For treatment duration, a time course of 24, 48, and 72 hours is recommended to determine the optimal time point for your specific assay. For cell viability assays, treatment for 7 days with a media change and re-supply of the inhibitor at day 4 has been used.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 21 nM | Menin-MLL interaction | [1] |
| Kd | 6.5 nM | Binding affinity to menin | [1] |
| GI50 | 83 nM | Proliferation of MLL leukemia cells | [1] |
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration using an MTT Assay
This protocol outlines a method to determine the optimal treatment duration of this compound on the viability of MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4;11)
-
Control cell line without MLL translocation (e.g., HL-60)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium).
-
Include wells for untreated controls and vehicle (DMSO) controls.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.5%).
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Set up separate plates for each time point to be tested (e.g., 24h, 48h, 72h, 96h).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the designated treatment durations.
-
-
MTT Assay:
-
At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the treatment duration for each this compound concentration to determine the optimal treatment time for the desired effect.
-
Visualizations
Caption: Mechanism of this compound in inhibiting the Menin-MLL signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
Technical Support Center: Optimizing MI-538 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the menin-MLL inhibitor, MI-538.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell viability assays | 1. Suboptimal this compound concentration: The concentration used may be too high (causing cytotoxicity) or too low (resulting in no effect). 2. Inappropriate treatment duration: The incubation time may be too short to observe a significant effect or too long, leading to secondary effects. 3. Cell line variability: Different cell lines, especially those without MLL translocations, will have varied sensitivity to this compound.[1] 4. DMSO concentration: High concentrations of the solvent DMSO can be toxic to cells.[2][3] | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for the desired biological effect. 3. Use cell lines with known MLL translocations (e.g., MOLM-13, MV4;11) as positive controls and cell lines without these translocations (e.g., HL-60) as negative controls.[1] 4. Ensure the final DMSO concentration in the cell culture medium is below 0.5% to minimize solvent-induced toxicity.[2] |
| Low or no downregulation of target genes (e.g., Hoxa9, Meis1) | 1. Insufficient this compound concentration or treatment time: The inhibitor may not have reached a sufficient intracellular concentration or been present long enough to elicit a transcriptional response. 2. Poor RNA quality: Degraded RNA can lead to inaccurate qPCR results. 3. Inefficient qPCR primers: Suboptimal primer design can result in poor amplification and unreliable data. | 1. Titrate this compound concentration and perform a time-course experiment to determine the optimal conditions for target gene downregulation. A concentration of around 100 nM has been shown to reduce Hoxa9 expression by ~50%.[1] 2. Use a reliable RNA extraction method and assess RNA integrity before proceeding with qPCR. 3. Design and validate qPCR primers for efficiency and specificity. |
| Drug precipitation in culture medium | 1. Poor solubility of this compound in aqueous solutions: this compound is sparingly soluble in water. 2. High final concentration of this compound: Exceeding the solubility limit in the final culture medium. | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO.[1] 2. When diluting the DMSO stock in culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing and prevent immediate precipitation. Ensure the final DMSO concentration remains non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] By disrupting this interaction, this compound prevents the recruitment of the MLL complex to chromatin, leading to the downregulation of key target genes, such as Hoxa9 and Meis1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1][4]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with MLL translocations, such as MOLM-13 and MV4;11, are particularly sensitive to this compound.[1] In contrast, cell lines that do not harbor MLL translocations, like HL-60, show significantly less sensitivity.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Q4: What is a typical starting concentration and treatment duration for this compound in cell culture?
A4: A good starting point for dose-response experiments is a range of concentrations from low nanomolar to low micromolar. The GI50 for MLL leukemia cells has been reported to be 83 nM.[1] For treatment duration, a time course of 24, 48, and 72 hours is recommended to determine the optimal time point for your specific assay. For cell viability assays, treatment for 7 days with a media change and re-supply of the inhibitor at day 4 has been used.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 21 nM | Menin-MLL interaction | [1] |
| Kd | 6.5 nM | Binding affinity to menin | [1] |
| GI50 | 83 nM | Proliferation of MLL leukemia cells | [1] |
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration using an MTT Assay
This protocol outlines a method to determine the optimal treatment duration of this compound on the viability of MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4;11)
-
Control cell line without MLL translocation (e.g., HL-60)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium).
-
Include wells for untreated controls and vehicle (DMSO) controls.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.5%).
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Set up separate plates for each time point to be tested (e.g., 24h, 48h, 72h, 96h).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the designated treatment durations.
-
-
MTT Assay:
-
At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the treatment duration for each this compound concentration to determine the optimal treatment time for the desired effect.
-
Visualizations
Caption: Mechanism of this compound in inhibiting the Menin-MLL signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
potential off-target effects of MI-538
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-538, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the protein-protein interaction between menin and MLL fusion proteins. It binds to menin with a low nanomolar affinity, disrupting the menin-MLL complex that is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia. This disruption leads to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are involved in leukemogenesis.
Q2: What is the reported potency and selectivity of this compound?
This compound is a highly potent inhibitor of the menin-MLL interaction. In terms of selectivity, studies have shown that this compound effectively inhibits the proliferation of MLL leukemia cells while showing no significant effect on the growth of control cell lines that do not harbor MLL translocations at concentrations up to 6 μM, indicating good selectivity for MLL-fusion-protein-transformed cells.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening studies for this compound, such as broad-panel kinase assays or safety pharmacology profiles. The available evidence suggests a high degree of selectivity for the menin-MLL interaction. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. Researchers should exercise caution and may consider conducting their own off-target profiling for their specific experimental system.
Q4: What are the expected downstream cellular effects of this compound treatment in MLL-rearranged leukemia cells?
Treatment of MLL-rearranged leukemia cells with this compound is expected to lead to a significant downregulation of MLL fusion protein target genes, including Hoxa9 and Meis1. This on-target activity typically results in the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation.
Troubleshooting Guides
Problem 1: I am not observing the expected growth inhibition in my MLL-rearranged cell line upon this compound treatment.
-
Solution 1: Verify Cell Line Authenticity and MLL Translocation Status: Confirm the identity of your cell line through short tandem repeat (STR) profiling and verify the presence of the MLL translocation.
-
Solution 2: Optimize this compound Concentration and Treatment Duration: Ensure you are using a sufficient concentration of this compound and treating for an adequate duration. The GI50 for MLL leukemia cells is reported to be 83 nM, and effects on gene expression have been observed after several days of treatment.
-
Solution 3: Check Compound Integrity: Ensure the proper storage and handling of the this compound compound to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment.
Problem 2: I am observing unexpected toxicity or off-target effects in my experiments.
-
Solution 1: Perform a Dose-Response Curve: Determine the therapeutic window for your specific cell line or model system. Unexpected toxicity may occur at concentrations significantly higher than the reported GI50.
-
Solution 2: Use Appropriate Control Cell Lines: Include control cell lines that do not have MLL translocations in your experiments. This compound has been shown to have no effect on the growth of control cell lines HL-60 and HM-2 at concentrations up to 6 μM.
-
Solution 3: Consider Off-Target Profiling: If off-target effects are suspected, consider performing off-target screening. Methodologies for this are outlined in the "Experimental Protocols" section below.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Menin-MLL Interaction IC50 | 21 nM | Biochemical Assay | |
| Menin Binding Affinity (Kd) | 6.5 nM | Biochemical Assay | |
| MLL Leukemia Cell Proliferation GI50 | 83 nM | MLL-rearranged leukemia cells | |
| Effect on Control Cell Lines | No effect up to 6 μM | HL-60, HM-2 (no MLL translocation) |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Parameter | Observation | Animal Model | Reference |
| Tumor Volume Reduction | ~80% reduction | MV4;11 xenograft model | |
| Toxicity | No substantial signs of toxicity (less than 10% body weight reduction) | MV4;11 xenograft model |
Experimental Protocols
Protocol 1: Assessing On-Target Activity via Gene Expression Analysis
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) and a control cell line (e.g., HL-60) under standard conditions. Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 μM) or DMSO as a vehicle control for a specified period (e.g., 48-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 expression in the MLL-rearranged cells treated with this compound compared to the vehicle control would indicate on-target activity.
Protocol 2: Workflow for Investigating Potential Off-Target Effects
-
Broad-Spectrum Kinase Panel Screen:
-
Submit this compound to a commercial service for screening against a large panel of kinases (e.g., KINOMEscan™).
-
The compound is typically tested at one or two concentrations (e.g., 1 μM and 10 μM).
-
Results are reported as percent inhibition or binding affinity (Kd) for each kinase in the panel.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of the protein of interest (and potential off-targets) by Western blot or mass spectrometry.
-
A shift in the thermal stability of a protein in the presence of this compound suggests a direct binding interaction.
-
-
Proteomics-Based Approaches:
-
Utilize chemical proteomics techniques where this compound is immobilized on a resin to pull down interacting proteins from cell lysates.
-
Identify the bound proteins using mass spectrometry. This can reveal both the intended target and potential off-targets.
-
Visualizations
Caption: this compound inhibits the Menin-MLL interaction, disrupting leukemogenesis.
Caption: Workflow for investigating potential off-target effects of this compound.
potential off-target effects of MI-538
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-538, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the protein-protein interaction between menin and MLL fusion proteins. It binds to menin with a low nanomolar affinity, disrupting the menin-MLL complex that is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia. This disruption leads to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are involved in leukemogenesis.
Q2: What is the reported potency and selectivity of this compound?
This compound is a highly potent inhibitor of the menin-MLL interaction. In terms of selectivity, studies have shown that this compound effectively inhibits the proliferation of MLL leukemia cells while showing no significant effect on the growth of control cell lines that do not harbor MLL translocations at concentrations up to 6 μM, indicating good selectivity for MLL-fusion-protein-transformed cells.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening studies for this compound, such as broad-panel kinase assays or safety pharmacology profiles. The available evidence suggests a high degree of selectivity for the menin-MLL interaction. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. Researchers should exercise caution and may consider conducting their own off-target profiling for their specific experimental system.
Q4: What are the expected downstream cellular effects of this compound treatment in MLL-rearranged leukemia cells?
Treatment of MLL-rearranged leukemia cells with this compound is expected to lead to a significant downregulation of MLL fusion protein target genes, including Hoxa9 and Meis1. This on-target activity typically results in the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation.
Troubleshooting Guides
Problem 1: I am not observing the expected growth inhibition in my MLL-rearranged cell line upon this compound treatment.
-
Solution 1: Verify Cell Line Authenticity and MLL Translocation Status: Confirm the identity of your cell line through short tandem repeat (STR) profiling and verify the presence of the MLL translocation.
-
Solution 2: Optimize this compound Concentration and Treatment Duration: Ensure you are using a sufficient concentration of this compound and treating for an adequate duration. The GI50 for MLL leukemia cells is reported to be 83 nM, and effects on gene expression have been observed after several days of treatment.
-
Solution 3: Check Compound Integrity: Ensure the proper storage and handling of the this compound compound to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment.
Problem 2: I am observing unexpected toxicity or off-target effects in my experiments.
-
Solution 1: Perform a Dose-Response Curve: Determine the therapeutic window for your specific cell line or model system. Unexpected toxicity may occur at concentrations significantly higher than the reported GI50.
-
Solution 2: Use Appropriate Control Cell Lines: Include control cell lines that do not have MLL translocations in your experiments. This compound has been shown to have no effect on the growth of control cell lines HL-60 and HM-2 at concentrations up to 6 μM.
-
Solution 3: Consider Off-Target Profiling: If off-target effects are suspected, consider performing off-target screening. Methodologies for this are outlined in the "Experimental Protocols" section below.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Menin-MLL Interaction IC50 | 21 nM | Biochemical Assay | |
| Menin Binding Affinity (Kd) | 6.5 nM | Biochemical Assay | |
| MLL Leukemia Cell Proliferation GI50 | 83 nM | MLL-rearranged leukemia cells | |
| Effect on Control Cell Lines | No effect up to 6 μM | HL-60, HM-2 (no MLL translocation) |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Parameter | Observation | Animal Model | Reference |
| Tumor Volume Reduction | ~80% reduction | MV4;11 xenograft model | |
| Toxicity | No substantial signs of toxicity (less than 10% body weight reduction) | MV4;11 xenograft model |
Experimental Protocols
Protocol 1: Assessing On-Target Activity via Gene Expression Analysis
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) and a control cell line (e.g., HL-60) under standard conditions. Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 μM) or DMSO as a vehicle control for a specified period (e.g., 48-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 expression in the MLL-rearranged cells treated with this compound compared to the vehicle control would indicate on-target activity.
Protocol 2: Workflow for Investigating Potential Off-Target Effects
-
Broad-Spectrum Kinase Panel Screen:
-
Submit this compound to a commercial service for screening against a large panel of kinases (e.g., KINOMEscan™).
-
The compound is typically tested at one or two concentrations (e.g., 1 μM and 10 μM).
-
Results are reported as percent inhibition or binding affinity (Kd) for each kinase in the panel.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of the protein of interest (and potential off-targets) by Western blot or mass spectrometry.
-
A shift in the thermal stability of a protein in the presence of this compound suggests a direct binding interaction.
-
-
Proteomics-Based Approaches:
-
Utilize chemical proteomics techniques where this compound is immobilized on a resin to pull down interacting proteins from cell lysates.
-
Identify the bound proteins using mass spectrometry. This can reveal both the intended target and potential off-targets.
-
Visualizations
Caption: this compound inhibits the Menin-MLL interaction, disrupting leukemogenesis.
Caption: Workflow for investigating potential off-target effects of this compound.
Technical Support Center: MI-538 and Non-MLL Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the menin-MLL inhibitor, MI-538, in non-Mixed-Lineage Leukemia (non-MLL) cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic in non-MLL cancer cell lines?
A1: this compound is a potent and highly selective inhibitor of the menin-MLL interaction, which is a critical driver in MLL-rearranged leukemias. Consequently, its cytotoxic effects are most pronounced in MLL-rearranged cancer cells. In non-MLL cell lines, particularly those without this specific genetic alteration, this compound is expected to have significantly lower or minimal direct cytotoxicity. For instance, studies have shown that this compound has no significant effect on the growth of non-MLL leukemia cell lines such as HL-60 and HM-2 at concentrations up to 6 μM.
However, emerging research suggests that menin inhibitors like this compound may have effects in certain solid tumors, such as prostate cancer, Ewing sarcoma, and hepatocellular carcinoma, although the IC50 values are generally higher than those observed in MLL-rearranged leukemias.
Q2: I am observing unexpected cytotoxicity in my non-MLL cell line. What are the possible reasons?
A2: If you observe significant cytotoxicity, consider the following:
-
High Concentrations: Off-target effects can occur at high concentrations of any compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments.
-
Cell Line Specific Sensitivities: Some non-MLL cell lines may have specific genetic or epigenetic vulnerabilities that make them more susceptible to menin inhibition.
-
Experimental Error: Double-check your calculations for dilutions and the final concentration of this compound in your culture media. Ensure the health and viability of your cells before starting the experiment.
Q3: How can I determine if the observed effects in my non-MLL cell line are on-target or off-target?
A3: To distinguish between on-target and off-target effects, you can:
-
Gene Expression Analysis: The primary on-target effect of menin-MLL inhibition is the downregulation of target genes such as HOXA9 and MEIS1. Use qRT-PCR to assess the expression of these genes in your treated cells. A reduction in their expression would suggest an on-target effect.
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can be used as a negative control.
-
Rescue Experiments: If a specific off-target is suspected, attempting to rescue the phenotype by overexpressing the potential off-target protein could provide valuable insights.
Q4: What is the potential mechanism of action of this compound in non-MLL solid tumor cells?
A4: In non-MLL contexts, menin inhibitors may exert their effects through mechanisms that are not directly linked to the MLL fusion protein. One emerging area of research is the role of menin in regulating the expression of bivalent genes through its interaction with the KMT2A/B complex and its interplay with Polycomb repressive complexes. Inhibition of menin can disrupt this balance, leading to the derepression of certain genes that may impact cell proliferation and survival.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation times, or issues with the reagent preparation.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to achieve uniform cell distribution.
-
Strictly adhere to the recommended incubation times for both cell treatment and assay development.
-
Prepare fresh reagents for each experiment and ensure they are at the correct temperature before use.
-
Problem 2: No significant effect observed even at high concentrations.
-
Possible Cause: The cell line may be genuinely resistant to this compound, or the drug may have degraded.
-
Troubleshooting Steps:
-
Confirm the integrity of your this compound stock solution.
-
Consider extending the treatment duration, as some effects may take longer to manifest.
-
If possible, test a positive control cell line known to be sensitive to menin inhibitors (e.g., an MLL-rearranged leukemia cell line) to validate the activity of your compound.
-
Quantitative Data
The following tables summarize the available cytotoxicity data for menin inhibitors closely related to this compound in various non-MLL cancer cell lines. Note: This data is for MI-503 and MI-463, and not directly for this compound. However, it provides an indication of the potential activity of this class of inhibitors in non-MLL solid tumors.
Table 1: Cytotoxicity of Menin Inhibitor MI-503 in Osteosarcoma Cell Lines
| Cell Line | p53 Status | EC50 (µM) |
| 143B | Mutated | 0.13 |
| HOS | Mutated | 0.16 |
| Saos-2 | Mutated | 0.29 |
| SKES1 | Wild-type | >1 |
| MG-63 | Mutated | >1 |
| U2OS | Wild-type | >1 |
Table 2: Cytotoxicity of Menin Inhibitor MI-463 in a Breast Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 13.99 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on non-MLL cell lines.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: Menin inhibitor's effect on bivalent genes.
Technical Support Center: MI-538 and Non-MLL Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the menin-MLL inhibitor, MI-538, in non-Mixed-Lineage Leukemia (non-MLL) cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic in non-MLL cancer cell lines?
A1: this compound is a potent and highly selective inhibitor of the menin-MLL interaction, which is a critical driver in MLL-rearranged leukemias. Consequently, its cytotoxic effects are most pronounced in MLL-rearranged cancer cells. In non-MLL cell lines, particularly those without this specific genetic alteration, this compound is expected to have significantly lower or minimal direct cytotoxicity. For instance, studies have shown that this compound has no significant effect on the growth of non-MLL leukemia cell lines such as HL-60 and HM-2 at concentrations up to 6 μM.
However, emerging research suggests that menin inhibitors like this compound may have effects in certain solid tumors, such as prostate cancer, Ewing sarcoma, and hepatocellular carcinoma, although the IC50 values are generally higher than those observed in MLL-rearranged leukemias.
Q2: I am observing unexpected cytotoxicity in my non-MLL cell line. What are the possible reasons?
A2: If you observe significant cytotoxicity, consider the following:
-
High Concentrations: Off-target effects can occur at high concentrations of any compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments.
-
Cell Line Specific Sensitivities: Some non-MLL cell lines may have specific genetic or epigenetic vulnerabilities that make them more susceptible to menin inhibition.
-
Experimental Error: Double-check your calculations for dilutions and the final concentration of this compound in your culture media. Ensure the health and viability of your cells before starting the experiment.
Q3: How can I determine if the observed effects in my non-MLL cell line are on-target or off-target?
A3: To distinguish between on-target and off-target effects, you can:
-
Gene Expression Analysis: The primary on-target effect of menin-MLL inhibition is the downregulation of target genes such as HOXA9 and MEIS1. Use qRT-PCR to assess the expression of these genes in your treated cells. A reduction in their expression would suggest an on-target effect.
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can be used as a negative control.
-
Rescue Experiments: If a specific off-target is suspected, attempting to rescue the phenotype by overexpressing the potential off-target protein could provide valuable insights.
Q4: What is the potential mechanism of action of this compound in non-MLL solid tumor cells?
A4: In non-MLL contexts, menin inhibitors may exert their effects through mechanisms that are not directly linked to the MLL fusion protein. One emerging area of research is the role of menin in regulating the expression of bivalent genes through its interaction with the KMT2A/B complex and its interplay with Polycomb repressive complexes. Inhibition of menin can disrupt this balance, leading to the derepression of certain genes that may impact cell proliferation and survival.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation times, or issues with the reagent preparation.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to achieve uniform cell distribution.
-
Strictly adhere to the recommended incubation times for both cell treatment and assay development.
-
Prepare fresh reagents for each experiment and ensure they are at the correct temperature before use.
-
Problem 2: No significant effect observed even at high concentrations.
-
Possible Cause: The cell line may be genuinely resistant to this compound, or the drug may have degraded.
-
Troubleshooting Steps:
-
Confirm the integrity of your this compound stock solution.
-
Consider extending the treatment duration, as some effects may take longer to manifest.
-
If possible, test a positive control cell line known to be sensitive to menin inhibitors (e.g., an MLL-rearranged leukemia cell line) to validate the activity of your compound.
-
Quantitative Data
The following tables summarize the available cytotoxicity data for menin inhibitors closely related to this compound in various non-MLL cancer cell lines. Note: This data is for MI-503 and MI-463, and not directly for this compound. However, it provides an indication of the potential activity of this class of inhibitors in non-MLL solid tumors.
Table 1: Cytotoxicity of Menin Inhibitor MI-503 in Osteosarcoma Cell Lines
| Cell Line | p53 Status | EC50 (µM) |
| 143B | Mutated | 0.13 |
| HOS | Mutated | 0.16 |
| Saos-2 | Mutated | 0.29 |
| SKES1 | Wild-type | >1 |
| MG-63 | Mutated | >1 |
| U2OS | Wild-type | >1 |
Table 2: Cytotoxicity of Menin Inhibitor MI-463 in a Breast Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 13.99 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on non-MLL cell lines.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: Menin inhibitor's effect on bivalent genes.
troubleshooting inconsistent results with MI-538
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MI-538, a potent and selective small molecule inhibitor of the menin-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] It binds to menin with a high affinity, preventing it from interacting with MLL. This disruption leads to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1]
Q2: What are the key in vitro and in vivo properties of this compound?
This compound exhibits low nanomolar potency in vitro and favorable pharmacokinetic properties in vivo. A summary of its key parameters is provided in the table below.
Q3: In which cell lines is this compound active?
This compound is selectively active in cell lines harboring MLL translocations, such as MV4;11.[2] It shows significantly less activity in cell lines without MLL rearrangements, like HL-60 and HM-2, demonstrating its specificity for MLL-fusion-protein-dependent cells.[1]
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years.[1][3] For in vivo studies, a fresh working solution should be prepared on the day of use.[1]
Troubleshooting Guide
Q1: I am observing lower than expected potency (higher IC50/GI50) in my cell-based assays. What could be the cause?
Several factors could contribute to reduced potency. Consider the following:
-
Cell Line Authenticity: Confirm that your cell line indeed harbors an MLL translocation and expresses the menin-MLL fusion protein.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][3] Consider preparing a fresh stock solution.
-
Assay Duration: The antiproliferative effects of this compound are mediated through changes in gene expression, which can take time. Ensure your assay duration is sufficient (e.g., 6 days for some reported experiments) to observe the desired effect.[2]
-
Serum Protein Binding: High concentrations of serum in the culture medium can sometimes reduce the effective concentration of small molecules. Consider titrating the serum percentage if you suspect this is an issue.
Q2: My experimental results with this compound are inconsistent between experiments. What should I check?
Inconsistent results can often be traced back to variations in experimental setup. Here are some common sources of variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Ensure that cells are seeded at a consistent density across experiments, as this can influence growth rates and drug sensitivity.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock for each experiment to avoid issues with compound degradation.
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Q3: I am concerned about potential off-target effects. How selective is this compound?
This compound has demonstrated good selectivity for MLL-rearranged leukemia cells over cell lines that do not harbor these translocations.[1] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. To mitigate this:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired biological effect.
-
Include Proper Controls: Always include a negative control cell line (without MLL rearrangement) to confirm the specificity of the observed effects.[1]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the downstream target genes (e.g., Hoxa9, Meis1) to see if this reverses the phenotypic effects of this compound.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| In Vitro | ||
| Menin-MLL IC50 | 21 nM | [1] |
| Menin Binding Affinity (Kd) | 6.5 nM | [1] |
| MLL Leukemia Cell GI50 | 83 nM | [1] |
| In Vivo | ||
| Oral Bioavailability | ~50% | [1] |
| Half-life | ~1.6 hours | [1] |
Experimental Protocols
Protocol: Cell Proliferation Assay Using this compound
This protocol describes a general method for assessing the effect of this compound on the proliferation of MLL-rearranged leukemia cells (e.g., MV4;11).
-
Cell Culture: Culture MV4;11 cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with trypan blue exclusion.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the GI50 value.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound.
References
troubleshooting inconsistent results with MI-538
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MI-538, a potent and selective small molecule inhibitor of the menin-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] It binds to menin with a high affinity, preventing it from interacting with MLL. This disruption leads to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1]
Q2: What are the key in vitro and in vivo properties of this compound?
This compound exhibits low nanomolar potency in vitro and favorable pharmacokinetic properties in vivo. A summary of its key parameters is provided in the table below.
Q3: In which cell lines is this compound active?
This compound is selectively active in cell lines harboring MLL translocations, such as MV4;11.[2] It shows significantly less activity in cell lines without MLL rearrangements, like HL-60 and HM-2, demonstrating its specificity for MLL-fusion-protein-dependent cells.[1]
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years.[1][3] For in vivo studies, a fresh working solution should be prepared on the day of use.[1]
Troubleshooting Guide
Q1: I am observing lower than expected potency (higher IC50/GI50) in my cell-based assays. What could be the cause?
Several factors could contribute to reduced potency. Consider the following:
-
Cell Line Authenticity: Confirm that your cell line indeed harbors an MLL translocation and expresses the menin-MLL fusion protein.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][3] Consider preparing a fresh stock solution.
-
Assay Duration: The antiproliferative effects of this compound are mediated through changes in gene expression, which can take time. Ensure your assay duration is sufficient (e.g., 6 days for some reported experiments) to observe the desired effect.[2]
-
Serum Protein Binding: High concentrations of serum in the culture medium can sometimes reduce the effective concentration of small molecules. Consider titrating the serum percentage if you suspect this is an issue.
Q2: My experimental results with this compound are inconsistent between experiments. What should I check?
Inconsistent results can often be traced back to variations in experimental setup. Here are some common sources of variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Ensure that cells are seeded at a consistent density across experiments, as this can influence growth rates and drug sensitivity.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock for each experiment to avoid issues with compound degradation.
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Q3: I am concerned about potential off-target effects. How selective is this compound?
This compound has demonstrated good selectivity for MLL-rearranged leukemia cells over cell lines that do not harbor these translocations.[1] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. To mitigate this:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired biological effect.
-
Include Proper Controls: Always include a negative control cell line (without MLL rearrangement) to confirm the specificity of the observed effects.[1]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the downstream target genes (e.g., Hoxa9, Meis1) to see if this reverses the phenotypic effects of this compound.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| In Vitro | ||
| Menin-MLL IC50 | 21 nM | [1] |
| Menin Binding Affinity (Kd) | 6.5 nM | [1] |
| MLL Leukemia Cell GI50 | 83 nM | [1] |
| In Vivo | ||
| Oral Bioavailability | ~50% | [1] |
| Half-life | ~1.6 hours | [1] |
Experimental Protocols
Protocol: Cell Proliferation Assay Using this compound
This protocol describes a general method for assessing the effect of this compound on the proliferation of MLL-rearranged leukemia cells (e.g., MV4;11).
-
Cell Culture: Culture MV4;11 cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with trypan blue exclusion.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the GI50 value.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound.
References
MI-538 Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of MI-538 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the in-vivo half-life of this compound?
A2: The in-vivo half-life of this compound has been reported to be approximately 1.6 hours.[1]
Q3: Is this compound susceptible to degradation in solution?
A3: While specific degradation studies on this compound are not extensively published, compounds with similar chemical scaffolds can be susceptible to degradation under certain conditions. Potential degradation pathways for small molecules like this compound include hydrolysis, oxidation, and photolysis. It is crucial to handle and store the compound appropriately to minimize degradation.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your this compound solution can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from any potential degradation products, allowing for quantification of the compound's purity over time.
Q5: What are the signs of this compound degradation in my experiments?
A5: Signs of this compound degradation may include:
-
Reduced or inconsistent biological activity in your assays.
-
Appearance of new, unexpected peaks in your analytical chromatograms (HPLC or LC-MS).
-
Changes in the physical appearance of the solution, such as color change or precipitation (though this is less common for solutions stored properly).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Compare the activity of the fresh stock to the old stock. 3. If the fresh stock restores activity, discard the old stock and ensure proper storage of the new aliquots at -80°C. |
| Repeated freeze-thaw cycles | 1. Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Instability in cell culture media | 1. Prepare working solutions of this compound in your cell culture media immediately before use. 2. Consider performing a time-course experiment to assess the stability of this compound in your specific media at 37°C. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of this compound solution.
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | 1. Ensure the solvent used for the stock solution (e.g., DMSO) is anhydrous. 2. Avoid prolonged exposure of the solution to aqueous environments, especially at non-neutral pH. |
| Oxidative degradation | 1. Use high-purity, peroxide-free solvents. 2. Minimize the headspace in your storage vials to reduce exposure to air. 3. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing. |
| Photodegradation | 1. Protect this compound solutions from light by using amber vials or by wrapping vials in aluminum foil. 2. Avoid prolonged exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its impurities and degradation products.
1. Instrument and Columns:
-
Use an HPLC system with a UV detector or a mass spectrometer.
-
Screen various C18 and other stationary phase columns to achieve optimal separation.
2. Mobile Phase Optimization:
-
Start with a generic gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Optimize the gradient slope, mobile phase composition, and pH to resolve this compound from all degradation products generated during forced degradation studies.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate this compound from its degradation products.
Visualizations
Caption: Mechanism of action of this compound in blocking the Menin-MLL interaction.
Caption: Workflow for assessing the stability of this compound.
References
MI-538 Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of MI-538 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the in-vivo half-life of this compound?
A2: The in-vivo half-life of this compound has been reported to be approximately 1.6 hours.[1]
Q3: Is this compound susceptible to degradation in solution?
A3: While specific degradation studies on this compound are not extensively published, compounds with similar chemical scaffolds can be susceptible to degradation under certain conditions. Potential degradation pathways for small molecules like this compound include hydrolysis, oxidation, and photolysis. It is crucial to handle and store the compound appropriately to minimize degradation.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your this compound solution can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from any potential degradation products, allowing for quantification of the compound's purity over time.
Q5: What are the signs of this compound degradation in my experiments?
A5: Signs of this compound degradation may include:
-
Reduced or inconsistent biological activity in your assays.
-
Appearance of new, unexpected peaks in your analytical chromatograms (HPLC or LC-MS).
-
Changes in the physical appearance of the solution, such as color change or precipitation (though this is less common for solutions stored properly).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Compare the activity of the fresh stock to the old stock. 3. If the fresh stock restores activity, discard the old stock and ensure proper storage of the new aliquots at -80°C. |
| Repeated freeze-thaw cycles | 1. Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Instability in cell culture media | 1. Prepare working solutions of this compound in your cell culture media immediately before use. 2. Consider performing a time-course experiment to assess the stability of this compound in your specific media at 37°C. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of this compound solution.
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | 1. Ensure the solvent used for the stock solution (e.g., DMSO) is anhydrous. 2. Avoid prolonged exposure of the solution to aqueous environments, especially at non-neutral pH. |
| Oxidative degradation | 1. Use high-purity, peroxide-free solvents. 2. Minimize the headspace in your storage vials to reduce exposure to air. 3. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing. |
| Photodegradation | 1. Protect this compound solutions from light by using amber vials or by wrapping vials in aluminum foil. 2. Avoid prolonged exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its impurities and degradation products.
1. Instrument and Columns:
-
Use an HPLC system with a UV detector or a mass spectrometer.
-
Screen various C18 and other stationary phase columns to achieve optimal separation.
2. Mobile Phase Optimization:
-
Start with a generic gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Optimize the gradient slope, mobile phase composition, and pH to resolve this compound from all degradation products generated during forced degradation studies.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate this compound from its degradation products.
Visualizations
Caption: Mechanism of action of this compound in blocking the Menin-MLL interaction.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: MI-538 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular resistance to MI-538, a potent menin-MLL inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to menin-MLL inhibitors like this compound can arise through several mechanisms. The most commonly observed mechanisms for this class of inhibitors include:
-
On-target mutations in the MEN1 gene: Mutations in the gene encoding menin, the direct target of this compound, can prevent the drug from binding effectively. Specific amino acid changes at the drug-binding interface are a primary cause of resistance.[1][2][3]
-
Epigenetic and Transcriptional Reprogramming: Cancer cells can develop resistance without any changes to the MEN1 gene.[1][4][5] This often involves alterations in other chromatin-modifying proteins or the activation of alternative signaling pathways to bypass the dependency on the menin-MLL interaction.[4][5] One such mechanism involves the aberrant activation of the MYC oncogene.[4][5]
-
Mutations in the TP53 tumor suppressor gene: Pre-existing or newly acquired mutations in TP53 have been shown to confer resistance to menin inhibitors.[6][7][8]
-
Increased Drug Efflux: While not yet specifically documented for this compound, a common mechanism of resistance to small molecule inhibitors is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the compound.
Q2: Our new cancer cell line appears to be intrinsically resistant to this compound. What could be the underlying reasons?
A2: Intrinsic, or de novo, resistance to menin inhibitors can be attributed to several factors:
-
Pre-existing TP53 mutations: Cell lines harboring mutations in the TP53 gene may exhibit inherent resistance to menin inhibitors.[6][7][8]
-
Co-occurring mutations: The presence of other genetic alterations, such as mutations in the RAS pathway, in combination with other resistance mechanisms, may contribute to a reduced sensitivity to this compound in highly treated or advanced disease models.[9][10]
-
Alternative Oncogenic Drivers: The cancer cell line may not be primarily dependent on the menin-MLL interaction for its survival and proliferation, relying instead on other oncogenic pathways that are not targeted by this compound.
Q3: How can we experimentally confirm if our resistant cell line has developed on-target mutations in MEN1?
A3: To identify mutations in the MEN1 gene, you can perform targeted DNA sequencing of the gene from your resistant cell line and compare it to the parental, sensitive cell line. The following experimental workflow is recommended:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Amplify the coding regions of the MEN1 gene using polymerase chain reaction (PCR).
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Align the sequences from the resistant and parental cells to identify specific mutations. Pay close attention to the regions encoding the drug-binding pocket.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell number can significantly impact IC50 values. |
| Drug Potency/Degradation | Aliquot and store this compound at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh drug dilutions for each experiment. |
| Assay Variability | Ensure proper mixing of reagents and uniform incubation times. Use a multi-channel pipette for adding reagents to minimize variability between wells. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and drug response. |
Problem: Failure to establish a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration as the cells adapt and resume proliferation. |
| Insufficient Treatment Duration | Developing resistance is a gradual process. Continue to culture the cells in the presence of the drug for an extended period, monitoring for the emergence of resistant clones. |
| Parental Cell Line Heterogeneity | The parental cell line may lack clones with the potential to develop resistance. Consider using a different cell line or a mixed population of cells. |
Quantitative Data Summary
The following table summarizes the fold change in resistance observed for various menin inhibitor resistance mechanisms based on published data for compounds of the same class. Note that these are examples and the actual fold change for this compound may vary.
| Resistance Mechanism | Inhibitor | Cell Line | Fold Change in IC50 (Resistant vs. Parental) | Reference |
| MEN1 Mutation (M327I) | Revumenib | MOLM13 | >100-fold | [1] |
| MEN1 Mutation (G331R) | Revumenib | MOLM13 | >100-fold | [1] |
| MEN1 Mutation (T349M) | Revumenib | MOLM13 | >100-fold | [1] |
| PRC1.1 Depletion | VTP50469 | KMT2A-rearranged cells | Markedly increased IC50 | [4][5] |
| TP53 Mutation | Revumenib | Isogenic cell line model | Significant de novo resistance | [6][7][8] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve for this compound on the parental cancer cell line to determine the half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells may die.
-
Subculture Surviving Cells: Once the surviving cells resume proliferation, subculture them in the same concentration of this compound.
-
Gradual Dose Escalation: After the cells have adapted to the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent stable subculture.
-
Establish a Stable Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50).
-
Characterize the Resistant Line: Perform a new dose-response experiment to determine the new, stable IC50 of the resistant cell line.
Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse both parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins in suspected bypass pathways (e.g., phospho-MYC, total-MYC) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines.
Visualizations
Caption: Overview of this compound action and resistance pathways.
Caption: Experimental workflow for this compound resistance.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. TP53 Inactivation Confers Resistance to the Menin Inhibitor Revumenib in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: MI-538 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular resistance to MI-538, a potent menin-MLL inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to menin-MLL inhibitors like this compound can arise through several mechanisms. The most commonly observed mechanisms for this class of inhibitors include:
-
On-target mutations in the MEN1 gene: Mutations in the gene encoding menin, the direct target of this compound, can prevent the drug from binding effectively. Specific amino acid changes at the drug-binding interface are a primary cause of resistance.[1][2][3]
-
Epigenetic and Transcriptional Reprogramming: Cancer cells can develop resistance without any changes to the MEN1 gene.[1][4][5] This often involves alterations in other chromatin-modifying proteins or the activation of alternative signaling pathways to bypass the dependency on the menin-MLL interaction.[4][5] One such mechanism involves the aberrant activation of the MYC oncogene.[4][5]
-
Mutations in the TP53 tumor suppressor gene: Pre-existing or newly acquired mutations in TP53 have been shown to confer resistance to menin inhibitors.[6][7][8]
-
Increased Drug Efflux: While not yet specifically documented for this compound, a common mechanism of resistance to small molecule inhibitors is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the compound.
Q2: Our new cancer cell line appears to be intrinsically resistant to this compound. What could be the underlying reasons?
A2: Intrinsic, or de novo, resistance to menin inhibitors can be attributed to several factors:
-
Pre-existing TP53 mutations: Cell lines harboring mutations in the TP53 gene may exhibit inherent resistance to menin inhibitors.[6][7][8]
-
Co-occurring mutations: The presence of other genetic alterations, such as mutations in the RAS pathway, in combination with other resistance mechanisms, may contribute to a reduced sensitivity to this compound in highly treated or advanced disease models.[9][10]
-
Alternative Oncogenic Drivers: The cancer cell line may not be primarily dependent on the menin-MLL interaction for its survival and proliferation, relying instead on other oncogenic pathways that are not targeted by this compound.
Q3: How can we experimentally confirm if our resistant cell line has developed on-target mutations in MEN1?
A3: To identify mutations in the MEN1 gene, you can perform targeted DNA sequencing of the gene from your resistant cell line and compare it to the parental, sensitive cell line. The following experimental workflow is recommended:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Amplify the coding regions of the MEN1 gene using polymerase chain reaction (PCR).
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Align the sequences from the resistant and parental cells to identify specific mutations. Pay close attention to the regions encoding the drug-binding pocket.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell number can significantly impact IC50 values. |
| Drug Potency/Degradation | Aliquot and store this compound at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh drug dilutions for each experiment. |
| Assay Variability | Ensure proper mixing of reagents and uniform incubation times. Use a multi-channel pipette for adding reagents to minimize variability between wells. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and drug response. |
Problem: Failure to establish a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration as the cells adapt and resume proliferation. |
| Insufficient Treatment Duration | Developing resistance is a gradual process. Continue to culture the cells in the presence of the drug for an extended period, monitoring for the emergence of resistant clones. |
| Parental Cell Line Heterogeneity | The parental cell line may lack clones with the potential to develop resistance. Consider using a different cell line or a mixed population of cells. |
Quantitative Data Summary
The following table summarizes the fold change in resistance observed for various menin inhibitor resistance mechanisms based on published data for compounds of the same class. Note that these are examples and the actual fold change for this compound may vary.
| Resistance Mechanism | Inhibitor | Cell Line | Fold Change in IC50 (Resistant vs. Parental) | Reference |
| MEN1 Mutation (M327I) | Revumenib | MOLM13 | >100-fold | [1] |
| MEN1 Mutation (G331R) | Revumenib | MOLM13 | >100-fold | [1] |
| MEN1 Mutation (T349M) | Revumenib | MOLM13 | >100-fold | [1] |
| PRC1.1 Depletion | VTP50469 | KMT2A-rearranged cells | Markedly increased IC50 | [4][5] |
| TP53 Mutation | Revumenib | Isogenic cell line model | Significant de novo resistance | [6][7][8] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve for this compound on the parental cancer cell line to determine the half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells may die.
-
Subculture Surviving Cells: Once the surviving cells resume proliferation, subculture them in the same concentration of this compound.
-
Gradual Dose Escalation: After the cells have adapted to the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent stable subculture.
-
Establish a Stable Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50).
-
Characterize the Resistant Line: Perform a new dose-response experiment to determine the new, stable IC50 of the resistant cell line.
Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse both parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins in suspected bypass pathways (e.g., phospho-MYC, total-MYC) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines.
Visualizations
Caption: Overview of this compound action and resistance pathways.
Caption: Experimental workflow for this compound resistance.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. TP53 Inactivation Confers Resistance to the Menin Inhibitor Revumenib in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
MI-538 Target Engagement: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the target engagement of MI-538, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1] In certain types of acute leukemia, particularly those with MLL gene rearrangements, the fusion proteins created require a direct interaction with Menin to drive the expression of cancer-promoting genes like HOXA9 and MEIS1.[1][2] this compound binds with high affinity to a pocket on the Menin protein, physically blocking MLL from binding.[3] This disruption is designed to halt the aberrant gene expression, leading to the differentiation and reduced proliferation of leukemia cells.[4]
Q2: How can I confirm that this compound is engaging its target (Menin) inside my cells?
A2: There are two primary methods to directly assess target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms the physical binding of this compound to Menin in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[2] By heating cells treated with this compound across a temperature gradient, you can observe a shift in the melting temperature of Menin compared to untreated cells, providing direct evidence of target engagement.[2]
-
Co-Immunoprecipitation (Co-IP): This technique demonstrates the functional outcome of target engagement—the disruption of the Menin-MLL interaction. In this assay, you would typically immunoprecipitate (pull down) Menin from cell lysates and then use a Western blot to check for the presence of MLL. In this compound-treated cells, a successful experiment will show a significant reduction in the amount of MLL that is co-precipitated with Menin compared to the vehicle-treated control.[5]
Q3: What are the expected downstream effects of successful this compound target engagement?
A3: The primary downstream effect is the suppression of MLL target gene transcription. You should observe a dose-dependent decrease in the mRNA levels of key leukemogenic genes, most notably HOXA9 and MEIS1.[4] This can be reliably measured using quantitative real-time PCR (RT-qPCR). A significant reduction in the expression of these genes is a strong indicator that this compound is not only binding to Menin but also eliciting the desired biological response.[5]
Q4: Which cell lines are appropriate for studying this compound?
A4: The ideal cell lines are human leukemia cell lines that harbor MLL translocations. Commonly used and well-characterized models include MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9).[3][4] For negative controls, you can use cell lines that do not have MLL rearrangements, such as K562 or U937, where this compound is expected to have minimal effect on proliferation.[3]
Quantitative Data Summary
The following tables summarize key performance metrics for this compound and similar Menin-MLL inhibitors.
| Compound | Assay Type | Metric | Value | Cell Line |
| This compound | Menin-MLL Interaction | IC₅₀ | 21 nM | N/A (Biochemical) |
| This compound | Menin Binding | Kd | 6.5 nM | N/A (Biochemical) |
| This compound | Cell Proliferation | GI₅₀ | 83 nM | MLL-rearranged cells |
| M-89 | Menin Binding | Kd | 1.4 nM | N/A (Biochemical) |
| M-89 | Cell Proliferation | IC₅₀ | ~0.4 - 1 µM | MV4;11 |
| MIV-6R | Menin-MLL Interaction | IC₅₀ | 56 nM | N/A (Biochemical) |
| MIV-6R | Menin Binding | Kd | 85 nM | N/A (Biochemical) |
Table 1: Potency of selected Menin-MLL inhibitors across various assays.[2][3][5]
| Compound | Cell Line | Concentration | Time | Gene | Result |
| This compound | MLL-AF9 Cells | ~100 nM | N/A | Hoxa9 | ~50% expression reduction |
| This compound | MLL-AF9 Cells | ~100 nM | N/A | Meis1 | >50% expression reduction |
| M-89 | MV4;11 Cells | N/A | N/A | Hoxa9 / MEIS1 | Dose-dependent reduction |
| MIV-6/3R | MLL-AF9 Cells | N/A | 6 days | Hoxa9 / Meis1 | Dose-dependent reduction |
Table 2: Documented effects of Menin-MLL inhibitors on downstream gene expression.[2][5]
Visual Guides and Workflows
Signaling Pathway Disruption by this compound
Caption: Mechanism of this compound in disrupting the oncogenic Menin-MLL interaction.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No/Weak MLL signal in the Menin pull-down (even in control) | Lysis buffer is too harsh: High detergent concentrations can disrupt the native Menin-MLL interaction.[6] | Use a gentler lysis buffer with non-ionic detergents (e.g., NP-40) instead of harsh ones like SDS. Start with a recommended Co-IP buffer and optimize if needed.[7] |
| Low protein expression: The "prey" protein (MLL) may be at low levels in the lysate. | Confirm MLL expression in your input lysate via Western Blot. If levels are low, you may need to increase the amount of starting cell lysate.[8] | |
| Poor antibody: The antibody for the "bait" protein (Menin) may not be suitable for IP. | Use an IP-validated antibody. If possible, choose a polyclonal antibody as they often bind multiple epitopes, leading to more stable immune complexes.[9] | |
| High background / Non-specific bands | Insufficient washing: Non-specific proteins are not being adequately washed away. | Increase the number of wash steps (from 3 to 5). You can also slightly increase the stringency of the wash buffer by adding a low concentration of non-ionic detergent.[8] |
| Too much antibody: Excess antibody can bind non-specifically to the beads or other proteins. | Perform an antibody titration to find the optimal concentration that pulls down the target effectively without increasing background.[8] | |
| Non-specific binding to beads: Proteins in the lysate are binding directly to the Protein A/G beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody. Discard these beads and proceed with the IP.[6][10] | |
| Menin (Bait) is not detected in the pull-down | Inefficient IP: The Menin antibody is not binding the protein or the beads effectively. | Verify that your antibody can detect the native protein. Ensure the Protein A/G beads are compatible with your antibody's isotype. Check the antibody datasheet.[7] |
| Protein degradation: Proteases in the lysate are degrading the target protein. | Always add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.[8] |
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No clear melting curve / High variability between replicates | Inconsistent cell number: Variation in cell density across wells or tubes leads to different amounts of total protein.[11] | Ensure you have a homogenous single-cell suspension before aliquoting. Be precise and consistent with pipetting. |
| Incomplete cell lysis: If lysis is incomplete, the amount of soluble protein recovered will be inconsistent. | Ensure lysis is complete. For freeze-thaw, 3-5 cycles are standard. If using lysis buffer, ensure sufficient incubation time. | |
| Irregular heating/cooling: A non-uniform temperature challenge across samples will skew results. | Use a thermal cycler with a heated lid for precise temperature control. Ensure a controlled cooling step back to room temperature before lysis.[12] | |
| No thermal shift observed with this compound | Compound concentration is too low: The concentration of this compound may be insufficient to saturate Menin binding. | Test a wider range of concentrations, including higher doses (e.g., up to 10 µM), to ensure you are achieving saturation. |
| Incubation time is too short: The compound may not have had enough time to permeate the cells and bind to the target. | Increase the pre-incubation time with this compound (e.g., from 1 hour to 2-4 hours) before the heat challenge.[12] | |
| Large, intrinsically stable target: Some proteins have very high intrinsic thermal stability, making it difficult to observe a ligand-induced shift.[13] | While Menin is generally amenable to CETSA, this can be a factor. Ensure your temperature range is appropriate to capture the full melting curve of the unbound protein first. | |
| Unexpected destabilization (shift to the left) | Compound mechanism: The compound might be interfering with a stabilizing protein-protein interaction or competing with a natural substrate that stabilizes the protein.[13] | This is a valid, albeit less common, result. It still indicates target engagement and can provide mechanistic insights. |
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Menin-MLL Disruption
Objective: To determine if this compound disrupts the interaction between Menin and MLL-fusion proteins in cells.
Materials:
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
This compound and DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors.[10]
-
Anti-Menin antibody (IP-grade)
-
Anti-MLL antibody (Western Blot grade, specific to the N-terminus)
-
Protein A/G magnetic beads
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
Procedure:
-
Cell Treatment: Culture MV4;11 cells and treat with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with gentle agitation.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube. This is your whole-cell lysate.
-
Pre-Clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to ~1 mg of lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant. This step reduces non-specific binding.[10]
-
Immunoprecipitation: Add 2-4 µg of the anti-Menin antibody to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.
-
Capture Immune Complex: Add 40 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
Elution: Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Western Blot Analysis: Pellet the beads and load the supernatant (your eluate) onto an SDS-PAGE gel. Also, load a small amount (20-30 µg) of the starting whole-cell lysate as an "input" control.
-
Detection: After transfer to a PVDF membrane, probe with primary antibodies against MLL and Menin. A successful experiment will show Menin in all IP lanes, but MLL will be strongly reduced or absent in the this compound-treated lane compared to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
Objective: To confirm the direct binding of this compound to Menin in intact cells.
Materials:
-
MLL-rearranged leukemia cells (e.g., MOLM-13)
-
This compound and DMSO
-
PBS supplemented with fresh protease inhibitors
-
Thermal cycler
-
Anti-Menin antibody (Western Blot grade)
-
Western Blot reagents
Procedure:
-
Cell Treatment: Harvest cells and resuspend in culture medium to a density of ~2 x 10⁶ cells/mL. Prepare aliquots and treat with this compound (e.g., 1 µM) or DMSO.
-
Compound Incubation: Incubate cells for 1 hour at 37°C to allow for compound uptake.[2]
-
Heat Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes. Place the tubes in a thermal cycler. Heat the samples for 3 minutes across a range of temperatures (e.g., 46°C to 64°C in 3°C increments). Include an unheated control at 37°C. Immediately cool the samples to 4°C.[1]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Western Blot Analysis: Prepare samples with Laemmli buffer and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-Menin antibody.
-
Data Analysis: Quantify the band intensity for Menin at each temperature point for both DMSO and this compound treated samples. Plot the percentage of soluble Menin (relative to the 37°C control) against temperature. A stabilizing effect from this compound will be visible as a rightward shift in the melting curve compared to the DMSO control.
Protocol 3: RT-qPCR for Downstream Gene Expression
Objective: To quantify the change in HOXA9 and MEIS1 mRNA levels following this compound treatment.
Materials:
-
MLL-rearranged leukemia cells
-
This compound and DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound and a DMSO control for a specified time (e.g., 24, 48, or 72 hours).[14]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA purity and integrity (e.g., using a NanoDrop spectrophotometer).[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up triplicate reactions for each target gene (HOXA9, MEIS1) and the housekeeping gene. Each reaction should contain SYBR Green master mix, forward and reverse primers, and diluted cDNA.[14]
-
Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). Include a melt curve analysis at the end to ensure product specificity.[16]
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression. The expression of target genes should be normalized to the housekeeping gene, and the this compound treated samples should be compared to the DMSO-treated control. A successful experiment will show a dose-dependent decrease in the relative expression of HOXA9 and MEIS1.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc | Haematologica [haematologica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. bioradiations.com [bioradiations.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. oaepublish.com [oaepublish.com]
MI-538 Target Engagement: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the target engagement of MI-538, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1] In certain types of acute leukemia, particularly those with MLL gene rearrangements, the fusion proteins created require a direct interaction with Menin to drive the expression of cancer-promoting genes like HOXA9 and MEIS1.[1][2] this compound binds with high affinity to a pocket on the Menin protein, physically blocking MLL from binding.[3] This disruption is designed to halt the aberrant gene expression, leading to the differentiation and reduced proliferation of leukemia cells.[4]
Q2: How can I confirm that this compound is engaging its target (Menin) inside my cells?
A2: There are two primary methods to directly assess target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms the physical binding of this compound to Menin in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[2] By heating cells treated with this compound across a temperature gradient, you can observe a shift in the melting temperature of Menin compared to untreated cells, providing direct evidence of target engagement.[2]
-
Co-Immunoprecipitation (Co-IP): This technique demonstrates the functional outcome of target engagement—the disruption of the Menin-MLL interaction. In this assay, you would typically immunoprecipitate (pull down) Menin from cell lysates and then use a Western blot to check for the presence of MLL. In this compound-treated cells, a successful experiment will show a significant reduction in the amount of MLL that is co-precipitated with Menin compared to the vehicle-treated control.[5]
Q3: What are the expected downstream effects of successful this compound target engagement?
A3: The primary downstream effect is the suppression of MLL target gene transcription. You should observe a dose-dependent decrease in the mRNA levels of key leukemogenic genes, most notably HOXA9 and MEIS1.[4] This can be reliably measured using quantitative real-time PCR (RT-qPCR). A significant reduction in the expression of these genes is a strong indicator that this compound is not only binding to Menin but also eliciting the desired biological response.[5]
Q4: Which cell lines are appropriate for studying this compound?
A4: The ideal cell lines are human leukemia cell lines that harbor MLL translocations. Commonly used and well-characterized models include MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9).[3][4] For negative controls, you can use cell lines that do not have MLL rearrangements, such as K562 or U937, where this compound is expected to have minimal effect on proliferation.[3]
Quantitative Data Summary
The following tables summarize key performance metrics for this compound and similar Menin-MLL inhibitors.
| Compound | Assay Type | Metric | Value | Cell Line |
| This compound | Menin-MLL Interaction | IC₅₀ | 21 nM | N/A (Biochemical) |
| This compound | Menin Binding | Kd | 6.5 nM | N/A (Biochemical) |
| This compound | Cell Proliferation | GI₅₀ | 83 nM | MLL-rearranged cells |
| M-89 | Menin Binding | Kd | 1.4 nM | N/A (Biochemical) |
| M-89 | Cell Proliferation | IC₅₀ | ~0.4 - 1 µM | MV4;11 |
| MIV-6R | Menin-MLL Interaction | IC₅₀ | 56 nM | N/A (Biochemical) |
| MIV-6R | Menin Binding | Kd | 85 nM | N/A (Biochemical) |
Table 1: Potency of selected Menin-MLL inhibitors across various assays.[2][3][5]
| Compound | Cell Line | Concentration | Time | Gene | Result |
| This compound | MLL-AF9 Cells | ~100 nM | N/A | Hoxa9 | ~50% expression reduction |
| This compound | MLL-AF9 Cells | ~100 nM | N/A | Meis1 | >50% expression reduction |
| M-89 | MV4;11 Cells | N/A | N/A | Hoxa9 / MEIS1 | Dose-dependent reduction |
| MIV-6/3R | MLL-AF9 Cells | N/A | 6 days | Hoxa9 / Meis1 | Dose-dependent reduction |
Table 2: Documented effects of Menin-MLL inhibitors on downstream gene expression.[2][5]
Visual Guides and Workflows
Signaling Pathway Disruption by this compound
Caption: Mechanism of this compound in disrupting the oncogenic Menin-MLL interaction.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No/Weak MLL signal in the Menin pull-down (even in control) | Lysis buffer is too harsh: High detergent concentrations can disrupt the native Menin-MLL interaction.[6] | Use a gentler lysis buffer with non-ionic detergents (e.g., NP-40) instead of harsh ones like SDS. Start with a recommended Co-IP buffer and optimize if needed.[7] |
| Low protein expression: The "prey" protein (MLL) may be at low levels in the lysate. | Confirm MLL expression in your input lysate via Western Blot. If levels are low, you may need to increase the amount of starting cell lysate.[8] | |
| Poor antibody: The antibody for the "bait" protein (Menin) may not be suitable for IP. | Use an IP-validated antibody. If possible, choose a polyclonal antibody as they often bind multiple epitopes, leading to more stable immune complexes.[9] | |
| High background / Non-specific bands | Insufficient washing: Non-specific proteins are not being adequately washed away. | Increase the number of wash steps (from 3 to 5). You can also slightly increase the stringency of the wash buffer by adding a low concentration of non-ionic detergent.[8] |
| Too much antibody: Excess antibody can bind non-specifically to the beads or other proteins. | Perform an antibody titration to find the optimal concentration that pulls down the target effectively without increasing background.[8] | |
| Non-specific binding to beads: Proteins in the lysate are binding directly to the Protein A/G beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody. Discard these beads and proceed with the IP.[6][10] | |
| Menin (Bait) is not detected in the pull-down | Inefficient IP: The Menin antibody is not binding the protein or the beads effectively. | Verify that your antibody can detect the native protein. Ensure the Protein A/G beads are compatible with your antibody's isotype. Check the antibody datasheet.[7] |
| Protein degradation: Proteases in the lysate are degrading the target protein. | Always add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.[8] |
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No clear melting curve / High variability between replicates | Inconsistent cell number: Variation in cell density across wells or tubes leads to different amounts of total protein.[11] | Ensure you have a homogenous single-cell suspension before aliquoting. Be precise and consistent with pipetting. |
| Incomplete cell lysis: If lysis is incomplete, the amount of soluble protein recovered will be inconsistent. | Ensure lysis is complete. For freeze-thaw, 3-5 cycles are standard. If using lysis buffer, ensure sufficient incubation time. | |
| Irregular heating/cooling: A non-uniform temperature challenge across samples will skew results. | Use a thermal cycler with a heated lid for precise temperature control. Ensure a controlled cooling step back to room temperature before lysis.[12] | |
| No thermal shift observed with this compound | Compound concentration is too low: The concentration of this compound may be insufficient to saturate Menin binding. | Test a wider range of concentrations, including higher doses (e.g., up to 10 µM), to ensure you are achieving saturation. |
| Incubation time is too short: The compound may not have had enough time to permeate the cells and bind to the target. | Increase the pre-incubation time with this compound (e.g., from 1 hour to 2-4 hours) before the heat challenge.[12] | |
| Large, intrinsically stable target: Some proteins have very high intrinsic thermal stability, making it difficult to observe a ligand-induced shift.[13] | While Menin is generally amenable to CETSA, this can be a factor. Ensure your temperature range is appropriate to capture the full melting curve of the unbound protein first. | |
| Unexpected destabilization (shift to the left) | Compound mechanism: The compound might be interfering with a stabilizing protein-protein interaction or competing with a natural substrate that stabilizes the protein.[13] | This is a valid, albeit less common, result. It still indicates target engagement and can provide mechanistic insights. |
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Menin-MLL Disruption
Objective: To determine if this compound disrupts the interaction between Menin and MLL-fusion proteins in cells.
Materials:
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
This compound and DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors.[10]
-
Anti-Menin antibody (IP-grade)
-
Anti-MLL antibody (Western Blot grade, specific to the N-terminus)
-
Protein A/G magnetic beads
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
Procedure:
-
Cell Treatment: Culture MV4;11 cells and treat with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with gentle agitation.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube. This is your whole-cell lysate.
-
Pre-Clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to ~1 mg of lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant. This step reduces non-specific binding.[10]
-
Immunoprecipitation: Add 2-4 µg of the anti-Menin antibody to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.
-
Capture Immune Complex: Add 40 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
Elution: Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Western Blot Analysis: Pellet the beads and load the supernatant (your eluate) onto an SDS-PAGE gel. Also, load a small amount (20-30 µg) of the starting whole-cell lysate as an "input" control.
-
Detection: After transfer to a PVDF membrane, probe with primary antibodies against MLL and Menin. A successful experiment will show Menin in all IP lanes, but MLL will be strongly reduced or absent in the this compound-treated lane compared to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
Objective: To confirm the direct binding of this compound to Menin in intact cells.
Materials:
-
MLL-rearranged leukemia cells (e.g., MOLM-13)
-
This compound and DMSO
-
PBS supplemented with fresh protease inhibitors
-
Thermal cycler
-
Anti-Menin antibody (Western Blot grade)
-
Western Blot reagents
Procedure:
-
Cell Treatment: Harvest cells and resuspend in culture medium to a density of ~2 x 10⁶ cells/mL. Prepare aliquots and treat with this compound (e.g., 1 µM) or DMSO.
-
Compound Incubation: Incubate cells for 1 hour at 37°C to allow for compound uptake.[2]
-
Heat Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes. Place the tubes in a thermal cycler. Heat the samples for 3 minutes across a range of temperatures (e.g., 46°C to 64°C in 3°C increments). Include an unheated control at 37°C. Immediately cool the samples to 4°C.[1]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Western Blot Analysis: Prepare samples with Laemmli buffer and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-Menin antibody.
-
Data Analysis: Quantify the band intensity for Menin at each temperature point for both DMSO and this compound treated samples. Plot the percentage of soluble Menin (relative to the 37°C control) against temperature. A stabilizing effect from this compound will be visible as a rightward shift in the melting curve compared to the DMSO control.
Protocol 3: RT-qPCR for Downstream Gene Expression
Objective: To quantify the change in HOXA9 and MEIS1 mRNA levels following this compound treatment.
Materials:
-
MLL-rearranged leukemia cells
-
This compound and DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound and a DMSO control for a specified time (e.g., 24, 48, or 72 hours).[14]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA purity and integrity (e.g., using a NanoDrop spectrophotometer).[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up triplicate reactions for each target gene (HOXA9, MEIS1) and the housekeeping gene. Each reaction should contain SYBR Green master mix, forward and reverse primers, and diluted cDNA.[14]
-
Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). Include a melt curve analysis at the end to ensure product specificity.[16]
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression. The expression of target genes should be normalized to the housekeeping gene, and the this compound treated samples should be compared to the DMSO-treated control. A successful experiment will show a dose-dependent decrease in the relative expression of HOXA9 and MEIS1.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc | Haematologica [haematologica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. bioradiations.com [bioradiations.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. oaepublish.com [oaepublish.com]
MI-538 Technical Support Center: Minimizing In Vivo Toxicity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity when using the menin-MLL inhibitor MI-538 in animal studies. The following information is structured to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to potential toxicity?
A1: this compound is a potent small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of oncogenes like HOXA9 and MEIS1.[2][3] By binding to menin, this compound blocks the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of these target genes, inducing differentiation, and inhibiting the proliferation of MLL-rearranged leukemia cells.[2][4] The high selectivity of this compound for MLL-rearranged cells suggests a wide therapeutic window.[2] Preclinical studies report that this compound and similar menin-MLL inhibitors are generally well-tolerated in mice, with minimal impact on normal hematopoiesis and no significant body weight loss or organ damage observed at therapeutic doses.[5][6][7]
Q2: What are the early clinical signs of toxicity I should monitor for in my animal studies?
A2: While this compound is reported to be well-tolerated, it is crucial to monitor animals closely for any signs of adverse effects. Mild clinical signs can be early predictors of organ toxicity.[8] Daily monitoring should include:
-
General Appearance: Piloerection (ruffled fur), hunched posture, and lethargy or decreased motor activity.[8]
-
Body Weight: A body weight loss exceeding 5% can be a strong predictor of pathological findings.[8] Treatment should be paused or the dose reduced if an individual mouse loses more than 15% of its initial body weight.
-
Behavioral Changes: Observe for changes in activity levels, social interaction, and grooming habits.
-
Gastrointestinal Issues: Monitor for signs of diarrhea or dehydration.
Q3: My compound is precipitating out of solution during formulation. How can I improve solubility and avoid this?
A3: this compound, like many small molecule inhibitors, has poor aqueous solubility. Proper formulation is critical to ensure accurate dosing and bioavailability while minimizing local irritation or toxicity from precipitated compound. Here are some strategies:
-
Use of Co-solvents: A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle containing solubilizing agents.
-
Recommended Vehicles: For intraperitoneal (IP) injection, a vehicle consisting of 25% DMSO, 25% PEG400, and 50% PBS has been used for similar menin-MLL inhibitors.[1] Another option for IP or oral administration involves suspending a 10% DMSO stock solution in a 90% solution of 20% SBE-β-CD in saline.[1]
-
Preparation: Always prepare the working solution fresh on the day of use.[2] Ensure the solution is homogenous and visually inspect for any precipitate before administration. Gentle warming or sonication can sometimes help, but should be used with caution to avoid compound degradation.
Q4: I'm observing unexpected toxicity at a dose I predicted would be safe. What are the potential causes and troubleshooting steps?
A4: Unexpected toxicity can arise from several factors:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.
-
Formulation Issues: Compound precipitation can lead to inconsistent dosing and localized toxicity. Re-evaluate your formulation and preparation method to ensure complete solubilization.
-
Off-Target Effects: While this compound is highly selective, off-target activity is a possibility. If toxicity persists, consider profiling the compound against a broader panel of kinases or other targets.
-
Animal Model Sensitivity: Toxicity can vary based on the mouse strain, age, and overall health status. Ensure your animals are healthy and consider potential strain-specific differences in drug metabolism.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant body weight loss (>15%) or severe clinical signs of distress. | Dose is too high (exceeds Maximum Tolerated Dose - MTD). | Immediately pause dosing. Provide supportive care (e.g., hydration, nutritional support). Consider reducing the dose or frequency of administration for future cohorts. Euthanize animals that reach pre-defined humane endpoints. |
| Lack of anti-tumor efficacy in vivo despite potent in vitro activity. | 1. Poor bioavailability. 2. Suboptimal dosing regimen. 3. Insufficient target engagement. | 1. Optimize the formulation and consider a different route of administration (e.g., oral gavage vs. IP injection). Conduct a pilot pharmacokinetic (PK) study to measure drug exposure. 2. Perform a dose-escalation study to determine the optimal effective dose. 3. Conduct a pharmacodynamic (PD) study. Collect tumor tissue post-dosing and measure the expression of target genes like MEIS1 to confirm target engagement.[9] |
| Irritation or inflammation at the injection site (for IP administration). | 1. Formulation is too acidic/basic. 2. Compound precipitation. 3. High concentration of co-solvents. | 1. Check the pH of your formulation and adjust to be near physiological pH (~7.4). 2. Improve the solubility of the compound using the strategies mentioned in the FAQs. 3. Reduce the percentage of organic solvents like DMSO in the final formulation. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo dosing information for this compound and related compounds.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | Target/Assay | IC50 / GI50 / Kd | Cell Line(s) | Reference |
| This compound | Menin-MLL Interaction (IC50) | 21 nM | - | [2] |
| This compound | Cell Proliferation (GI50) | 83 nM | MLL-rearranged leukemia cells | [2] |
| This compound | Menin Binding Affinity (Kd) | 6.5 nM | - | [2] |
| MI-503 | Cell Proliferation (IC50) | 15 nM | MLL-rearranged leukemia cells | [9] |
| MI-463 | Cell Proliferation (GI50) | 0.23 µM | MLL-AF9 transformed cells | [1] |
Table 2: Example In Vivo Dosing Regimens for Menin-MLL Inhibitors
| Compound | Dose | Route | Schedule | Animal Model | Key Outcome / Toxicity Note | Reference |
| This compound | 45 mg/kg | IP | Once daily for 2 weeks | MV4;11 Xenograft (Mice) | ~80% reduction in tumor volume; <10% reduction in body weight. | [2] |
| MI-503 | 60 mg/kg | IP | Once daily | MV4;11 Xenograft (Mice) | ~8-fold decrease in tumor volume; well-tolerated. | [7] |
| MI-463 | 35 mg/kg | IP | Once daily | MV4;11 Xenograft (Mice) | ~3-fold decrease in tumor volume; well-tolerated. | [7] |
| D0060-319 | 25-100 mg/kg | - | Twice daily for 21 days | MV4-11 & MOLM-13 Xenograft (Mice) | Significant tumor growth inhibition; no body weight loss observed. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is a representative example based on methods used for similar poorly soluble small molecules. Researchers should perform their own optimization.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20-40 mg/mL). Gentle warming or vortexing may be required. Ensure the compound is fully dissolved.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle. A common vehicle for similar compounds is composed of 25% PEG400 and 50% sterile PBS (pH 7.4).[1]
-
Prepare Dosing Solution: On the day of injection, calculate the required volume of the this compound stock solution. Slowly add the stock solution to the vehicle to achieve the final desired concentration and a final DMSO concentration of ≤25%. For example, to achieve a 25% DMSO concentration, 1 part of the DMSO stock is added to 3 parts of the PEG400/PBS vehicle.
-
Final Formulation: Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution. Visually inspect for any precipitation before drawing into a syringe.
-
Administration: Administer the solution via IP injection at the desired dose (e.g., 45 mg/kg). The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
Protocol 2: In Vivo Toxicity Monitoring
-
Baseline Measurements: Before the first dose, record the body weight and perform a clinical assessment of each animal.
-
Daily Observations:
-
Record the body weight of each animal daily.
-
Perform a visual inspection for clinical signs of toxicity (see FAQ 2). A scoring system can be implemented to quantify observations.
-
-
Weekly Monitoring:
-
Measure tumor volume (if applicable) 2-3 times per week.
-
Consider performing interim blood draws (e.g., from a tail vein) for complete blood count (CBC) analysis if hematologic toxicity is suspected.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, spleen, kidney, bone marrow) for histopathological examination.[10] This is critical to identify any sub-clinical organ toxicity.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
MI-538 Technical Support Center: Minimizing In Vivo Toxicity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity when using the menin-MLL inhibitor MI-538 in animal studies. The following information is structured to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to potential toxicity?
A1: this compound is a potent small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of oncogenes like HOXA9 and MEIS1.[2][3] By binding to menin, this compound blocks the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of these target genes, inducing differentiation, and inhibiting the proliferation of MLL-rearranged leukemia cells.[2][4] The high selectivity of this compound for MLL-rearranged cells suggests a wide therapeutic window.[2] Preclinical studies report that this compound and similar menin-MLL inhibitors are generally well-tolerated in mice, with minimal impact on normal hematopoiesis and no significant body weight loss or organ damage observed at therapeutic doses.[5][6][7]
Q2: What are the early clinical signs of toxicity I should monitor for in my animal studies?
A2: While this compound is reported to be well-tolerated, it is crucial to monitor animals closely for any signs of adverse effects. Mild clinical signs can be early predictors of organ toxicity.[8] Daily monitoring should include:
-
General Appearance: Piloerection (ruffled fur), hunched posture, and lethargy or decreased motor activity.[8]
-
Body Weight: A body weight loss exceeding 5% can be a strong predictor of pathological findings.[8] Treatment should be paused or the dose reduced if an individual mouse loses more than 15% of its initial body weight.
-
Behavioral Changes: Observe for changes in activity levels, social interaction, and grooming habits.
-
Gastrointestinal Issues: Monitor for signs of diarrhea or dehydration.
Q3: My compound is precipitating out of solution during formulation. How can I improve solubility and avoid this?
A3: this compound, like many small molecule inhibitors, has poor aqueous solubility. Proper formulation is critical to ensure accurate dosing and bioavailability while minimizing local irritation or toxicity from precipitated compound. Here are some strategies:
-
Use of Co-solvents: A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle containing solubilizing agents.
-
Recommended Vehicles: For intraperitoneal (IP) injection, a vehicle consisting of 25% DMSO, 25% PEG400, and 50% PBS has been used for similar menin-MLL inhibitors.[1] Another option for IP or oral administration involves suspending a 10% DMSO stock solution in a 90% solution of 20% SBE-β-CD in saline.[1]
-
Preparation: Always prepare the working solution fresh on the day of use.[2] Ensure the solution is homogenous and visually inspect for any precipitate before administration. Gentle warming or sonication can sometimes help, but should be used with caution to avoid compound degradation.
Q4: I'm observing unexpected toxicity at a dose I predicted would be safe. What are the potential causes and troubleshooting steps?
A4: Unexpected toxicity can arise from several factors:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.
-
Formulation Issues: Compound precipitation can lead to inconsistent dosing and localized toxicity. Re-evaluate your formulation and preparation method to ensure complete solubilization.
-
Off-Target Effects: While this compound is highly selective, off-target activity is a possibility. If toxicity persists, consider profiling the compound against a broader panel of kinases or other targets.
-
Animal Model Sensitivity: Toxicity can vary based on the mouse strain, age, and overall health status. Ensure your animals are healthy and consider potential strain-specific differences in drug metabolism.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant body weight loss (>15%) or severe clinical signs of distress. | Dose is too high (exceeds Maximum Tolerated Dose - MTD). | Immediately pause dosing. Provide supportive care (e.g., hydration, nutritional support). Consider reducing the dose or frequency of administration for future cohorts. Euthanize animals that reach pre-defined humane endpoints. |
| Lack of anti-tumor efficacy in vivo despite potent in vitro activity. | 1. Poor bioavailability. 2. Suboptimal dosing regimen. 3. Insufficient target engagement. | 1. Optimize the formulation and consider a different route of administration (e.g., oral gavage vs. IP injection). Conduct a pilot pharmacokinetic (PK) study to measure drug exposure. 2. Perform a dose-escalation study to determine the optimal effective dose. 3. Conduct a pharmacodynamic (PD) study. Collect tumor tissue post-dosing and measure the expression of target genes like MEIS1 to confirm target engagement.[9] |
| Irritation or inflammation at the injection site (for IP administration). | 1. Formulation is too acidic/basic. 2. Compound precipitation. 3. High concentration of co-solvents. | 1. Check the pH of your formulation and adjust to be near physiological pH (~7.4). 2. Improve the solubility of the compound using the strategies mentioned in the FAQs. 3. Reduce the percentage of organic solvents like DMSO in the final formulation. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo dosing information for this compound and related compounds.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | Target/Assay | IC50 / GI50 / Kd | Cell Line(s) | Reference |
| This compound | Menin-MLL Interaction (IC50) | 21 nM | - | [2] |
| This compound | Cell Proliferation (GI50) | 83 nM | MLL-rearranged leukemia cells | [2] |
| This compound | Menin Binding Affinity (Kd) | 6.5 nM | - | [2] |
| MI-503 | Cell Proliferation (IC50) | 15 nM | MLL-rearranged leukemia cells | [9] |
| MI-463 | Cell Proliferation (GI50) | 0.23 µM | MLL-AF9 transformed cells | [1] |
Table 2: Example In Vivo Dosing Regimens for Menin-MLL Inhibitors
| Compound | Dose | Route | Schedule | Animal Model | Key Outcome / Toxicity Note | Reference |
| This compound | 45 mg/kg | IP | Once daily for 2 weeks | MV4;11 Xenograft (Mice) | ~80% reduction in tumor volume; <10% reduction in body weight. | [2] |
| MI-503 | 60 mg/kg | IP | Once daily | MV4;11 Xenograft (Mice) | ~8-fold decrease in tumor volume; well-tolerated. | [7] |
| MI-463 | 35 mg/kg | IP | Once daily | MV4;11 Xenograft (Mice) | ~3-fold decrease in tumor volume; well-tolerated. | [7] |
| D0060-319 | 25-100 mg/kg | - | Twice daily for 21 days | MV4-11 & MOLM-13 Xenograft (Mice) | Significant tumor growth inhibition; no body weight loss observed. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is a representative example based on methods used for similar poorly soluble small molecules. Researchers should perform their own optimization.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20-40 mg/mL). Gentle warming or vortexing may be required. Ensure the compound is fully dissolved.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle. A common vehicle for similar compounds is composed of 25% PEG400 and 50% sterile PBS (pH 7.4).[1]
-
Prepare Dosing Solution: On the day of injection, calculate the required volume of the this compound stock solution. Slowly add the stock solution to the vehicle to achieve the final desired concentration and a final DMSO concentration of ≤25%. For example, to achieve a 25% DMSO concentration, 1 part of the DMSO stock is added to 3 parts of the PEG400/PBS vehicle.
-
Final Formulation: Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution. Visually inspect for any precipitation before drawing into a syringe.
-
Administration: Administer the solution via IP injection at the desired dose (e.g., 45 mg/kg). The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
Protocol 2: In Vivo Toxicity Monitoring
-
Baseline Measurements: Before the first dose, record the body weight and perform a clinical assessment of each animal.
-
Daily Observations:
-
Record the body weight of each animal daily.
-
Perform a visual inspection for clinical signs of toxicity (see FAQ 2). A scoring system can be implemented to quantify observations.
-
-
Weekly Monitoring:
-
Measure tumor volume (if applicable) 2-3 times per week.
-
Consider performing interim blood draws (e.g., from a tail vein) for complete blood count (CBC) analysis if hematologic toxicity is suspected.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, spleen, kidney, bone marrow) for histopathological examination.[10] This is critical to identify any sub-clinical organ toxicity.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes with MI-538 treatment
Welcome to the technical support center for MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the interaction between menin and MLL fusion proteins, with an IC50 of 21 nM.[1] It binds to menin with a low nanomolar affinity (Kd=6.5 nM) and disrupts the menin-MLL complex.[1] This complex is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia. By blocking this interaction, this compound is expected to downregulate the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells harboring MLL rearrangements.[1]
Q2: What are the expected and desired phenotypes when treating sensitive cells with this compound?
A2: The expected on-target effects of this compound in MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) include:
-
Inhibition of cell proliferation: this compound inhibits the proliferation of MLL leukemia cells with a GI50 of 83 nM.[1]
-
Downregulation of MLL target genes: Treatment with this compound leads to a strong downregulation in the expression of Hoxa9 and Meis1 genes.[1]
-
Induction of apoptosis: Inhibition of the menin-MLL interaction is expected to trigger programmed cell death.
-
Induction of cellular differentiation: A shift from a blast-like phenotype to more mature myeloid cells is anticipated, which can be monitored by an increased expression of differentiation markers like CD11b.[2]
Q3: Is this compound selective for a particular cell type?
A3: Yes, this compound demonstrates good selectivity towards cells transformed with MLL fusion proteins. It shows no effect on the growth of control cell lines that do not harbor MLL translocations, such as HL-60 and HM-2, at concentrations up to 6 μM.[1]
Q4: How should I store and handle this compound?
A4: For long-term storage, the stock solution of this compound should be kept at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Unexpected Phenotypes
While this compound is a selective inhibitor, unexpected phenotypes can arise during your experiments. This guide provides a framework for troubleshooting these potential issues.
Table 1: Troubleshooting Guide for Unexpected Phenotypes with this compound Treatment
| Unexpected Phenotype | Potential Cause | Recommended Action |
| Lower than expected potency (high GI50/IC50 values) | 1. Incorrect inhibitor concentration: Errors in stock solution preparation or serial dilutions. 2. Cell line is not dependent on the Menin-MLL interaction: The chosen cell line may not have an MLL rearrangement or other sensitizing mutation. 3. Development of resistance: Prolonged treatment can lead to the selection of resistant clones. 4. Compound instability: Improper storage or handling of this compound. | 1. Verify concentration: Confirm the concentration of your stock solution and perform fresh serial dilutions. 2. Confirm cell line genetics: Verify the genetic background of your cell line (e.g., presence of MLL rearrangement). 3. Test for resistance: If resistance is suspected, sequence the MEN1 gene to check for mutations that may prevent inhibitor binding. 4. Ensure proper handling: Follow recommended storage and handling procedures.[1] |
| High levels of cytotoxicity in control (non-MLL rearranged) cell lines | 1. Off-target effects at high concentrations: this compound may have off-target activities at concentrations significantly higher than the GI50 for sensitive cells. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentrations used. | 1. Perform a dose-response curve: Determine the GI50 in both sensitive and control cell lines to establish a therapeutic window. 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle used to dissolve this compound. |
| Unexpected changes in cell morphology or stress response | 1. Induction of cellular stress pathways: Inhibition of a critical protein-protein interaction can trigger cellular stress responses independent of apoptosis. 2. Effects on the cell cycle: The inhibitor may be causing cell cycle arrest at a different phase than expected. | 1. Assess stress markers: Use techniques like Western blotting to probe for markers of cellular stress (e.g., phosphorylation of eIF2α, activation of JNK or p38 pathways). 2. Perform cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. |
| Lack of in vivo efficacy despite in vitro potency | 1. Suboptimal pharmacokinetics/pharmacodynamics (PK/PD): The dosing regimen may not be achieving sufficient tumor exposure. 2. In vivo instability of the compound: this compound may be metabolized or cleared too rapidly in the animal model. 3. Acquired resistance in vivo: Similar to in vitro, resistance can develop during in vivo treatment. | 1. Optimize dosing: If possible, perform PK studies to determine the optimal dosing schedule and route of administration. 2. Confirm target engagement in vivo: Analyze tumor samples from treated animals for downregulation of Hoxa9 and Meis1 expression to confirm the compound is reaching its target. 3. Analyze resistant tumors: If tumors initially respond and then regrow, analyze the resistant tumors for mechanisms of resistance, such as MEN1 mutations.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the GI50 of this compound in a 96-well format.
Materials:
-
MLL-rearranged and non-rearranged cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is for measuring the change in expression of this compound target genes.
Materials:
-
Treated and control cell pellets
-
RNA extraction kit (e.g., TRIzol-based)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol of your chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol on a real-time PCR system.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control samples.[3]
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound effects in vitro.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected data.
References
unexpected phenotypes with MI-538 treatment
Welcome to the technical support center for MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the interaction between menin and MLL fusion proteins, with an IC50 of 21 nM.[1] It binds to menin with a low nanomolar affinity (Kd=6.5 nM) and disrupts the menin-MLL complex.[1] This complex is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia. By blocking this interaction, this compound is expected to downregulate the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells harboring MLL rearrangements.[1]
Q2: What are the expected and desired phenotypes when treating sensitive cells with this compound?
A2: The expected on-target effects of this compound in MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) include:
-
Inhibition of cell proliferation: this compound inhibits the proliferation of MLL leukemia cells with a GI50 of 83 nM.[1]
-
Downregulation of MLL target genes: Treatment with this compound leads to a strong downregulation in the expression of Hoxa9 and Meis1 genes.[1]
-
Induction of apoptosis: Inhibition of the menin-MLL interaction is expected to trigger programmed cell death.
-
Induction of cellular differentiation: A shift from a blast-like phenotype to more mature myeloid cells is anticipated, which can be monitored by an increased expression of differentiation markers like CD11b.[2]
Q3: Is this compound selective for a particular cell type?
A3: Yes, this compound demonstrates good selectivity towards cells transformed with MLL fusion proteins. It shows no effect on the growth of control cell lines that do not harbor MLL translocations, such as HL-60 and HM-2, at concentrations up to 6 μM.[1]
Q4: How should I store and handle this compound?
A4: For long-term storage, the stock solution of this compound should be kept at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Unexpected Phenotypes
While this compound is a selective inhibitor, unexpected phenotypes can arise during your experiments. This guide provides a framework for troubleshooting these potential issues.
Table 1: Troubleshooting Guide for Unexpected Phenotypes with this compound Treatment
| Unexpected Phenotype | Potential Cause | Recommended Action |
| Lower than expected potency (high GI50/IC50 values) | 1. Incorrect inhibitor concentration: Errors in stock solution preparation or serial dilutions. 2. Cell line is not dependent on the Menin-MLL interaction: The chosen cell line may not have an MLL rearrangement or other sensitizing mutation. 3. Development of resistance: Prolonged treatment can lead to the selection of resistant clones. 4. Compound instability: Improper storage or handling of this compound. | 1. Verify concentration: Confirm the concentration of your stock solution and perform fresh serial dilutions. 2. Confirm cell line genetics: Verify the genetic background of your cell line (e.g., presence of MLL rearrangement). 3. Test for resistance: If resistance is suspected, sequence the MEN1 gene to check for mutations that may prevent inhibitor binding. 4. Ensure proper handling: Follow recommended storage and handling procedures.[1] |
| High levels of cytotoxicity in control (non-MLL rearranged) cell lines | 1. Off-target effects at high concentrations: this compound may have off-target activities at concentrations significantly higher than the GI50 for sensitive cells. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentrations used. | 1. Perform a dose-response curve: Determine the GI50 in both sensitive and control cell lines to establish a therapeutic window. 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle used to dissolve this compound. |
| Unexpected changes in cell morphology or stress response | 1. Induction of cellular stress pathways: Inhibition of a critical protein-protein interaction can trigger cellular stress responses independent of apoptosis. 2. Effects on the cell cycle: The inhibitor may be causing cell cycle arrest at a different phase than expected. | 1. Assess stress markers: Use techniques like Western blotting to probe for markers of cellular stress (e.g., phosphorylation of eIF2α, activation of JNK or p38 pathways). 2. Perform cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. |
| Lack of in vivo efficacy despite in vitro potency | 1. Suboptimal pharmacokinetics/pharmacodynamics (PK/PD): The dosing regimen may not be achieving sufficient tumor exposure. 2. In vivo instability of the compound: this compound may be metabolized or cleared too rapidly in the animal model. 3. Acquired resistance in vivo: Similar to in vitro, resistance can develop during in vivo treatment. | 1. Optimize dosing: If possible, perform PK studies to determine the optimal dosing schedule and route of administration. 2. Confirm target engagement in vivo: Analyze tumor samples from treated animals for downregulation of Hoxa9 and Meis1 expression to confirm the compound is reaching its target. 3. Analyze resistant tumors: If tumors initially respond and then regrow, analyze the resistant tumors for mechanisms of resistance, such as MEN1 mutations.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the GI50 of this compound in a 96-well format.
Materials:
-
MLL-rearranged and non-rearranged cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is for measuring the change in expression of this compound target genes.
Materials:
-
Treated and control cell pellets
-
RNA extraction kit (e.g., TRIzol-based)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol of your chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol on a real-time PCR system.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control samples.[3]
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound effects in vitro.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected data.
References
Validation & Comparative
A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-538 vs. MI-503 in MLL-Rearranged Leukemia
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for Mixed Lineage Leukemia (MLL)-rearranged leukemias, a clear understanding of the preclinical performance of novel inhibitors is paramount. This guide provides a comprehensive comparison of two prominent menin-MLL interaction inhibitors, MI-538 and MI-503, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by experimental data.
Chromosomal translocations of the MLL gene are hallmarks of an aggressive subset of acute leukemias in both pediatric and adult populations, often associated with a poor prognosis.[1][2] The resulting MLL fusion proteins are dependent on an interaction with the protein menin to drive their leukemogenic program.[1][2][3] This critical dependency has paved the way for the development of small molecule inhibitors that disrupt the menin-MLL interaction, representing a promising therapeutic strategy.[1][4][5] Among these, this compound and MI-503 have emerged as potent and selective preclinical candidates.
Mechanism of Action: Disrupting a Key Leukemogenic Interaction
Both this compound and MI-503 are small molecule inhibitors designed to directly bind to menin at the MLL interaction site, thereby blocking the protein-protein interaction essential for the oncogenic activity of MLL fusion proteins.[1][4][6] By competitively inhibiting this interaction, these compounds prevent the recruitment of the MLL fusion complex to target genes, leading to the downregulation of key downstream effectors such as HOXA9 and MEIS1.[1][4][6][7] This, in turn, suppresses leukemic cell proliferation, induces differentiation, and ultimately leads to apoptosis.[1][8]
In Vitro and In Vivo Efficacy: A Comparative Overview
Both this compound and MI-503 have demonstrated potent and selective activity against MLL-rearranged leukemia cells in preclinical studies. The following tables summarize the key quantitative data for each compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | MI-503 | Reference |
| Menin-MLL Interaction IC50 | 21 nM | 14.7 nM | [4][6][7][8] |
| Menin Binding Affinity (Kd) | 6.5 nM | Low nanomolar | [7] |
| Cellular Proliferation GI50 (MV4;11 cells) | 83 nM | 250 - 570 nM range | [1][7][8] |
| Cellular Proliferation GI50 (MLL-AF9 murine BMCs) | Not explicitly stated | 0.22 µM (220 nM) | [1][8][9] |
| Selectivity | No effect on non-MLL cell lines (HL-60, HM-2) up to 6 µM | Minimal effect on non-MLL cell lines | [1][7][8] |
Table 2: In Vivo Efficacy in Mouse Xenograft Models (MV4;11 cells)
| Parameter | This compound | MI-503 | Reference |
| Tumor Growth Inhibition | ~80% reduction in tumor volume | >80% reduction in tumor volume; complete regression in 2/6 mice | [1][7][9] |
| Survival Benefit | Significantly inhibited leukemia progression | Increased median survival time by 45% in a separate aggressive model | [2][4] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | MI-503 | Reference |
| Oral Bioavailability | ~50% | ~75% | [7][8][9] |
| Half-life (in mice) | ~1.6 hours | Not explicitly stated | [7] |
| Toxicity | No substantial signs of toxicity; <10% body weight reduction | No toxicity in mice after 38 days of treatment; no morphological changes in liver and kidney | [2][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and MI-503.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds disrupting the menin-MLL interaction.
Protocol:
-
Purified recombinant menin protein is incubated with serial dilutions of the test compound (this compound or MI-503) in an appropriate buffer.
-
A fluorescein-labeled peptide derived from MLL (e.g., MLL4-15 or MLL4-43) is added to the mixture.[10]
-
The reaction is allowed to incubate at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. A high polarization value indicates that the fluorescent peptide is bound to the large menin protein. A low value indicates displacement of the peptide by the inhibitor.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
Cell Proliferation Assay (GI50)
This assay determines the concentration of a compound that causes a 50% inhibition of cell growth.
Protocol:
-
Human MLL leukemia cell lines (e.g., MV4;11, MOLM13) or murine bone marrow cells transformed with an MLL fusion oncogene (e.g., MLL-AF9) are seeded in 96-well plates.[1][8][11]
-
Cells are treated with a range of concentrations of this compound or MI-503.
-
The cells are incubated for a specified period, typically 7-10 days, as the effects of these inhibitors are time-dependent.[1][8][9]
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or by cell counting.
-
The GI50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or intravenously injected with human MLL leukemia cells (e.g., MV4;11).[1]
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound or MI-503 via an appropriate route (e.g., intraperitoneal or oral). The control group receives a vehicle.[1][9]
-
Tumor volume is measured regularly with calipers. For systemic leukemia models, disease progression is monitored by bioluminescence imaging or analysis of peripheral blood.[1][12]
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis. Animal body weight and general health are monitored for signs of toxicity.[7]
Conclusion
Both this compound and MI-503 are highly potent inhibitors of the menin-MLL interaction with promising preclinical activity against MLL-rearranged leukemia. MI-503 demonstrates slightly better potency in biochemical assays and higher oral bioavailability.[6][8][9] Conversely, this compound exhibits superior potency in cellular proliferation assays.[7] Both compounds show excellent in vivo efficacy, significantly inhibiting tumor growth and extending survival in mouse models, with a favorable safety profile.[1][2][7]
The choice between these two compounds for further development may depend on a variety of factors, including more extensive toxicological profiling and optimization of dosing regimens. The data presented here provides a solid foundation for researchers to understand the comparative preclinical profiles of this compound and MI-503 as they advance the development of targeted therapies for this challenging disease.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. mskcc.org [mskcc.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-538 vs. MI-503 in MLL-Rearranged Leukemia
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for Mixed Lineage Leukemia (MLL)-rearranged leukemias, a clear understanding of the preclinical performance of novel inhibitors is paramount. This guide provides a comprehensive comparison of two prominent menin-MLL interaction inhibitors, MI-538 and MI-503, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by experimental data.
Chromosomal translocations of the MLL gene are hallmarks of an aggressive subset of acute leukemias in both pediatric and adult populations, often associated with a poor prognosis.[1][2] The resulting MLL fusion proteins are dependent on an interaction with the protein menin to drive their leukemogenic program.[1][2][3] This critical dependency has paved the way for the development of small molecule inhibitors that disrupt the menin-MLL interaction, representing a promising therapeutic strategy.[1][4][5] Among these, this compound and MI-503 have emerged as potent and selective preclinical candidates.
Mechanism of Action: Disrupting a Key Leukemogenic Interaction
Both this compound and MI-503 are small molecule inhibitors designed to directly bind to menin at the MLL interaction site, thereby blocking the protein-protein interaction essential for the oncogenic activity of MLL fusion proteins.[1][4][6] By competitively inhibiting this interaction, these compounds prevent the recruitment of the MLL fusion complex to target genes, leading to the downregulation of key downstream effectors such as HOXA9 and MEIS1.[1][4][6][7] This, in turn, suppresses leukemic cell proliferation, induces differentiation, and ultimately leads to apoptosis.[1][8]
In Vitro and In Vivo Efficacy: A Comparative Overview
Both this compound and MI-503 have demonstrated potent and selective activity against MLL-rearranged leukemia cells in preclinical studies. The following tables summarize the key quantitative data for each compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | MI-503 | Reference |
| Menin-MLL Interaction IC50 | 21 nM | 14.7 nM | [4][6][7][8] |
| Menin Binding Affinity (Kd) | 6.5 nM | Low nanomolar | [7] |
| Cellular Proliferation GI50 (MV4;11 cells) | 83 nM | 250 - 570 nM range | [1][7][8] |
| Cellular Proliferation GI50 (MLL-AF9 murine BMCs) | Not explicitly stated | 0.22 µM (220 nM) | [1][8][9] |
| Selectivity | No effect on non-MLL cell lines (HL-60, HM-2) up to 6 µM | Minimal effect on non-MLL cell lines | [1][7][8] |
Table 2: In Vivo Efficacy in Mouse Xenograft Models (MV4;11 cells)
| Parameter | This compound | MI-503 | Reference |
| Tumor Growth Inhibition | ~80% reduction in tumor volume | >80% reduction in tumor volume; complete regression in 2/6 mice | [1][7][9] |
| Survival Benefit | Significantly inhibited leukemia progression | Increased median survival time by 45% in a separate aggressive model | [2][4] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | MI-503 | Reference |
| Oral Bioavailability | ~50% | ~75% | [7][8][9] |
| Half-life (in mice) | ~1.6 hours | Not explicitly stated | [7] |
| Toxicity | No substantial signs of toxicity; <10% body weight reduction | No toxicity in mice after 38 days of treatment; no morphological changes in liver and kidney | [2][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and MI-503.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds disrupting the menin-MLL interaction.
Protocol:
-
Purified recombinant menin protein is incubated with serial dilutions of the test compound (this compound or MI-503) in an appropriate buffer.
-
A fluorescein-labeled peptide derived from MLL (e.g., MLL4-15 or MLL4-43) is added to the mixture.[10]
-
The reaction is allowed to incubate at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. A high polarization value indicates that the fluorescent peptide is bound to the large menin protein. A low value indicates displacement of the peptide by the inhibitor.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
Cell Proliferation Assay (GI50)
This assay determines the concentration of a compound that causes a 50% inhibition of cell growth.
Protocol:
-
Human MLL leukemia cell lines (e.g., MV4;11, MOLM13) or murine bone marrow cells transformed with an MLL fusion oncogene (e.g., MLL-AF9) are seeded in 96-well plates.[1][8][11]
-
Cells are treated with a range of concentrations of this compound or MI-503.
-
The cells are incubated for a specified period, typically 7-10 days, as the effects of these inhibitors are time-dependent.[1][8][9]
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or by cell counting.
-
The GI50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or intravenously injected with human MLL leukemia cells (e.g., MV4;11).[1]
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound or MI-503 via an appropriate route (e.g., intraperitoneal or oral). The control group receives a vehicle.[1][9]
-
Tumor volume is measured regularly with calipers. For systemic leukemia models, disease progression is monitored by bioluminescence imaging or analysis of peripheral blood.[1][12]
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis. Animal body weight and general health are monitored for signs of toxicity.[7]
Conclusion
Both this compound and MI-503 are highly potent inhibitors of the menin-MLL interaction with promising preclinical activity against MLL-rearranged leukemia. MI-503 demonstrates slightly better potency in biochemical assays and higher oral bioavailability.[6][8][9] Conversely, this compound exhibits superior potency in cellular proliferation assays.[7] Both compounds show excellent in vivo efficacy, significantly inhibiting tumor growth and extending survival in mouse models, with a favorable safety profile.[1][2][7]
The choice between these two compounds for further development may depend on a variety of factors, including more extensive toxicological profiling and optimization of dosing regimens. The data presented here provides a solid foundation for researchers to understand the comparative preclinical profiles of this compound and MI-503 as they advance the development of targeted therapies for this challenging disease.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. mskcc.org [mskcc.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Efficacy of Menin Inhibitors: A Comparative Analysis of MI-538 and Other Emerging Compounds
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction have emerged as a promising strategy for acute leukemias harboring KMT2A (MLL1) rearrangements or NPM1 mutations. This guide provides a detailed comparison of the preclinical efficacy of MI-538 against other notable menin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and methodologies.
The menin-MLL interaction is a critical dependency for the proliferation of certain leukemia subtypes. Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which leads to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3] By disrupting this protein-protein interaction, menin inhibitors can reverse this oncogenic program, inducing differentiation and apoptosis in leukemia cells.[1]
In Vitro Efficacy: A Head-to-Head Comparison
The potency of menin inhibitors is typically assessed through various in vitro assays that measure their ability to disrupt the menin-MLL interaction, inhibit cell proliferation, and bind to the menin protein. The following table summarizes key preclinical data for this compound and other selected menin inhibitors.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | GI50 (nM) | Cell Line(s) | Reference(s) |
| This compound | Menin-MLL Interaction | 21 | 6.5 | 83 | MLL-rearranged leukemia cells | [4] |
| MI-463 | Menin-MLL Interaction | 15.3 | ~10 | 200-500 | MLL-rearranged leukemia cells | [5][6] |
| MI-503 | Menin-MLL Interaction | 14.7 | ~10 | 200-500 | MLL-rearranged leukemia cells | [5][6] |
| MI-1481 (28) | Menin-MLL1 Interaction | 3.6 | 9 | <50 | MLL leukemia cells | [5] |
| MI-2-2 | Menin-MLL Interaction | 46 | 22 | - | MLL-AF9 transformed BMCs | [2] |
| MIV-6R | Menin-MLL Interaction | 56 | 85 | 1100 | MLL-AF9 transformed BMCs | [7] |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | - | - | - | KMT2Ar or NPM1-mutant leukemia cells | [8][9][10] |
| Ziftomenib (KO-539) | Menin-KMT2A/MLL Interaction | - | - | - | NPM1-mutant AML cells | [11] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half-maximal growth inhibition. Data for Revumenib and Ziftomenib are primarily from clinical trials, with specific preclinical IC50/Kd/GI50 values not as readily available in the provided search results.
In Vivo Efficacy in Preclinical Models
The anti-leukemic activity of menin inhibitors has been evaluated in various mouse models of MLL-rearranged leukemia. These studies are crucial for assessing the therapeutic potential and tolerability of these compounds in a living organism.
This compound: Treatment with this compound in a mouse xenograft model of MV4;11 (MLL-AF4) human leukemia resulted in a significant, approximately 80%, reduction in tumor volume.[4] This was achieved without substantial signs of toxicity, as indicated by less than a 10% reduction in body weight.[4] this compound also demonstrated favorable pharmacokinetic properties, including high oral bioavailability of around 50%.[4]
MI-463 and MI-503: In a mouse model transplanted with bone marrow cells from mice with MLL-derived leukemia, treatment with MI-463 or MI-503 increased the median survival time by approximately 70% and 45%, respectively, compared to control groups.[12] Daily administration of MI-503 (60 mg/kg) in a human MLL leukemia cell xenograft model led to an eight-fold decrease in tumor volume after 35 days.[12]
MI-3454: This compound induced complete remission in mice transplanted with patient-derived cells containing MLL1 translocations.[13] In these models, treated mice showed no signs of leukemia even months after treatment cessation.[13]
Revumenib (SNDX-5613) and Ziftomenib (KO-539): Both of these clinical-stage inhibitors have demonstrated potent anti-leukemic activity in preclinical models, which has supported their advancement into human clinical trials.[9][11] Preclinical studies showed that these inhibitors cause differentiation of acute leukemia blasts, leading to leukemia cell death and prolonged survival in mouse models.[14]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the menin inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of detergent solution (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth compared to the vehicle control.
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the efficacy of a menin inhibitor in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human leukemia cells (e.g., 5 x 10^6 MV4;11 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the menin inhibitor (e.g., this compound) or vehicle control orally or via intraperitoneal injection daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition and overall survival between the treatment and control groups.
Conclusion
The preclinical data presented in this guide highlight the potent and selective anti-leukemic activity of this compound and other menin inhibitors. While direct head-to-head comparative studies are not always publicly available, the collective evidence strongly supports the therapeutic potential of targeting the menin-MLL interaction in leukemias with KMT2A rearrangements or NPM1 mutations. The continued investigation and clinical development of these compounds hold significant promise for patients with these aggressive hematological malignancies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Syndax Pharmaceuticals Announces Two Publications in Nature of Data from the Phase 1 Portion of AUGMENT-101 in Acute Leukemia Patients [prnewswire.com]
- 10. ashpublications.org [ashpublications.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. animalcare.umich.edu [animalcare.umich.edu]
- 14. Menin Inhibition | Decera Clinical Education [deceraclinical.com]
Unraveling the Efficacy of Menin Inhibitors: A Comparative Analysis of MI-538 and Other Emerging Compounds
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction have emerged as a promising strategy for acute leukemias harboring KMT2A (MLL1) rearrangements or NPM1 mutations. This guide provides a detailed comparison of the preclinical efficacy of MI-538 against other notable menin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and methodologies.
The menin-MLL interaction is a critical dependency for the proliferation of certain leukemia subtypes. Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which leads to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3] By disrupting this protein-protein interaction, menin inhibitors can reverse this oncogenic program, inducing differentiation and apoptosis in leukemia cells.[1]
In Vitro Efficacy: A Head-to-Head Comparison
The potency of menin inhibitors is typically assessed through various in vitro assays that measure their ability to disrupt the menin-MLL interaction, inhibit cell proliferation, and bind to the menin protein. The following table summarizes key preclinical data for this compound and other selected menin inhibitors.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | GI50 (nM) | Cell Line(s) | Reference(s) |
| This compound | Menin-MLL Interaction | 21 | 6.5 | 83 | MLL-rearranged leukemia cells | [4] |
| MI-463 | Menin-MLL Interaction | 15.3 | ~10 | 200-500 | MLL-rearranged leukemia cells | [5][6] |
| MI-503 | Menin-MLL Interaction | 14.7 | ~10 | 200-500 | MLL-rearranged leukemia cells | [5][6] |
| MI-1481 (28) | Menin-MLL1 Interaction | 3.6 | 9 | <50 | MLL leukemia cells | [5] |
| MI-2-2 | Menin-MLL Interaction | 46 | 22 | - | MLL-AF9 transformed BMCs | [2] |
| MIV-6R | Menin-MLL Interaction | 56 | 85 | 1100 | MLL-AF9 transformed BMCs | [7] |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | - | - | - | KMT2Ar or NPM1-mutant leukemia cells | [8][9][10] |
| Ziftomenib (KO-539) | Menin-KMT2A/MLL Interaction | - | - | - | NPM1-mutant AML cells | [11] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half-maximal growth inhibition. Data for Revumenib and Ziftomenib are primarily from clinical trials, with specific preclinical IC50/Kd/GI50 values not as readily available in the provided search results.
In Vivo Efficacy in Preclinical Models
The anti-leukemic activity of menin inhibitors has been evaluated in various mouse models of MLL-rearranged leukemia. These studies are crucial for assessing the therapeutic potential and tolerability of these compounds in a living organism.
This compound: Treatment with this compound in a mouse xenograft model of MV4;11 (MLL-AF4) human leukemia resulted in a significant, approximately 80%, reduction in tumor volume.[4] This was achieved without substantial signs of toxicity, as indicated by less than a 10% reduction in body weight.[4] this compound also demonstrated favorable pharmacokinetic properties, including high oral bioavailability of around 50%.[4]
MI-463 and MI-503: In a mouse model transplanted with bone marrow cells from mice with MLL-derived leukemia, treatment with MI-463 or MI-503 increased the median survival time by approximately 70% and 45%, respectively, compared to control groups.[12] Daily administration of MI-503 (60 mg/kg) in a human MLL leukemia cell xenograft model led to an eight-fold decrease in tumor volume after 35 days.[12]
MI-3454: This compound induced complete remission in mice transplanted with patient-derived cells containing MLL1 translocations.[13] In these models, treated mice showed no signs of leukemia even months after treatment cessation.[13]
Revumenib (SNDX-5613) and Ziftomenib (KO-539): Both of these clinical-stage inhibitors have demonstrated potent anti-leukemic activity in preclinical models, which has supported their advancement into human clinical trials.[9][11] Preclinical studies showed that these inhibitors cause differentiation of acute leukemia blasts, leading to leukemia cell death and prolonged survival in mouse models.[14]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the menin inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of detergent solution (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth compared to the vehicle control.
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the efficacy of a menin inhibitor in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human leukemia cells (e.g., 5 x 10^6 MV4;11 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the menin inhibitor (e.g., this compound) or vehicle control orally or via intraperitoneal injection daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition and overall survival between the treatment and control groups.
Conclusion
The preclinical data presented in this guide highlight the potent and selective anti-leukemic activity of this compound and other menin inhibitors. While direct head-to-head comparative studies are not always publicly available, the collective evidence strongly supports the therapeutic potential of targeting the menin-MLL interaction in leukemias with KMT2A rearrangements or NPM1 mutations. The continued investigation and clinical development of these compounds hold significant promise for patients with these aggressive hematological malignancies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Syndax Pharmaceuticals Announces Two Publications in Nature of Data from the Phase 1 Portion of AUGMENT-101 in Acute Leukemia Patients [prnewswire.com]
- 10. ashpublications.org [ashpublications.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. animalcare.umich.edu [animalcare.umich.edu]
- 14. Menin Inhibition | Decera Clinical Education [deceraclinical.com]
Validating the On-Target Effects of MI-538: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-538, a potent menin-Mixed Lineage Leukemia (MLL) inhibitor, with other relevant small molecules. The information presented herein is supported by experimental data to validate its on-target effects.
This compound is a small molecule inhibitor targeting the protein-protein interaction between menin and MLL fusion proteins, a critical driver in a subset of acute leukemias. By disrupting this interaction, this compound aims to downregulate the expression of key oncogenes, such as HOXA9 and MEIS1, thereby inhibiting the proliferation of MLL-rearranged leukemia cells. This guide will delve into the quantitative performance of this compound in comparison to other menin-MLL inhibitors and provide detailed experimental protocols for the validation of its on-target effects.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable menin-MLL inhibitors.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Compound | IC50 (nM)¹ | Kd (nM)² |
| This compound | 21[1] | 6.5[1] |
| MI-463 | ~15 | ~10 |
| MI-503 | ~15 | ~10 |
| MI-1481 | 3.6 | Not Reported |
¹IC50 values were determined by a fluorescence polarization (FP) competition assay. ²Binding affinity (Kd) to menin.
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | GI50 (nM)¹ |
| This compound | MLL-AF9 | 83[1] |
| MI-463 | MLL-AF9 | 230 |
| MI-503 | MLL-AF9 | 220 |
| MI-503 | MV4;11 | 250 - 570[2] |
¹GI50 (50% growth inhibition) values were determined after 7 days of treatment.
This compound demonstrates high selectivity for MLL-rearranged leukemia cells, with no significant effect on the growth of control cell lines without MLL translocations at concentrations up to 6 μM.[1]
On-Target Effects in Preclinical Models
In vivo studies using mouse models of MLL leukemia have demonstrated the efficacy of menin-MLL inhibitors. Treatment with this compound resulted in a significant, approximately 80%, reduction in tumor volume in an MV4;11 xenograft model, with minimal toxicity as indicated by less than a 10% reduction in body weight.[1] Furthermore, this compound exhibits favorable pharmacokinetic properties, including high oral bioavailability of approximately 50% and a half-life of about 1.6 hours.[1]
Comparative in vivo studies with earlier generation compounds, MI-463 and MI-503, also showed a substantial survival benefit in a mouse model of MLL-AF9 leukemia.[2] Daily administration of MI-503 (60 mg/kg) led to an approximate 8-fold decrease in tumor volume after 35 days.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is fundamental for quantifying the inhibitory potency of compounds against the menin-MLL interaction.
-
Principle: The assay measures the disruption of the interaction between purified recombinant menin protein and a fluorescently labeled peptide derived from MLL. A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Reagents and Materials:
-
Purified, recombinant full-length human menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MBM1).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.1% BSA, 1 mM DTT.
-
384-well black, non-binding surface microplates.
-
Microplate reader capable of fluorescence polarization measurements.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the menin protein and the fluorescently labeled MLL peptide to the wells of the microplate.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using the microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Growth Inhibition (GI50) Assay
This cell-based assay determines the effect of the inhibitor on the proliferation of leukemia cell lines.
-
Principle: The assay measures the reduction in cell viability or proliferation after a defined period of treatment with the test compound. The MTT assay is a common method used for this purpose.
-
Reagents and Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader capable of measuring absorbance.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the test compound or DMSO as a vehicle control.
-
Incubate the plates for 7 days.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the GI50 value from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay is used to confirm the on-target effect of the inhibitor by measuring the downregulation of MLL target genes.
-
Principle: This technique quantifies the amount of a specific mRNA in a sample. A decrease in the mRNA levels of HOXA9 and MEIS1 in MLL-rearranged cells treated with the inhibitor confirms its mechanism of action.
-
Reagents and Materials:
-
Treated and untreated leukemia cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix.
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat MLL-rearranged leukemia cells with the test compound or DMSO for a specified time (e.g., 48-72 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Caption: Workflow for the cellular growth inhibition assay.
References
Validating the On-Target Effects of MI-538: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-538, a potent menin-Mixed Lineage Leukemia (MLL) inhibitor, with other relevant small molecules. The information presented herein is supported by experimental data to validate its on-target effects.
This compound is a small molecule inhibitor targeting the protein-protein interaction between menin and MLL fusion proteins, a critical driver in a subset of acute leukemias. By disrupting this interaction, this compound aims to downregulate the expression of key oncogenes, such as HOXA9 and MEIS1, thereby inhibiting the proliferation of MLL-rearranged leukemia cells. This guide will delve into the quantitative performance of this compound in comparison to other menin-MLL inhibitors and provide detailed experimental protocols for the validation of its on-target effects.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable menin-MLL inhibitors.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Compound | IC50 (nM)¹ | Kd (nM)² |
| This compound | 21[1] | 6.5[1] |
| MI-463 | ~15 | ~10 |
| MI-503 | ~15 | ~10 |
| MI-1481 | 3.6 | Not Reported |
¹IC50 values were determined by a fluorescence polarization (FP) competition assay. ²Binding affinity (Kd) to menin.
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | GI50 (nM)¹ |
| This compound | MLL-AF9 | 83[1] |
| MI-463 | MLL-AF9 | 230 |
| MI-503 | MLL-AF9 | 220 |
| MI-503 | MV4;11 | 250 - 570[2] |
¹GI50 (50% growth inhibition) values were determined after 7 days of treatment.
This compound demonstrates high selectivity for MLL-rearranged leukemia cells, with no significant effect on the growth of control cell lines without MLL translocations at concentrations up to 6 μM.[1]
On-Target Effects in Preclinical Models
In vivo studies using mouse models of MLL leukemia have demonstrated the efficacy of menin-MLL inhibitors. Treatment with this compound resulted in a significant, approximately 80%, reduction in tumor volume in an MV4;11 xenograft model, with minimal toxicity as indicated by less than a 10% reduction in body weight.[1] Furthermore, this compound exhibits favorable pharmacokinetic properties, including high oral bioavailability of approximately 50% and a half-life of about 1.6 hours.[1]
Comparative in vivo studies with earlier generation compounds, MI-463 and MI-503, also showed a substantial survival benefit in a mouse model of MLL-AF9 leukemia.[2] Daily administration of MI-503 (60 mg/kg) led to an approximate 8-fold decrease in tumor volume after 35 days.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is fundamental for quantifying the inhibitory potency of compounds against the menin-MLL interaction.
-
Principle: The assay measures the disruption of the interaction between purified recombinant menin protein and a fluorescently labeled peptide derived from MLL. A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Reagents and Materials:
-
Purified, recombinant full-length human menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MBM1).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.1% BSA, 1 mM DTT.
-
384-well black, non-binding surface microplates.
-
Microplate reader capable of fluorescence polarization measurements.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the menin protein and the fluorescently labeled MLL peptide to the wells of the microplate.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using the microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Growth Inhibition (GI50) Assay
This cell-based assay determines the effect of the inhibitor on the proliferation of leukemia cell lines.
-
Principle: The assay measures the reduction in cell viability or proliferation after a defined period of treatment with the test compound. The MTT assay is a common method used for this purpose.
-
Reagents and Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader capable of measuring absorbance.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the test compound or DMSO as a vehicle control.
-
Incubate the plates for 7 days.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the GI50 value from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay is used to confirm the on-target effect of the inhibitor by measuring the downregulation of MLL target genes.
-
Principle: This technique quantifies the amount of a specific mRNA in a sample. A decrease in the mRNA levels of HOXA9 and MEIS1 in MLL-rearranged cells treated with the inhibitor confirms its mechanism of action.
-
Reagents and Materials:
-
Treated and untreated leukemia cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix.
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat MLL-rearranged leukemia cells with the test compound or DMSO for a specified time (e.g., 48-72 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Caption: Workflow for the cellular growth inhibition assay.
References
A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-538 versus MI-136 in Cancer Models
For Immediate Release
In the landscape of targeted cancer therapy, the interaction between Menin and Mixed Lineage Leukemia (MLL) protein has emerged as a critical dependency for the survival and proliferation of certain cancer cells, particularly in MLL-rearranged leukemias and some solid tumors. Small molecule inhibitors disrupting this protein-protein interaction (PPI) have shown significant promise. This guide provides an objective comparison of two such inhibitors, MI-538 and MI-136, summarizing their performance based on available preclinical data to assist researchers, scientists, and drug development professionals in their research endeavors.
Mechanism of Action: Targeting the Menin-MLL Axis
Both this compound and MI-136 are potent, small-molecule inhibitors that target the interaction between Menin and the MLL1 protein (and its oncogenic fusion partners).[1] This interaction is crucial for the recruitment of the MLL complex to chromatin, which leads to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3] By binding to a hydrophobic pocket on Menin, both this compound and MI-136 prevent its association with MLL, thereby inhibiting the transcription of these key downstream target genes and suppressing cancer cell growth.
Below is a diagram illustrating the targeted signaling pathway.
Biochemical and Cellular Potency: A Quantitative Comparison
This compound and MI-136 have been evaluated in various biochemical and cell-based assays to determine their potency and selectivity. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency Against Menin-MLL Interaction
| Compound | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound | Fluorescence Polarization | 21[4] | 6.5[4] |
| MI-136 | Fluorescence Polarization | 31 | 23.6 |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Metric | Value |
| This compound | MLL-Rearranged Leukemia | MV4;11 | GI50 | 83 nM[4] |
| MI-136 | Prostate Cancer | LNCaP | IC50 | 5.59 µM |
| VCaP | IC50 | 7.15 µM | ||
| 22rv1 | IC50 | 5.37 µM | ||
| Endometrial Cancer | Organoids | IC50 | 4.5 µM[5] |
The data indicates that while both compounds exhibit nanomolar potency in biochemical assays, this compound demonstrates significantly higher potency in MLL-rearranged leukemia cell lines. In contrast, MI-136 has been more extensively characterized in prostate and endometrial cancer models, where it shows activity in the micromolar range. One study noted that the activity and selectivity of this compound were significantly higher than those of MI-136.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of both inhibitors has been assessed in mouse xenograft models.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | MV4;11 Leukemia Xenograft | Not specified | ~80% reduction in tumor volume[4] |
| MI-136 | Castration-Resistant VCaP Prostate Cancer Xenograft | 40 mg/kg, i.p., 5 days/week | Significant decrease in tumor growth |
This compound shows pronounced tumor growth inhibition in a leukemia model. MI-136 has demonstrated efficacy in a castration-resistant prostate cancer model, highlighting its potential in solid tumors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is a common method to screen for inhibitors of the Menin-MLL interaction.
Protocol:
-
Reagent Preparation: A solution containing purified human Menin protein and a fluorescein-labeled peptide derived from MLL is prepared in an assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[6]
-
Compound Plating: Serial dilutions of the test compounds (this compound or MI-136) are added to the wells of a microplate.
-
Reaction: The Menin-MLL peptide complex is added to the wells containing the inhibitor.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a microplate reader. A decrease in polarization indicates disruption of the Menin-MLL interaction.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition as a function of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is used to assess the effect of the inhibitors on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MV4;11 for leukemia) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of this compound or MI-136 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The GI50 or IC50 values are determined by plotting cell viability against the inhibitor concentration.[7][8][9]
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MV4;11 or VCaP) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG).[10][11][12][13][14][15]
-
Tumor Growth: Tumors are allowed to establish to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. The inhibitor (this compound or MI-136) is administered at a specified dose and schedule (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly. For leukemia models, disease progression can be monitored by bioluminescence imaging if cells are luciferase-tagged.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as target gene expression.
Conclusion
Both this compound and MI-136 are valuable research tools for investigating the role of the Menin-MLL interaction in cancer. The available data suggests that this compound is a more potent inhibitor in the context of MLL-rearranged leukemia, exhibiting strong anti-proliferative effects at nanomolar concentrations. MI-136, while also a potent biochemical inhibitor, has shown efficacy in solid tumors like prostate and endometrial cancer at micromolar concentrations.
The choice between this compound and MI-136 will depend on the specific cancer model and research question. For studies focused on MLL-rearranged leukemias, this compound appears to be the more potent option. For investigations into the role of the Menin-MLL axis in certain solid tumors, MI-136 has a more established preclinical dataset. This guide provides a foundation for researchers to make an informed decision based on the presented quantitative data and experimental contexts.
References
- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HOXA9 Modulates Its Oncogenic Partner Meis1 To Influence Normal Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-538 versus MI-136 in Cancer Models
For Immediate Release
In the landscape of targeted cancer therapy, the interaction between Menin and Mixed Lineage Leukemia (MLL) protein has emerged as a critical dependency for the survival and proliferation of certain cancer cells, particularly in MLL-rearranged leukemias and some solid tumors. Small molecule inhibitors disrupting this protein-protein interaction (PPI) have shown significant promise. This guide provides an objective comparison of two such inhibitors, MI-538 and MI-136, summarizing their performance based on available preclinical data to assist researchers, scientists, and drug development professionals in their research endeavors.
Mechanism of Action: Targeting the Menin-MLL Axis
Both this compound and MI-136 are potent, small-molecule inhibitors that target the interaction between Menin and the MLL1 protein (and its oncogenic fusion partners).[1] This interaction is crucial for the recruitment of the MLL complex to chromatin, which leads to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3] By binding to a hydrophobic pocket on Menin, both this compound and MI-136 prevent its association with MLL, thereby inhibiting the transcription of these key downstream target genes and suppressing cancer cell growth.
Below is a diagram illustrating the targeted signaling pathway.
Biochemical and Cellular Potency: A Quantitative Comparison
This compound and MI-136 have been evaluated in various biochemical and cell-based assays to determine their potency and selectivity. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency Against Menin-MLL Interaction
| Compound | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound | Fluorescence Polarization | 21[4] | 6.5[4] |
| MI-136 | Fluorescence Polarization | 31 | 23.6 |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Metric | Value |
| This compound | MLL-Rearranged Leukemia | MV4;11 | GI50 | 83 nM[4] |
| MI-136 | Prostate Cancer | LNCaP | IC50 | 5.59 µM |
| VCaP | IC50 | 7.15 µM | ||
| 22rv1 | IC50 | 5.37 µM | ||
| Endometrial Cancer | Organoids | IC50 | 4.5 µM[5] |
The data indicates that while both compounds exhibit nanomolar potency in biochemical assays, this compound demonstrates significantly higher potency in MLL-rearranged leukemia cell lines. In contrast, MI-136 has been more extensively characterized in prostate and endometrial cancer models, where it shows activity in the micromolar range. One study noted that the activity and selectivity of this compound were significantly higher than those of MI-136.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of both inhibitors has been assessed in mouse xenograft models.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | MV4;11 Leukemia Xenograft | Not specified | ~80% reduction in tumor volume[4] |
| MI-136 | Castration-Resistant VCaP Prostate Cancer Xenograft | 40 mg/kg, i.p., 5 days/week | Significant decrease in tumor growth |
This compound shows pronounced tumor growth inhibition in a leukemia model. MI-136 has demonstrated efficacy in a castration-resistant prostate cancer model, highlighting its potential in solid tumors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is a common method to screen for inhibitors of the Menin-MLL interaction.
Protocol:
-
Reagent Preparation: A solution containing purified human Menin protein and a fluorescein-labeled peptide derived from MLL is prepared in an assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[6]
-
Compound Plating: Serial dilutions of the test compounds (this compound or MI-136) are added to the wells of a microplate.
-
Reaction: The Menin-MLL peptide complex is added to the wells containing the inhibitor.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a microplate reader. A decrease in polarization indicates disruption of the Menin-MLL interaction.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition as a function of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is used to assess the effect of the inhibitors on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MV4;11 for leukemia) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of this compound or MI-136 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The GI50 or IC50 values are determined by plotting cell viability against the inhibitor concentration.[7][8][9]
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MV4;11 or VCaP) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG).[10][11][12][13][14][15]
-
Tumor Growth: Tumors are allowed to establish to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. The inhibitor (this compound or MI-136) is administered at a specified dose and schedule (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly. For leukemia models, disease progression can be monitored by bioluminescence imaging if cells are luciferase-tagged.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as target gene expression.
Conclusion
Both this compound and MI-136 are valuable research tools for investigating the role of the Menin-MLL interaction in cancer. The available data suggests that this compound is a more potent inhibitor in the context of MLL-rearranged leukemia, exhibiting strong anti-proliferative effects at nanomolar concentrations. MI-136, while also a potent biochemical inhibitor, has shown efficacy in solid tumors like prostate and endometrial cancer at micromolar concentrations.
The choice between this compound and MI-136 will depend on the specific cancer model and research question. For studies focused on MLL-rearranged leukemias, this compound appears to be the more potent option. For investigations into the role of the Menin-MLL axis in certain solid tumors, MI-136 has a more established preclinical dataset. This guide provides a foundation for researchers to make an informed decision based on the presented quantitative data and experimental contexts.
References
- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HOXA9 Modulates Its Oncogenic Partner Meis1 To Influence Normal Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Menin-MLL Inhibitors in Acute Leukemia
A new class of targeted therapies, menin-MLL inhibitors, is demonstrating significant promise in the treatment of acute leukemias characterized by KMT2A (MLL1) rearrangements or NPM1 mutations. This guide provides a comprehensive head-to-head comparison of the leading clinical-stage menin-MLL inhibitors, with a focus on their performance, supporting experimental data, and methodologies for key experiments. This information is intended for researchers, scientists, and drug development professionals.
The interaction between menin and the KMT2A (lysine methyltransferase 2A, also known as MLL1) protein is a critical driver of leukemogenesis in specific subtypes of acute leukemia. Menin acts as a scaffold protein, and its binding to KMT2A fusion proteins (in KMT2A-rearranged leukemias) or the wild-type KMT2A complex (in NPM1-mutated leukemias) is essential for the upregulation of key oncogenes like HOXA9 and MEIS1. These genes play a crucial role in maintaining an undifferentiated and proliferative state in leukemia cells.
Menin inhibitors are small molecules designed to disrupt this protein-protein interaction, leading to the downregulation of the leukemogenic gene expression program and subsequent differentiation and apoptosis of cancer cells. Several menin inhibitors are currently in clinical development, with revumenib and ziftomenib (B3325460) being the most advanced.
Clinical Performance of Menin-MLL Inhibitors
A review of the available clinical trial data for the most prominent menin-MLL inhibitors—revumenib, ziftomenib, and bleximenib—reveals promising efficacy in heavily pretreated patient populations with relapsed or refractory acute leukemia. The following tables summarize the key efficacy and safety data from their respective clinical trials.
Efficacy of Menin-MLL Inhibitors in KMT2A-Rearranged (KMT2Ar) Acute Leukemia
| Inhibitor (Trial) | Patient Population | n | CR + CRh Rate | ORR | Median DOR |
| Revumenib (AUGMENT-101) | R/R KMT2Ar Acute Leukemia | 57 | 23% | 63% | 6.4 months |
| Ziftomenib (KOMET-001) | R/R KMT2Ar AML | 18 | 5.6% | - | - |
| Bleximenib (cAMeLot-1) | R/R KMT2Ar AML | - | 33.3% (across KMT2Ar/NPM1m) | 47.6% (across KMT2Ar/NPM1m) | ~6 months |
CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery, ORR = Overall Response Rate, DOR = Duration of Response, R/R = Relapsed/Refractory, AML = Acute Myeloid Leukemia. Note: Data for ziftomenib in KMT2Ar AML is limited, and the company has prioritized development in NPM1-mutant AML.
Efficacy of Menin-MLL Inhibitors in NPM1-Mutated (NPM1m) Acute Myeloid Leukemia (AML)
| Inhibitor (Trial) | Patient Population | n | CR + CRh Rate | ORR | Median DOR |
| Revumenib (AUGMENT-101) | R/R NPM1m AML | 64 | 23.4% | 46.9% | 4.7 months |
| Ziftomenib (KOMET-001) | R/R NPM1m AML | 92 | 22% | 33% | 4.6 months |
| Bleximenib (cAMeLot-1) | R/R NPM1m AML | - | 33.3% (across KMT2Ar/NPM1m) | 47.6% (across KMT2Ar/NPM1m) | ~6 months |
Safety Profile of Menin-MLL Inhibitors
A key differentiator among menin-MLL inhibitors is their safety profile, particularly the incidence of differentiation syndrome and QTc prolongation.
| Inhibitor | Differentiation Syndrome (Any Grade) | Differentiation Syndrome (Grade ≥3) | QTc Prolongation (Any Grade) | QTc Prolongation (Grade ≥3) |
| Revumenib | 16% - 27.7% | 16% | 25.5% - 53% | 13% - 14% |
| Ziftomenib | 25% | 15% | No clinically significant QTc prolongation reported | - |
| Bleximenib | 14% | 2 fatal events reported | No significant QTc prolongation reported | - |
Signaling Pathway and Mechanism of Action
Menin-MLL inhibitors function by competitively binding to a pocket on the menin protein that is normally occupied by KMT2A. This disruption prevents the recruitment of the KMT2A complex to the promoters of target genes, leading to a cascade of events that ultimately inhibit leukemic growth.
Caption: Menin-MLL Signaling Pathway and Inhibitor Action.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical and clinical evaluation of menin-MLL inhibitors.
In Vitro Binding Affinity Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to disrupt the interaction between menin and a fluorescently labeled peptide derived from MLL.
Objective: To determine the IC50 value of a menin-MLL inhibitor.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL4–43)
-
Menin-MLL inhibitor compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescein-labeled MLL peptide and menin protein in the assay buffer. The concentration of the MLL peptide should be at its Kd for menin.
-
Serially dilute the menin-MLL inhibitor in the assay buffer.
-
Add the inhibitor dilutions to the wells of the 384-well plate.
-
Add the menin-MLL peptide solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a menin-MLL inhibitor on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13 for MLL-rearranged; OCI-AML3 for NPM1-mutant)
-
Cell culture medium and supplements
-
Menin-MLL inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of approximately 5 x 10^3 cells/well.
-
Allow the cells to attach or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of the menin-MLL inhibitor or a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Caption: Workflow for a Typical Cell Viability (MTT) Assay.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This experiment evaluates the anti-leukemic activity of a menin-MLL inhibitor in a living organism using patient-derived leukemia cells.
Objective: To assess the in vivo efficacy of a menin-MLL inhibitor in reducing leukemia burden and improving survival.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cryopreserved primary leukemia cells from patients with KMT2A-rearranged or NPM1-mutated AML
-
Menin-MLL inhibitor compound formulated for oral gavage
-
Vehicle control
-
Flow cytometry reagents for human CD45 staining
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Thaw and prepare the primary human leukemia cells.
-
Inject the leukemia cells (typically 1-5 million cells per mouse) intravenously into the tail vein of the NSG mice.
-
Allow the leukemia to engraft, which can be monitored by periodic bleeding and flow cytometry for the presence of human CD45+ cells in the peripheral blood.
-
Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
Administer the menin-MLL inhibitor (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle to the respective groups for a defined treatment period (e.g., 28 days).
-
Monitor the mice for signs of toxicity and measure body weight regularly.
-
Assess the leukemia burden throughout the study by quantifying the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study using flow cytometry.
-
For survival studies, monitor the mice until they meet predefined humane endpoints, and record the date of euthanasia.
-
Analyze the data to compare the leukemia burden and overall survival between the treatment and control groups.
Logical Relationship of Comparison
The head-to-head comparison of menin-MLL inhibitors is based on a logical framework that integrates their mechanism of action, preclinical efficacy, and clinical performance.
Caption: Logical Relationship for Comparing Menin-MLL Inhibitors.
Conclusion
Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. While revumenib and ziftomenib have shown promising efficacy, their safety profiles, particularly concerning differentiation syndrome and QTc prolongation, appear to differ. Bleximenib is also emerging as a potent inhibitor with a potentially favorable safety profile. The ongoing and future clinical trials will be crucial in further defining the comparative efficacy and safety of these agents and their optimal use in the treatment of acute leukemia. The experimental data and methodologies presented in this guide provide a framework for the continued evaluation and development of this important new class of therapeutics.
A Head-to-Head Comparison of Menin-MLL Inhibitors in Acute Leukemia
A new class of targeted therapies, menin-MLL inhibitors, is demonstrating significant promise in the treatment of acute leukemias characterized by KMT2A (MLL1) rearrangements or NPM1 mutations. This guide provides a comprehensive head-to-head comparison of the leading clinical-stage menin-MLL inhibitors, with a focus on their performance, supporting experimental data, and methodologies for key experiments. This information is intended for researchers, scientists, and drug development professionals.
The interaction between menin and the KMT2A (lysine methyltransferase 2A, also known as MLL1) protein is a critical driver of leukemogenesis in specific subtypes of acute leukemia. Menin acts as a scaffold protein, and its binding to KMT2A fusion proteins (in KMT2A-rearranged leukemias) or the wild-type KMT2A complex (in NPM1-mutated leukemias) is essential for the upregulation of key oncogenes like HOXA9 and MEIS1. These genes play a crucial role in maintaining an undifferentiated and proliferative state in leukemia cells.
Menin inhibitors are small molecules designed to disrupt this protein-protein interaction, leading to the downregulation of the leukemogenic gene expression program and subsequent differentiation and apoptosis of cancer cells. Several menin inhibitors are currently in clinical development, with revumenib and ziftomenib being the most advanced.
Clinical Performance of Menin-MLL Inhibitors
A review of the available clinical trial data for the most prominent menin-MLL inhibitors—revumenib, ziftomenib, and bleximenib—reveals promising efficacy in heavily pretreated patient populations with relapsed or refractory acute leukemia. The following tables summarize the key efficacy and safety data from their respective clinical trials.
Efficacy of Menin-MLL Inhibitors in KMT2A-Rearranged (KMT2Ar) Acute Leukemia
| Inhibitor (Trial) | Patient Population | n | CR + CRh Rate | ORR | Median DOR |
| Revumenib (AUGMENT-101) | R/R KMT2Ar Acute Leukemia | 57 | 23% | 63% | 6.4 months |
| Ziftomenib (KOMET-001) | R/R KMT2Ar AML | 18 | 5.6% | - | - |
| Bleximenib (cAMeLot-1) | R/R KMT2Ar AML | - | 33.3% (across KMT2Ar/NPM1m) | 47.6% (across KMT2Ar/NPM1m) | ~6 months |
CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery, ORR = Overall Response Rate, DOR = Duration of Response, R/R = Relapsed/Refractory, AML = Acute Myeloid Leukemia. Note: Data for ziftomenib in KMT2Ar AML is limited, and the company has prioritized development in NPM1-mutant AML.
Efficacy of Menin-MLL Inhibitors in NPM1-Mutated (NPM1m) Acute Myeloid Leukemia (AML)
| Inhibitor (Trial) | Patient Population | n | CR + CRh Rate | ORR | Median DOR |
| Revumenib (AUGMENT-101) | R/R NPM1m AML | 64 | 23.4% | 46.9% | 4.7 months |
| Ziftomenib (KOMET-001) | R/R NPM1m AML | 92 | 22% | 33% | 4.6 months |
| Bleximenib (cAMeLot-1) | R/R NPM1m AML | - | 33.3% (across KMT2Ar/NPM1m) | 47.6% (across KMT2Ar/NPM1m) | ~6 months |
Safety Profile of Menin-MLL Inhibitors
A key differentiator among menin-MLL inhibitors is their safety profile, particularly the incidence of differentiation syndrome and QTc prolongation.
| Inhibitor | Differentiation Syndrome (Any Grade) | Differentiation Syndrome (Grade ≥3) | QTc Prolongation (Any Grade) | QTc Prolongation (Grade ≥3) |
| Revumenib | 16% - 27.7% | 16% | 25.5% - 53% | 13% - 14% |
| Ziftomenib | 25% | 15% | No clinically significant QTc prolongation reported | - |
| Bleximenib | 14% | 2 fatal events reported | No significant QTc prolongation reported | - |
Signaling Pathway and Mechanism of Action
Menin-MLL inhibitors function by competitively binding to a pocket on the menin protein that is normally occupied by KMT2A. This disruption prevents the recruitment of the KMT2A complex to the promoters of target genes, leading to a cascade of events that ultimately inhibit leukemic growth.
Caption: Menin-MLL Signaling Pathway and Inhibitor Action.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical and clinical evaluation of menin-MLL inhibitors.
In Vitro Binding Affinity Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to disrupt the interaction between menin and a fluorescently labeled peptide derived from MLL.
Objective: To determine the IC50 value of a menin-MLL inhibitor.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL4–43)
-
Menin-MLL inhibitor compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescein-labeled MLL peptide and menin protein in the assay buffer. The concentration of the MLL peptide should be at its Kd for menin.
-
Serially dilute the menin-MLL inhibitor in the assay buffer.
-
Add the inhibitor dilutions to the wells of the 384-well plate.
-
Add the menin-MLL peptide solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a menin-MLL inhibitor on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13 for MLL-rearranged; OCI-AML3 for NPM1-mutant)
-
Cell culture medium and supplements
-
Menin-MLL inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of approximately 5 x 10^3 cells/well.
-
Allow the cells to attach or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of the menin-MLL inhibitor or a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Caption: Workflow for a Typical Cell Viability (MTT) Assay.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This experiment evaluates the anti-leukemic activity of a menin-MLL inhibitor in a living organism using patient-derived leukemia cells.
Objective: To assess the in vivo efficacy of a menin-MLL inhibitor in reducing leukemia burden and improving survival.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cryopreserved primary leukemia cells from patients with KMT2A-rearranged or NPM1-mutated AML
-
Menin-MLL inhibitor compound formulated for oral gavage
-
Vehicle control
-
Flow cytometry reagents for human CD45 staining
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Thaw and prepare the primary human leukemia cells.
-
Inject the leukemia cells (typically 1-5 million cells per mouse) intravenously into the tail vein of the NSG mice.
-
Allow the leukemia to engraft, which can be monitored by periodic bleeding and flow cytometry for the presence of human CD45+ cells in the peripheral blood.
-
Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
Administer the menin-MLL inhibitor (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle to the respective groups for a defined treatment period (e.g., 28 days).
-
Monitor the mice for signs of toxicity and measure body weight regularly.
-
Assess the leukemia burden throughout the study by quantifying the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study using flow cytometry.
-
For survival studies, monitor the mice until they meet predefined humane endpoints, and record the date of euthanasia.
-
Analyze the data to compare the leukemia burden and overall survival between the treatment and control groups.
Logical Relationship of Comparison
The head-to-head comparison of menin-MLL inhibitors is based on a logical framework that integrates their mechanism of action, preclinical efficacy, and clinical performance.
Caption: Logical Relationship for Comparing Menin-MLL Inhibitors.
Conclusion
Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. While revumenib and ziftomenib have shown promising efficacy, their safety profiles, particularly concerning differentiation syndrome and QTc prolongation, appear to differ. Bleximenib is also emerging as a potent inhibitor with a potentially favorable safety profile. The ongoing and future clinical trials will be crucial in further defining the comparative efficacy and safety of these agents and their optimal use in the treatment of acute leukemia. The experimental data and methodologies presented in this guide provide a framework for the continued evaluation and development of this important new class of therapeutics.
Validating the Specificity and Selectivity of MI-538: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the rigorous validation of a compound's specificity and selectivity is paramount. This guide provides an objective comparison of MI-538, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with other notable alternatives. The information presented herein, supported by experimental data, is intended to assist in the critical evaluation of this therapeutic agent.
This compound is a small molecule inhibitor belonging to the thienopyrimidine class that targets the interaction between menin and the MLL protein.[1][2] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, this compound and similar inhibitors aim to halt the progression of these aggressive cancers. This guide will delve into the performance of this compound in comparison to its close analogs, MI-463 and MI-503, as well as newer, structurally distinct menin-MLL inhibitors that have entered clinical trials, such as Revumenib (SNDX-5613) and Ziftomenib (B3325460) (KO-539).
Comparative Performance of Menin-MLL Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and its alternatives. The data is compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency Against the Menin-MLL Interaction
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Menin-MLL Interaction | 21 | Fluorescence Polarization |
| MI-463 | Menin-MLL Interaction | ~15 | Fluorescence Polarization |
| MI-503 | Menin-MLL Interaction | ~15 | Fluorescence Polarization |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | Potent (specific IC50 not publicly disclosed) | - |
| Ziftomenib (KO-539) | Menin-KMT2A Interaction | Potent (specific IC50 not publicly disclosed) | - |
Note: IC50 values represent the concentration of the inhibitor required to block 50% of the target's activity in a biochemical assay.
Table 2: Cellular Activity in MLL-Rearranged and Wild-Type Leukemia Cell Lines
| Compound | Cell Line (MLL Status) | GI50 (nM) | Selectivity Insight |
| This compound | MV4;11 (MLL-AF4) | 83 | Highly selective; no effect on control cell lines (HL-60, HM-2) up to 6 µM.[1] |
| MI-463 | MLL-rearranged cell lines | 250 - 570 | Selective against MLL-rearranged cells. |
| MI-503 | MLL-rearranged cell lines | 250 - 570 | Selective against MLL-rearranged cells. |
| Revumenib (SNDX-5613) | KMT2Ar or NPM1m AML cells | Potent (specific GI50 not publicly disclosed) | Demonstrated efficacy in patients with KMT2A-rearranged or NPM1 mutant AML.[3] |
| Ziftomenib (KO-539) | MLL-r and NPM1mut AML cells | Low nanomolar range | Strong and dose-dependent inhibitory effects in MLL-r and NPM1mut AML cell lines.[4] |
Note: GI50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cell population.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the process of validation, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
Principle: This assay measures the disruption of the interaction between menin and a fluorescently labeled MLL-derived peptide by a competitive inhibitor. When the small fluorescent peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. An inhibitor that displaces the peptide will cause it to tumble more rapidly, leading to a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL peptide (e.g., residues 4-15), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), and test compounds (this compound and alternatives) serially diluted in DMSO.
-
Procedure:
-
Add a fixed concentration of menin and the fluorescent MLL peptide to the wells of a black, low-volume 384-well plate.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 485 nm and 525 nm, respectively).
-
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and wild-type control cell lines (e.g., HL-60, K562) in appropriate media.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of the test compounds (this compound and alternatives) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control. The GI50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
Principle: Co-IP is used to determine if two proteins interact in the complex environment of a cell. An antibody against a target protein is used to pull down that protein from a cell lysate, and any interacting proteins are also pulled down. The presence of the interacting protein is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Treat MLL-rearranged leukemia cells with the test compound or DMSO for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for either menin or a tag on the MLL fusion protein (e.g., FLAG).
-
Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both menin and the MLL fusion protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.
-
-
Data Analysis: A decrease in the amount of the co-immunoprecipitated protein in the presence of the inhibitor indicates a disruption of the protein-protein interaction.
Conclusion
This compound demonstrates high potency and selectivity for the menin-MLL interaction, positioning it as a valuable tool for research and a potential therapeutic candidate. Its performance is comparable to other thienopyrimidine inhibitors and shows promise in the context of newer, clinically advanced menin inhibitors. The experimental protocols provided herein offer a framework for the independent validation and further investigation of this compound and its alternatives. A comprehensive evaluation of off-target effects through broader screening panels will be crucial in further defining its therapeutic window and potential for clinical translation.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity and Selectivity of MI-538: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the rigorous validation of a compound's specificity and selectivity is paramount. This guide provides an objective comparison of MI-538, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with other notable alternatives. The information presented herein, supported by experimental data, is intended to assist in the critical evaluation of this therapeutic agent.
This compound is a small molecule inhibitor belonging to the thienopyrimidine class that targets the interaction between menin and the MLL protein.[1][2] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, this compound and similar inhibitors aim to halt the progression of these aggressive cancers. This guide will delve into the performance of this compound in comparison to its close analogs, MI-463 and MI-503, as well as newer, structurally distinct menin-MLL inhibitors that have entered clinical trials, such as Revumenib (SNDX-5613) and Ziftomenib (KO-539).
Comparative Performance of Menin-MLL Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and its alternatives. The data is compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency Against the Menin-MLL Interaction
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Menin-MLL Interaction | 21 | Fluorescence Polarization |
| MI-463 | Menin-MLL Interaction | ~15 | Fluorescence Polarization |
| MI-503 | Menin-MLL Interaction | ~15 | Fluorescence Polarization |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | Potent (specific IC50 not publicly disclosed) | - |
| Ziftomenib (KO-539) | Menin-KMT2A Interaction | Potent (specific IC50 not publicly disclosed) | - |
Note: IC50 values represent the concentration of the inhibitor required to block 50% of the target's activity in a biochemical assay.
Table 2: Cellular Activity in MLL-Rearranged and Wild-Type Leukemia Cell Lines
| Compound | Cell Line (MLL Status) | GI50 (nM) | Selectivity Insight |
| This compound | MV4;11 (MLL-AF4) | 83 | Highly selective; no effect on control cell lines (HL-60, HM-2) up to 6 µM.[1] |
| MI-463 | MLL-rearranged cell lines | 250 - 570 | Selective against MLL-rearranged cells. |
| MI-503 | MLL-rearranged cell lines | 250 - 570 | Selective against MLL-rearranged cells. |
| Revumenib (SNDX-5613) | KMT2Ar or NPM1m AML cells | Potent (specific GI50 not publicly disclosed) | Demonstrated efficacy in patients with KMT2A-rearranged or NPM1 mutant AML.[3] |
| Ziftomenib (KO-539) | MLL-r and NPM1mut AML cells | Low nanomolar range | Strong and dose-dependent inhibitory effects in MLL-r and NPM1mut AML cell lines.[4] |
Note: GI50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cell population.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the process of validation, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
Principle: This assay measures the disruption of the interaction between menin and a fluorescently labeled MLL-derived peptide by a competitive inhibitor. When the small fluorescent peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. An inhibitor that displaces the peptide will cause it to tumble more rapidly, leading to a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL peptide (e.g., residues 4-15), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), and test compounds (this compound and alternatives) serially diluted in DMSO.
-
Procedure:
-
Add a fixed concentration of menin and the fluorescent MLL peptide to the wells of a black, low-volume 384-well plate.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 525 nm, respectively).
-
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and wild-type control cell lines (e.g., HL-60, K562) in appropriate media.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of the test compounds (this compound and alternatives) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control. The GI50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
Principle: Co-IP is used to determine if two proteins interact in the complex environment of a cell. An antibody against a target protein is used to pull down that protein from a cell lysate, and any interacting proteins are also pulled down. The presence of the interacting protein is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Treat MLL-rearranged leukemia cells with the test compound or DMSO for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for either menin or a tag on the MLL fusion protein (e.g., FLAG).
-
Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both menin and the MLL fusion protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.
-
-
Data Analysis: A decrease in the amount of the co-immunoprecipitated protein in the presence of the inhibitor indicates a disruption of the protein-protein interaction.
Conclusion
This compound demonstrates high potency and selectivity for the menin-MLL interaction, positioning it as a valuable tool for research and a potential therapeutic candidate. Its performance is comparable to other thienopyrimidine inhibitors and shows promise in the context of newer, clinically advanced menin inhibitors. The experimental protocols provided herein offer a framework for the independent validation and further investigation of this compound and its alternatives. A comprehensive evaluation of off-target effects through broader screening panels will be crucial in further defining its therapeutic window and potential for clinical translation.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to MI-538 and Other Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. This guide provides a comprehensive comparison of the menin-MLL inhibitor MI-538 and its cross-resistance profile with other inhibitors. Understanding the mechanisms of resistance and potential strategies to overcome them is crucial for the development of more effective and durable cancer treatments.
This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, with an in vitro IC50 of 21 nM.[1] By disrupting this interaction, this compound effectively downregulates the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to the inhibition of proliferation in MLL-rearranged leukemia cells.[1]
Mechanisms of Resistance to Menin-MLL Inhibitors
Resistance to menin-MLL inhibitors, a class of drugs that includes this compound, can arise through two primary mechanisms:
-
On-target mutations: Somatic mutations in the MEN1 gene, which encodes the menin protein, are a frequent cause of acquired resistance. These mutations often occur at the drug-binding site, preventing the inhibitor from effectively binding to menin. Importantly, these mutations typically do not disrupt the interaction between menin and the MLL1 fusion protein, allowing the oncogenic signaling to persist.[2]
-
Epigenetic Reprogramming: Resistance can also develop independently of MEN1 mutations through epigenetic alterations. Studies have shown that the loss of components of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) can confer resistance to menin inhibitors. This is achieved through the aberrant activation of the oncogene MYC, which provides a bypass mechanism for the leukemic cells to survive and proliferate despite the inhibition of the menin-MLL1 interaction.
Cross-Resistance Profile of Menin-MLL Inhibitor Resistant Cells
While specific cross-resistance data for cell lines made resistant to this compound is not extensively available in the public domain, studies on other menin-MLL inhibitors, such as revumenib, provide valuable insights into the potential cross-resistance landscape. It is important to note that some resistance mutations in MEN1 may confer a class effect, leading to resistance against multiple menin inhibitors.
Table 1: Hypothetical Cross-Resistance Profile of this compound Resistant AML Cells
| Inhibitor Class | Specific Inhibitor | Target/Mechanism of Action | Expected Cross-Resistance in this compound Resistant Cells | Rationale |
| Menin-MLL Inhibitors | Revumenib | Menin-MLL Interaction | High (if resistance is due to MEN1 mutation at the binding site) | Mutations at the drug-binding site are likely to affect other inhibitors targeting the same pocket. |
| Ziftomenib | Menin-MLL Interaction | High (if resistance is due to MEN1 mutation at the binding site) | Similar to revumenib, resistance would be expected due to a shared binding site. | |
| JNJ-75276617 (Bleximenib) | Menin-MLL Interaction | Potentially Lower | Some next-generation menin inhibitors are designed to overcome resistance caused by specific MEN1 mutations.[3] | |
| BCL-2 Inhibitors | Venetoclax | BCL-2 | Low/Synergistic | Resistance to menin inhibitors via PRC1.1 loss has been shown to induce hypersensitivity to BCL-2 inhibition. |
| BET Inhibitors | OTX015 (Birabresib) | BRD4 | Low/Synergistic | BET inhibitors target a different epigenetic pathway and have shown synergy with menin inhibitors. |
| CDK6 Inhibitors | Abemaciclib | CDK6 | Low/Synergistic | CDK6 is a downstream target of the menin-MLL complex; combination therapy could be effective. |
| FLT3 Inhibitors | Gilteritinib | FLT3 | Low/Synergistic | In AML with co-occurring FLT3 mutations, combination therapy with a menin inhibitor has shown synergistic effects.[3] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
Objective: To develop leukemia cell lines with acquired resistance to this compound for cross-resistance studies.
Protocol:
-
Cell Culture: Culture a sensitive leukemia cell line (e.g., MOLM-13, MV4-11) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to the IC50 value for the specific cell line.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process of stepwise dose escalation should be carried out over several months.
-
Clonal Selection: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Characterization of Resistance: Confirm the resistance of the selected clones by performing a cell viability assay (e.g., MTT or CTG) to determine the new IC50 value for this compound. The resistant cell line is typically defined as having an IC50 at least three-fold higher than the parental cell line.[4]
-
Mechanism of Resistance Analysis: Investigate the mechanism of resistance by sequencing the MEN1 gene to identify potential mutations and by performing transcriptomic and proteomic analyses to identify epigenetic changes.
Assessment of Cross-Resistance using MTT Assay
Objective: To determine the sensitivity of this compound resistant and parental cell lines to a panel of other inhibitors.
Protocol:
-
Cell Seeding: Seed the parental and this compound resistant cells into 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both the parental and resistant cell lines by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Menin-MLL pathway and this compound inhibition.
Caption: Workflow for cross-resistance analysis.
Caption: Resistance mechanisms to menin inhibitors.
References
Navigating Resistance: A Comparative Guide to MI-538 and Other Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. This guide provides a comprehensive comparison of the menin-MLL inhibitor MI-538 and its cross-resistance profile with other inhibitors. Understanding the mechanisms of resistance and potential strategies to overcome them is crucial for the development of more effective and durable cancer treatments.
This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, with an in vitro IC50 of 21 nM.[1] By disrupting this interaction, this compound effectively downregulates the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to the inhibition of proliferation in MLL-rearranged leukemia cells.[1]
Mechanisms of Resistance to Menin-MLL Inhibitors
Resistance to menin-MLL inhibitors, a class of drugs that includes this compound, can arise through two primary mechanisms:
-
On-target mutations: Somatic mutations in the MEN1 gene, which encodes the menin protein, are a frequent cause of acquired resistance. These mutations often occur at the drug-binding site, preventing the inhibitor from effectively binding to menin. Importantly, these mutations typically do not disrupt the interaction between menin and the MLL1 fusion protein, allowing the oncogenic signaling to persist.[2]
-
Epigenetic Reprogramming: Resistance can also develop independently of MEN1 mutations through epigenetic alterations. Studies have shown that the loss of components of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) can confer resistance to menin inhibitors. This is achieved through the aberrant activation of the oncogene MYC, which provides a bypass mechanism for the leukemic cells to survive and proliferate despite the inhibition of the menin-MLL1 interaction.
Cross-Resistance Profile of Menin-MLL Inhibitor Resistant Cells
While specific cross-resistance data for cell lines made resistant to this compound is not extensively available in the public domain, studies on other menin-MLL inhibitors, such as revumenib, provide valuable insights into the potential cross-resistance landscape. It is important to note that some resistance mutations in MEN1 may confer a class effect, leading to resistance against multiple menin inhibitors.
Table 1: Hypothetical Cross-Resistance Profile of this compound Resistant AML Cells
| Inhibitor Class | Specific Inhibitor | Target/Mechanism of Action | Expected Cross-Resistance in this compound Resistant Cells | Rationale |
| Menin-MLL Inhibitors | Revumenib | Menin-MLL Interaction | High (if resistance is due to MEN1 mutation at the binding site) | Mutations at the drug-binding site are likely to affect other inhibitors targeting the same pocket. |
| Ziftomenib | Menin-MLL Interaction | High (if resistance is due to MEN1 mutation at the binding site) | Similar to revumenib, resistance would be expected due to a shared binding site. | |
| JNJ-75276617 (Bleximenib) | Menin-MLL Interaction | Potentially Lower | Some next-generation menin inhibitors are designed to overcome resistance caused by specific MEN1 mutations.[3] | |
| BCL-2 Inhibitors | Venetoclax | BCL-2 | Low/Synergistic | Resistance to menin inhibitors via PRC1.1 loss has been shown to induce hypersensitivity to BCL-2 inhibition. |
| BET Inhibitors | OTX015 (Birabresib) | BRD4 | Low/Synergistic | BET inhibitors target a different epigenetic pathway and have shown synergy with menin inhibitors. |
| CDK6 Inhibitors | Abemaciclib | CDK6 | Low/Synergistic | CDK6 is a downstream target of the menin-MLL complex; combination therapy could be effective. |
| FLT3 Inhibitors | Gilteritinib | FLT3 | Low/Synergistic | In AML with co-occurring FLT3 mutations, combination therapy with a menin inhibitor has shown synergistic effects.[3] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
Objective: To develop leukemia cell lines with acquired resistance to this compound for cross-resistance studies.
Protocol:
-
Cell Culture: Culture a sensitive leukemia cell line (e.g., MOLM-13, MV4-11) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to the IC50 value for the specific cell line.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process of stepwise dose escalation should be carried out over several months.
-
Clonal Selection: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Characterization of Resistance: Confirm the resistance of the selected clones by performing a cell viability assay (e.g., MTT or CTG) to determine the new IC50 value for this compound. The resistant cell line is typically defined as having an IC50 at least three-fold higher than the parental cell line.[4]
-
Mechanism of Resistance Analysis: Investigate the mechanism of resistance by sequencing the MEN1 gene to identify potential mutations and by performing transcriptomic and proteomic analyses to identify epigenetic changes.
Assessment of Cross-Resistance using MTT Assay
Objective: To determine the sensitivity of this compound resistant and parental cell lines to a panel of other inhibitors.
Protocol:
-
Cell Seeding: Seed the parental and this compound resistant cells into 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both the parental and resistant cell lines by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Menin-MLL pathway and this compound inhibition.
Caption: Workflow for cross-resistance analysis.
Caption: Resistance mechanisms to menin inhibitors.
References
MI-538: A More Potent Menin-MLL Inhibitor for Leukemia Research
MI-538 has emerged as a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in a subset of aggressive acute leukemias. This guide provides a comparative analysis of this compound against its earlier analogs, MI-463 and MI-503, supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
This compound, along with its predecessors MI-463 and MI-503, belongs to a class of thienopyrimidine compounds that selectively target the menin-MLL interaction.[1][2] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are responsible for a significant number of acute leukemias in both adults and infants, and are associated with a poor prognosis.[3][4] By disrupting this interaction, these inhibitors effectively suppress the proliferation of MLL-rearranged leukemia cells.[1][3]
Comparative Potency and Efficacy
This compound demonstrates improved potency in comparison to its earlier analogs. Its enhanced cellular activity is attributed to a higher binding affinity for menin and potentially increased cell membrane permeability.[5] The following tables summarize the key quantitative data for this compound, MI-503, and MI-463.
Table 1: In Vitro Potency and Binding Affinity
| Compound | IC50 (nM)¹ | Kd (nM)² |
| This compound | 21[5] | 6.5[5] |
| MI-503 | 14.7[6] | ~10[2] |
| MI-463 | ~15[2] | ~10[2] |
¹IC50 values represent the concentration of the inhibitor required to block 50% of the menin-MLL interaction in a biochemical assay (Fluorescence Polarization). ²Kd (dissociation constant) values indicate the binding affinity of the inhibitor to menin.
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Compound | GI50 (nM)¹ | Cell Line(s) |
| This compound | 83[5] | MLL leukemia cells[5] |
| MI-503 | 220 - 570[6][7] | MLL-AF9 transformed BMCs, various human MLL leukemia cell lines[6][7] |
| MI-463 | 230[7] | MLL-AF9 transformed BMCs[7] |
¹GI50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cells.
Table 3: In Vivo Efficacy and Pharmacokinetics
| Compound | Key In Vivo Findings | Oral Bioavailability (%) |
| This compound | Pronounced reduction in tumor volume (~80%) in a mouse xenograft model (MV4;11 cells).[5] | ~50[5] |
| MI-503 | Strong inhibition of tumor growth (>80% reduction) and complete tumor regression in some mice (MV4;11 xenograft).[7] Increased median survival in a mouse MLL leukemia model.[8] | ~75[7][9] |
| MI-463 | Significant inhibition of tumor growth in a mouse xenograft model.[7] Increased median survival in a mouse MLL leukemia model.[8] | ~45[7] |
Mechanism of Action: The Menin-MLL Signaling Pathway
The menin-MLL interaction is a key component of a larger complex that regulates gene expression. In leukemias with MLL gene rearrangements, the resulting MLL fusion protein aberrantly recruits this complex to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[4][10] Menin acts as a scaffold protein, tethering the MLL fusion protein to the chromatin.[3]
This compound and its analogs act by binding to a pocket on the surface of menin that is critical for its interaction with MLL.[3] This competitive inhibition prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell proliferation and induction of differentiation.[5][10]
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This biochemical assay is used to determine the in vitro potency of compounds in disrupting the menin-MLL interaction.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled peptide derived from MLL. When the small, fluorescently labeled MLL peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, its tumbling slows down, leading to an increase in fluorescence polarization. An effective inhibitor will compete with the fluorescent peptide for binding to menin, causing a decrease in the fluorescence polarization signal.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA.[1]
-
Recombinant full-length human menin protein.
-
Fluorescein-labeled peptide derived from the MLL protein.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a pre-incubated mixture of the menin protein and the fluorescently labeled MLL peptide to the wells of a microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition (decrease in fluorescence polarization) against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This cell-based assay is used to assess the effect of the inhibitors on the growth and viability of leukemia cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating:
-
Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds (e.g., this compound) to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for key in vitro assays used to evaluate this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
MI-538: A More Potent Menin-MLL Inhibitor for Leukemia Research
MI-538 has emerged as a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in a subset of aggressive acute leukemias. This guide provides a comparative analysis of this compound against its earlier analogs, MI-463 and MI-503, supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
This compound, along with its predecessors MI-463 and MI-503, belongs to a class of thienopyrimidine compounds that selectively target the menin-MLL interaction.[1][2] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are responsible for a significant number of acute leukemias in both adults and infants, and are associated with a poor prognosis.[3][4] By disrupting this interaction, these inhibitors effectively suppress the proliferation of MLL-rearranged leukemia cells.[1][3]
Comparative Potency and Efficacy
This compound demonstrates improved potency in comparison to its earlier analogs. Its enhanced cellular activity is attributed to a higher binding affinity for menin and potentially increased cell membrane permeability.[5] The following tables summarize the key quantitative data for this compound, MI-503, and MI-463.
Table 1: In Vitro Potency and Binding Affinity
| Compound | IC50 (nM)¹ | Kd (nM)² |
| This compound | 21[5] | 6.5[5] |
| MI-503 | 14.7[6] | ~10[2] |
| MI-463 | ~15[2] | ~10[2] |
¹IC50 values represent the concentration of the inhibitor required to block 50% of the menin-MLL interaction in a biochemical assay (Fluorescence Polarization). ²Kd (dissociation constant) values indicate the binding affinity of the inhibitor to menin.
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Compound | GI50 (nM)¹ | Cell Line(s) |
| This compound | 83[5] | MLL leukemia cells[5] |
| MI-503 | 220 - 570[6][7] | MLL-AF9 transformed BMCs, various human MLL leukemia cell lines[6][7] |
| MI-463 | 230[7] | MLL-AF9 transformed BMCs[7] |
¹GI50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cells.
Table 3: In Vivo Efficacy and Pharmacokinetics
| Compound | Key In Vivo Findings | Oral Bioavailability (%) |
| This compound | Pronounced reduction in tumor volume (~80%) in a mouse xenograft model (MV4;11 cells).[5] | ~50[5] |
| MI-503 | Strong inhibition of tumor growth (>80% reduction) and complete tumor regression in some mice (MV4;11 xenograft).[7] Increased median survival in a mouse MLL leukemia model.[8] | ~75[7][9] |
| MI-463 | Significant inhibition of tumor growth in a mouse xenograft model.[7] Increased median survival in a mouse MLL leukemia model.[8] | ~45[7] |
Mechanism of Action: The Menin-MLL Signaling Pathway
The menin-MLL interaction is a key component of a larger complex that regulates gene expression. In leukemias with MLL gene rearrangements, the resulting MLL fusion protein aberrantly recruits this complex to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[4][10] Menin acts as a scaffold protein, tethering the MLL fusion protein to the chromatin.[3]
This compound and its analogs act by binding to a pocket on the surface of menin that is critical for its interaction with MLL.[3] This competitive inhibition prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell proliferation and induction of differentiation.[5][10]
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This biochemical assay is used to determine the in vitro potency of compounds in disrupting the menin-MLL interaction.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled peptide derived from MLL. When the small, fluorescently labeled MLL peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, its tumbling slows down, leading to an increase in fluorescence polarization. An effective inhibitor will compete with the fluorescent peptide for binding to menin, causing a decrease in the fluorescence polarization signal.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA.[1]
-
Recombinant full-length human menin protein.
-
Fluorescein-labeled peptide derived from the MLL protein.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a pre-incubated mixture of the menin protein and the fluorescently labeled MLL peptide to the wells of a microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition (decrease in fluorescence polarization) against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This cell-based assay is used to assess the effect of the inhibitors on the growth and viability of leukemia cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating:
-
Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds (e.g., this compound) to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for key in vitro assays used to evaluate this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling MI-538
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of the potent menin-MLL inhibitor, MI-538.
This document provides critical safety protocols and detailed operational guidance for the laboratory use of this compound, a selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While specific toxicological properties of this compound are not fully characterized, it should be handled as a potent and hazardous compound. The following personal protective equipment (PPE) is mandatory when working with this compound in solid form or in solution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| Handling Solid Compound (Weighing, preparing stock solutions) | - Gloves: Double-gloved with nitrile gloves. - Eye Protection: Tightly fitting safety goggles with side-shields. - Respiratory Protection: A full-face respirator is required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area, preferably a chemical fume hood. - Protective Clothing: Fire/flame resistant and impervious laboratory coat. |
| Handling Liquid Solutions (Cell culture, animal dosing) | - Gloves: Nitrile gloves. - Eye Protection: Tightly fitting safety goggles with side-shields. - Protective Clothing: Laboratory coat. |
Emergency First Aid Procedures:
-
In case of eye contact: Immediately rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Consult a doctor immediately.
-
If swallowed: Do NOT induce vomiting. Wash out mouth with water and consult a physician.
Operational Plan: Experimental Protocol for a Cell-Based Assay
This compound is a potent inhibitor of the menin-MLL interaction with an IC50 of 21 nM.[1] It has been shown to inhibit the proliferation of MLL leukemia cells.[1] The following is a detailed methodology for a typical cell viability assay using this compound.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on MLL-rearranged leukemia cells (e.g., MV4;11).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MV4;11 human leukemia cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, wearing appropriate PPE, weigh out the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Solutions are unstable and should be prepared fresh.[2]
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Culture MV4;11 cells to a sufficient density.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed the cells into a 96-well plate at the appropriate volume per well (e.g., 100 µL).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
Add the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the GI50 value using a suitable software package.
-
Figure 1. A generalized workflow for a cell-based viability assay using this compound.
Signaling Pathway
This compound functions by disrupting the critical protein-protein interaction between menin and MLL. In leukemias with MLL gene rearrangements, the resulting MLL fusion protein requires interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis. By binding to menin, this compound blocks the MLL fusion protein from associating with it, leading to the downregulation of these target genes, cell differentiation, and ultimately, apoptosis of the leukemic cells.[1][2][3]
Figure 2. The mechanism of action of this compound in inhibiting the menin-MLL signaling pathway.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed, and puncture-proof container. - Label as "Hazardous Waste" with the full chemical name. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | - Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. - Seal the bag and container when full. |
| Liquid Waste (e.g., stock solutions, media from treated cells) | - Collect in a designated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent (e.g., a specific container for DMSO waste). - Do not pour down the drain. |
Spill Response:
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
References
Essential Safety and Operational Guide for Handling MI-538
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of the potent menin-MLL inhibitor, MI-538.
This document provides critical safety protocols and detailed operational guidance for the laboratory use of this compound, a selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While specific toxicological properties of this compound are not fully characterized, it should be handled as a potent and hazardous compound. The following personal protective equipment (PPE) is mandatory when working with this compound in solid form or in solution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| Handling Solid Compound (Weighing, preparing stock solutions) | - Gloves: Double-gloved with nitrile gloves. - Eye Protection: Tightly fitting safety goggles with side-shields. - Respiratory Protection: A full-face respirator is required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area, preferably a chemical fume hood. - Protective Clothing: Fire/flame resistant and impervious laboratory coat. |
| Handling Liquid Solutions (Cell culture, animal dosing) | - Gloves: Nitrile gloves. - Eye Protection: Tightly fitting safety goggles with side-shields. - Protective Clothing: Laboratory coat. |
Emergency First Aid Procedures:
-
In case of eye contact: Immediately rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Consult a doctor immediately.
-
If swallowed: Do NOT induce vomiting. Wash out mouth with water and consult a physician.
Operational Plan: Experimental Protocol for a Cell-Based Assay
This compound is a potent inhibitor of the menin-MLL interaction with an IC50 of 21 nM.[1] It has been shown to inhibit the proliferation of MLL leukemia cells.[1] The following is a detailed methodology for a typical cell viability assay using this compound.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on MLL-rearranged leukemia cells (e.g., MV4;11).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MV4;11 human leukemia cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, wearing appropriate PPE, weigh out the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Solutions are unstable and should be prepared fresh.[2]
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Culture MV4;11 cells to a sufficient density.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed the cells into a 96-well plate at the appropriate volume per well (e.g., 100 µL).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
Add the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the GI50 value using a suitable software package.
-
Figure 1. A generalized workflow for a cell-based viability assay using this compound.
Signaling Pathway
This compound functions by disrupting the critical protein-protein interaction between menin and MLL. In leukemias with MLL gene rearrangements, the resulting MLL fusion protein requires interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis. By binding to menin, this compound blocks the MLL fusion protein from associating with it, leading to the downregulation of these target genes, cell differentiation, and ultimately, apoptosis of the leukemic cells.[1][2][3]
Figure 2. The mechanism of action of this compound in inhibiting the menin-MLL signaling pathway.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed, and puncture-proof container. - Label as "Hazardous Waste" with the full chemical name. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | - Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. - Seal the bag and container when full. |
| Liquid Waste (e.g., stock solutions, media from treated cells) | - Collect in a designated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent (e.g., a specific container for DMSO waste). - Do not pour down the drain. |
Spill Response:
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
